molecular formula C20H39NO10 B1682600 Boc-NH-PEG6-CH2CH2COOH CAS No. 882847-13-4

Boc-NH-PEG6-CH2CH2COOH

Cat. No.: B1682600
CAS No.: 882847-13-4
M. Wt: 453.5 g/mol
InChI Key: FTTYOIHYERRXQB-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG6-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO10/c1-20(2,3)31-19(24)21-5-7-26-9-11-28-13-15-30-17-16-29-14-12-27-10-8-25-6-4-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTYOIHYERRXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373187
Record name 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-13-4
Record name 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Crosslinker: A Technical Guide to Boc-NH-PEG6-CH2CH2COOH in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional crosslinking reagent that has become an indispensable tool in the fields of medicinal chemistry, drug delivery, and nanotechnology. Its unique molecular architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a flexible hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid, provides a versatile platform for the controlled and sequential conjugation of diverse molecular entities. This guide provides an in-depth exploration of the core applications of Boc-NH-PEG6-CH2CH2COOH, with a focus on its pivotal role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the surface functionalization of nanoparticles for targeted therapies and diagnostics. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in a research and development setting.

Core Principles and Physicochemical Properties

Boc-NH-PEG6-CH2CH2COOH is structurally designed for stepwise bioconjugation strategies.[1] The molecule can be conceptually divided into three key functional domains:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the primary amine.[2] This allows for the selective reaction of the terminal carboxylic acid while the amine remains inert. Subsequent removal of the Boc group under mild acidic conditions unveils the primary amine for a second conjugation step.[2] This orthogonal reactivity is fundamental to the construction of complex bioconjugates.[3]

  • PEG6 Spacer: The hexaethylene glycol spacer is a flexible, hydrophilic chain that imparts several desirable properties to the final conjugate.[2] These include enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity.[2][4] The defined length of the PEG6 spacer provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[4]

  • Terminal Carboxylic Acid: The propionic acid moiety provides a reactive handle for the covalent linkage to primary amines through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like N-hydroxysuccinimide (NHS).[3]

A summary of the key physicochemical properties of Boc-NH-PEG6-CH2CH2COOH is presented in Table 1.

Table 1: Physicochemical Properties of Boc-NH-PEG6-CH2CH2COOH

PropertyValue
Molecular Formula C₂₀H₃₉NO₁₀
Molecular Weight 453.5 g/mol
Appearance Colorless to pale yellow liquid or oil
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Recommended storage at -20°C to -5°C, kept dry and away from sunlight.[1]

Applications in Drug Development and Research

The primary utility of Boc-NH-PEG6-CH2CH2COOH lies in its role as a linker in the construction of bifunctional molecules for therapeutic and research applications.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5] A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5]

Boc-NH-PEG6-CH2CH2COOH is an ideal building block for PROTAC synthesis due to the flexibility and hydrophilicity of the PEG6 spacer, which can enhance the solubility and cell permeability of the final PROTAC.[5] The heterobifunctional nature of the linker allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.[5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC.

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC. The following table summarizes illustrative quantitative data from studies on PROTACs targeting various proteins, demonstrating the importance of linker optimization.

Table 2: Impact of PEG Linker Length on PROTAC Efficacy

Target ProteinLinker LengthDC₅₀ (nM)Dₘₐₓ (%)
BTK PEG415>90
PEG65>95
PEG825>90
BRD4 PEG35085
PEG510>95
PEG76080

Note: Data is illustrative and compiled from various sources to demonstrate the principle of linker optimization.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver highly potent cytotoxic agents to cancer cells.[6] The linker connecting the antibody to the cytotoxic payload is critical for the ADC's stability and efficacy.[6] Boc-NH-PEG6-CH2CH2COOH can be used to synthesize cleavable or non-cleavable linkers for ADCs. The PEG spacer can improve the solubility and stability of the ADC, particularly when conjugating hydrophobic payloads.[6]

Experimental Workflow: ADC Synthesis using Boc-NH-PEG6-CH2CH2COOH

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow Linker Boc-NH-PEG6-COOH Linker_Payload Boc-PEG6-Payload Linker->Linker_Payload EDC/NHS Coupling Payload Cytotoxic Payload (with amine group) Payload->Linker_Payload Deprotected_Linker_Payload H2N-PEG6-Payload Linker_Payload->Deprotected_Linker_Payload TFA Deprotection ADC Antibody-PEG6-Payload (ADC) Deprotected_Linker_Payload->ADC EDC/NHS Coupling Antibody Monoclonal Antibody (with activatable carboxyl) Antibody->ADC

Caption: General workflow for ADC synthesis.

Surface Functionalization of Nanoparticles

Boc-NH-PEG6-CH2CH2COOH is widely used for the surface modification of nanoparticles to enhance their biocompatibility and create platforms for targeted drug delivery and diagnostics.[7] The PEG linker reduces non-specific protein adsorption, prolonging circulation time in vivo.[8] The terminal functional groups allow for a two-step conjugation strategy, enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads.[7]

Logical Relationship: Nanoparticle Functionalization

Nanoparticle_Functionalization cluster_functionalization Stepwise Nanoparticle Functionalization Nanoparticle Amine-functionalized Nanoparticle PEGylated_NP Boc-PEG6-Nanoparticle Nanoparticle->PEGylated_NP 1. EDC/NHS Coupling Linker Boc-NH-PEG6-COOH Linker->PEGylated_NP Deprotected_NP H2N-PEG6-Nanoparticle PEGylated_NP->Deprotected_NP 2. Boc Deprotection (TFA) Targeted_NP Targeted Nanoparticle Deprotected_NP->Targeted_NP 3. Ligand Conjugation Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Targeted_NP

Caption: Stepwise functionalization of nanoparticles.

Experimental Protocols

The following protocols provide a general framework for the use of Boc-NH-PEG6-CH2CH2COOH. Optimization may be required for specific applications.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of Boc-NH-PEG6-CH2CH2COOH and its subsequent coupling to a primary amine.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • Amine-containing molecule (e.g., POI/E3 ligase ligand, payload)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 50 mM Hydroxylamine or Tris buffer, pH 8.5

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve Boc-NH-PEG6-CH2CH2COOH (1.5 - 3 molar excess over the amine-containing molecule) in Activation Buffer or anhydrous DMF/DMSO.[9] b. Add EDC (2 - 5 molar excess) and NHS (2 - 5 molar excess) to the linker solution.[9] c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[9]

  • Conjugation to Primary Amine: a. Dissolve the amine-containing molecule in the Coupling Buffer. b. Immediately add the activated linker solution to the solution of the amine-containing molecule.[9] c. Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.[9] d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching and Purification: a. Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.[9] b. Incubate for 15-30 minutes at room temperature.[9] c. Purify the conjugate using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Nitrogen or argon gas

Procedure:

  • Reaction Setup: a. Dissolve the lyophilized Boc-protected conjugate in a solution of 25-50% TFA in DCM.[9] b. Stir the solution at room temperature for 1-2 hours.[10]

  • Monitoring and Work-up: a. Monitor the reaction progress by a suitable method (e.g., mass spectrometry) to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[9] b. Concentrate the reaction mixture under a gentle stream of nitrogen or argon to remove the TFA and DCM.[11] c. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[10] d. The resulting amine salt can be used directly in the next step or purified further.

Conclusion

Boc-NH-PEG6-CH2CH2COOH is a highly versatile and enabling chemical tool for the synthesis of advanced bioconjugates. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the rational design and construction of complex molecules such as PROTACs and ADCs. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this linker in their research and development endeavors, ultimately contributing to the advancement of targeted therapeutics and diagnostics.

References

An In-depth Technical Guide to Boc-NH-PEG6-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-CH2CH2COOH is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile heterobifunctional linker. Its unique chemical structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a propionic acid at the other, separated by a six-unit PEG spacer, makes it an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, complete with detailed experimental protocols and visualizations to facilitate its effective use in research and development.

The strategic design of this molecule allows for the sequential and controlled conjugation of two different molecular entities. The carboxylic acid can be readily activated to react with primary amines, while the Boc-protected amine provides a stable, latent functional group that can be deprotected under specific acidic conditions to reveal a reactive amine for subsequent modification. The hydrophilic PEG6 spacer enhances the aqueous solubility of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic profile of biotherapeutics.

Chemical Structure and Properties

The chemical structure of Boc-NH-PEG6-CH2CH2COOH, systematically named 21-(tert-butoxycarbonylamino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid, is characterized by its distinct functional domains: a lipophilic Boc protecting group, a flexible and hydrophilic PEG6 chain, and a terminal carboxylic acid.

Physicochemical and General Properties

A summary of the key physicochemical and general properties of Boc-NH-PEG6-CH2CH2COOH is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₉NO₁₀[1]
Molecular Weight 453.52 g/mol [1][2]
CAS Number 882847-13-4[2]
Appearance Viscous liquid or oil, colorless to pale yellow[2]
Purity Typically ≥95%
Storage Conditions Store at -20°C to -5°C, keep dry and protected from light
Solubility Profile

The amphiphilic nature of Boc-NH-PEG6-CH2CH2COOH, arising from the hydrophobic Boc group and the hydrophilic PEG chain and carboxylic acid, gives it a broad solubility profile. While precise quantitative solubility data is not extensively published, a general qualitative solubility profile has been established from various supplier technical data sheets.

Solvent ClassificationSolventPredicted SolubilityReference(s)
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble[3]
Chlorinated Dichloromethane (DCM)Soluble[3]
Polar Protic Water, Ethanol, MethanolSoluble[3]

Applications in Research and Drug Development

The heterobifunctional nature of Boc-NH-PEG6-CH2CH2COOH makes it a valuable linker in several advanced applications, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to lysine (B10760008) residues on the antibody surface. Following purification, the Boc group can be deprotected to allow for the attachment of the drug molecule. The PEG spacer can improve the solubility and stability of the ADC and may lead to a higher drug-to-antibody ratio (DAR) without causing aggregation.[4][5]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6] Boc-NH-PEG6-CH2CH2COOH is an ideal linker for PROTAC synthesis, connecting the target protein ligand to the E3 ligase ligand.[6] The PEG chain provides the necessary flexibility and length for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Experimental Protocols

The following are detailed protocols for the key chemical transformations involving Boc-NH-PEG6-CH2CH2COOH. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Activation of the Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid of Boc-NH-PEG6-CH2CH2COOH to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of Boc-NH-PEG6-CH2CH2COOH, EDC, and NHS/Sulfo-NHS in anhydrous DMF or DMSO. Prepare fresh solutions of EDC and NHS/Sulfo-NHS immediately before use.

  • Activation: In a reaction vessel, dissolve Boc-NH-PEG6-CH2CH2COOH (1 equivalent) in Activation Buffer. Add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 15-30 minutes.

  • Amine Coupling: Immediately add the activated linker solution to the amine-containing molecule (e.g., protein, peptide) dissolved in Coupling Buffer. The pH of the reaction should be maintained between 7.2 and 7.5.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer such as Tris-HCl to a final concentration of 20-50 mM to consume any unreacted NHS-ester.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Nitrogen or argon gas

Procedure:

  • Reaction Setup: Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in anhydrous DCM.[2]

  • Deprotection: Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by an appropriate analytical method (e.g., TLC or LC-MS).

  • Work-up: Remove the TFA and DCM by rotary evaporation or by precipitating the product in cold diethyl ether. The resulting product is the TFA salt of the deprotected amine.

  • Neutralization (Optional): For applications requiring the free amine, the TFA salt can be neutralized by dissolving the residue in a suitable buffer and adjusting the pH with a mild base, or by using a basic ion-exchange resin.

Mandatory Visualizations

Logical Relationship of Boc-NH-PEG6-CH2CH2COOH Functionality

G cluster_0 Boc-NH-PEG6-CH2CH2COOH cluster_1 Chemical Transformations cluster_2 Resulting Reactive Moieties Boc_Amine Boc-Protected Amine (Stable) Boc_Deprotection Acidic Deprotection (TFA) Boc_Amine->Boc_Deprotection PEG6_Spacer PEG6 Spacer (Hydrophilic, Flexible) Carboxylic_Acid Carboxylic Acid (Reactive) Acid_Activation EDC/NHS Activation Carboxylic_Acid->Acid_Activation NHS_Ester Amine-Reactive NHS Ester Acid_Activation->NHS_Ester Free_Amine Carboxylic Acid-Reactive Free Amine Boc_Deprotection->Free_Amine

Caption: Functional components of Boc-NH-PEG6-CH2CH2COOH and their transformations.

Experimental Workflow for Bioconjugation

G Start Start with Boc-NH-PEG6-CH2CH2COOH Activate_Acid Activate Carboxylic Acid (EDC/NHS, pH 6.0) Start->Activate_Acid Couple_Amine Couple to Amine-containing Molecule 1 (e.g., Antibody) (pH 7.2-7.5) Activate_Acid->Couple_Amine Purify_1 Purify Conjugate 1 Couple_Amine->Purify_1 Deprotect_Boc Deprotect Boc Group (TFA in DCM) Purify_1->Deprotect_Boc Purify_2 Purify/Neutralize Deprotected Conjugate Deprotect_Boc->Purify_2 Couple_Carboxylic_Acid Couple to Carboxylic Acid-containing Molecule 2 (e.g., Drug) Purify_2->Couple_Carboxylic_Acid Purify_Final Final Purification Couple_Carboxylic_Acid->Purify_Final End Final Bifunctional Conjugate Purify_Final->End

Caption: A typical experimental workflow for creating a bifunctional conjugate.

PROTAC-Mediated Protein Degradation Pathway

G PROTAC PROTAC (with PEG6 Linker) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase are Recycled Degradation->Recycling

Caption: The role of a PEG-linked PROTAC in targeted protein degradation.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker that has become an indispensable tool in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its precisely defined structure, comprising a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid, allows for a controlled, stepwise approach to covalently linking distinct molecular entities. This technical guide provides an in-depth exploration of the core mechanism of action of Boc-NH-PEG6-CH2CH2COOH, supported by quantitative data, detailed experimental protocols, and visual representations of its role in key biological pathways and experimental workflows.

Core Principles of Boc-NH-PEG6-CH2CH2COOH in Bioconjugation

The functionality of Boc-NH-PEG6-CH2CH2COOH is rooted in its three key components:

  • Boc (tert-butyloxycarbonyl) Protecting Group: This acid-labile protecting group "masks" the primary amine, preventing its premature reaction. This allows for orthogonal chemistry, where the carboxylic acid can be selectively reacted first. The Boc group is stable under a variety of conditions but can be efficiently removed using a strong acid like trifluoroacetic acid (TFA).[1]

  • PEG6 (Hexaethylene Glycol) Spacer: The six-unit polyethylene (B3416737) glycol chain is a flexible, hydrophilic spacer. This PEG linker enhances the aqueous solubility of the resulting bioconjugate, a crucial property for often hydrophobic drug molecules.[2] It can also improve the pharmacokinetic profile of a therapeutic by increasing its hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[3] Furthermore, the PEG spacer can shield the conjugated molecule from the host's immune system, potentially reducing immunogenicity.[2]

  • Carboxylic Acid (-COOH) Group: This terminal functional group is the primary site for the initial conjugation reaction. It can be activated to form a reactive intermediate that readily couples with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, to form a stable amide bond.[4]

The overall mechanism of action is a two-step process:

  • Carboxylic Acid Activation and Amide Bond Formation: The terminal carboxylic acid is activated, most commonly using carbodiimide (B86325) chemistry, to form a reactive ester. This activated linker then couples with an amine-containing molecule.

  • Boc Deprotection: The Boc group is removed under acidic conditions to expose a new primary amine, which is then available for a subsequent conjugation reaction.

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties of Boc-NH-PEG6-CH2CH2COOH and the reaction conditions for its use in bioconjugation.

Table 1: Physicochemical Properties of Boc-NH-PEG6-CH2CH2COOH

PropertyValueReference(s)
Molecular Formula C20H39NO10[5]
Molecular Weight 453.5 g/mol [5]
Appearance Pale yellow or colorless viscous liquid[6]
Purity ≥95%[6]
Solubility Soluble in water, DMSO, DMF, Chloroform, and DCM. Slightly soluble in Methanol and Ethyl Acetate. Not soluble in ether.[7]
Storage Conditions Store at -5°C, keep in dry and avoid sunlight.[5]

Table 2: Optimized Reaction Conditions for Bioconjugation

ParameterCarboxylic Acid Activation (EDC/NHS)Boc Deprotection (TFA)Reference(s)
Reagents EDC, NHS (or Sulfo-NHS)Trifluoroacetic Acid (TFA)[8],[1]
Solvent Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0), Coupling Buffer (e.g., PBS, pH 7.2-8.0)Dichloromethane (DCM)[8],[1]
Molar Excess (vs. Linker) EDC: 1.5 - 5 fold, NHS: 1.5 - 5 foldN/A[9]
TFA Concentration N/A20-50% (v/v) in DCM[10]
Reaction Temperature Room Temperature (Activation), 4°C to Room Temperature (Coupling)0°C to Room Temperature[9],[10]
Reaction Time 15-30 minutes (Activation), 1-4 hours or overnight (Coupling)30 - 120 minutes[11],[10]
Typical Yield/Purity Dependent on substrate>95%[10]

Experimental Protocols

The following are detailed methodologies for the key steps in utilizing Boc-NH-PEG6-CH2CH2COOH for bioconjugation.

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol describes a two-step, one-pot procedure for activating the carboxylic acid of Boc-NH-PEG6-CH2CH2COOH with EDC and NHS, followed by conjugation to a primary amine.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

  • Activation:

    • Dissolve Boc-NH-PEG6-CH2CH2COOH in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of Sulfo-NHS, followed by a 1.5 to 2-fold molar excess of EDC.[4]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[11]

  • Protein Preparation: Dissolve the amine-containing protein in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[4]

  • Conjugation:

    • Immediately add the activated linker solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching: (Optional) Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.[12]

  • Purification: Remove unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Boc Deprotection of the PEG-Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG-conjugate in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[13]

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[10]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[13]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10]

    • To ensure complete removal of residual TFA, perform co-evaporation with toluene (repeat 3 times).[14]

    • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step after thorough drying.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows involving Boc-NH-PEG6-CH2CH2COOH.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

General Workflow for ADC Synthesis

ADC_synthesis_workflow start Start linker_activation 1. Activate Carboxylic Acid of Boc-NH-PEG6-CH2CH2COOH (EDC/NHS) start->linker_activation payload_conjugation 2. Conjugate Activated Linker to Cytotoxic Payload linker_activation->payload_conjugation purification1 Purify Payload-Linker payload_conjugation->purification1 boc_deprotection 3. Boc Deprotection (TFA/DCM) purification1->boc_deprotection antibody_conjugation 4. Conjugate Payload-Linker to Antibody boc_deprotection->antibody_conjugation purification2 Purify ADC antibody_conjugation->purification2 characterization 5. Characterize ADC (DAR, Purity, etc.) purification2->characterization end Final ADC characterization->end

Caption: General experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

Boc-NH-PEG6-CH2CH2COOH is a highly versatile and enabling tool in modern bioconjugation. Its well-defined structure allows for a robust and controlled stepwise conjugation strategy, which is critical for the synthesis of complex therapeutic modalities like ADCs and PROTACs. The hydrophilic PEG spacer imparts favorable physicochemical properties to the resulting conjugates, often leading to improved therapeutic efficacy. By understanding the core principles of its reactivity and adhering to optimized experimental protocols, researchers can effectively leverage this powerful linker to advance the development of novel, targeted therapies.

References

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Role of the Boc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development and bioconjugation, precision and control are paramount. The ability to selectively functionalize complex biomolecules is fundamental to the creation of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Central to achieving this control is the strategic use of protecting groups, among which the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone, particularly when employed with polyethylene (B3416737) glycol (PEG) linkers. This technical guide provides a comprehensive overview of the role of the Boc protecting group in PEG linkers, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in the design and execution of their synthetic strategies.

Core Principles: The Boc Group as a Temporary Shield

The primary function of the Boc group on a PEG linker is to serve as a temporary protecting group for a primary or secondary amine.[1][2][3] This protection is critical in multi-step syntheses to prevent the highly nucleophilic and basic amine from participating in unintended side reactions.[4][5] The Boc group is favored for its stability across a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be readily and cleanly removed under mild acidic conditions.[1][3][6] This selective removal, often referred to as "orthogonal" deprotection, is fundamental to the controlled, stepwise assembly of complex bioconjugates.[1][2]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, or alkyne) at the other, are instrumental in these multi-step strategies.[6][7][8] This architecture allows for the sequential conjugation of different molecular entities. For instance, the non-protected end of the linker can be reacted with a payload molecule first. Following this conjugation, the Boc group is removed to expose the amine, which is then available for reaction with a targeting moiety like an antibody.[3][4] This strategic approach ensures the creation of well-defined and homogenous bioconjugates.[3]

The PEG component of the linker itself imparts several beneficial properties, including enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[2][8][9][] The combination of the Boc protecting group with the advantageous properties of PEG linkers provides a powerful and versatile tool in the development of advanced therapeutics.[1]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical to the overall success of a synthetic strategy, impacting yield and purity. The following tables summarize key quantitative data for these reactions.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers [11]

ProcessReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Boc ProtectionDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 - 252 - 12>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers [6][11][12][13]

Acidic ReagentConcentrationSolventTemperatureTimeAdvantagesDisadvantages
Trifluoroacetic acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp.0.5 - 2 hoursFast and efficient; volatile byproducts are easily removed.[12][14][15]Harsh conditions may affect other acid-sensitive groups.
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp.1 - 4 hoursMilder than TFA, can be more selective.[11]Slower reaction times compared to TFA.[11]
Oxalyl Chloride/Methanol3 equivalentsMethanolRoom Temp.1 - 4 hoursMild conditions, effective for various substrates.[11][13]May not be suitable for all PEGylated compounds.[11]
Lewis Acids (e.g., ZnBr₂, TMSI)VariesVariesVariesVariesMilder than strong Brønsted acids.[11]May require specific solvent systems and optimization.[11]

Table 3: Common Scavengers for Boc Deprotection [13]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Quenches the tert-butyl cation to prevent side reactions with sensitive residues like tryptophan and methionine.[6][13]
Water2.5 - 5%Acts as a carbocation scavenger.[13]
Thioanisole5%Scavenges carbocations and protects methionine residues.[13]
1,2-Ethanedithiol (EDT)2.5%Scavenges carbocations and protects cysteine residues.[13]
Phenol5%Acts as a carbocation scavenger.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[11][15]

Materials:

  • Amine-terminated PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Base (e.g., Triethylamine (TEA) or Sodium Bicarbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the amine-terminated PEG linker in anhydrous DCM or THF in a round-bottom flask.

  • Base Addition: Add the base (e.g., 1.5 equivalents of TEA or a saturated aqueous solution of sodium bicarbonate) to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[15]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If an aqueous base was used, perform a liquid-liquid extraction. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker using TFA/DCM

This is the most common method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies their removal during work-up.[2][14]

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane (TIS)), optional

  • Toluene (B28343)

  • Diethyl ether (for precipitation), optional

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[14][16]

  • Cooling: Cool the solution to 0°C using an ice bath.[14][16]

  • Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[2][6] If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[6][16]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[14][16]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[2][14][17]

  • Work-up:

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[2][13]

    • Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times to ensure the removal of residual TFA.[6][16][17] The resulting product is the TFA salt of the deprotected amine.

    • Precipitation (Optional): The deprotected PEG-linker salt can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether.[13][17]

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[16][17]

Mandatory Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.[13][18][19]

General Workflow for ADC Synthesis using a Boc-Protected PEG Linker

ADC_Synthesis_Workflow ADC Synthesis Workflow start Boc-PEG-X Linker (X = NHS ester, Maleimide, etc.) conjugate1 Boc-PEG-Drug Conjugate start->conjugate1 1. Conjugate linker to drug drug Cytotoxic Drug with reactive group drug->conjugate1 deprotection Boc Deprotection (e.g., TFA/DCM) conjugate1->deprotection 2. Remove Boc group amine_drug H2N-PEG-Drug deprotection->amine_drug final_adc Antibody-Drug Conjugate (ADC) Ab-Linker-Drug amine_drug->final_adc 3. Conjugate to antibody antibody Antibody (Ab) with reactive group antibody->final_adc

Caption: Workflow for ADC synthesis using a Boc-protected PEG linker.[1][15]

General Synthetic Scheme for a PROTAC

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow linker Boc-NH-PEG-COOH intermediate1 Boc-NH-PEG-CO-POI Ligand linker->intermediate1 1. Couple POI Ligand poi_ligand Protein of Interest (POI) Ligand with amine poi_ligand->intermediate1 deprotection Boc Deprotection (e.g., TFA/DCM) intermediate1->deprotection 2. Deprotect Amine intermediate2 H2N-PEG-CO-POI Ligand deprotection->intermediate2 protac PROTAC Molecule intermediate2->protac 3. Couple E3 Ligand e3_ligand E3 Ligase Ligand with activated carboxyl e3_ligand->protac

Caption: General synthetic scheme for a PROTAC.[1][15]

Conclusion

The strategic application of the Boc protecting group in conjunction with PEG linkers is a powerful and indispensable tool in modern bioconjugation and drug development.[1] It provides the necessary control to orchestrate complex, multi-step synthetic pathways, enabling the precise construction of sophisticated therapeutics like ADCs and PROTACs. A thorough understanding of the underlying chemical principles, quantitative aspects of the reactions, and robust experimental protocols is essential for researchers and scientists aiming to innovate in this field. The continued and refined use of Boc-protected PEG linkers will undoubtedly play a pivotal role in the creation of the next generation of targeted therapies.

References

A Deep Dive into Heterobifunctional PEG Reagents: The Role and Application of Boc-NH-PEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, drug delivery, and biomaterials science, precision and control are paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) reagents have emerged as indispensable tools, offering a versatile platform for the covalent linkage of molecules and surfaces. Among these, Boc-NH-PEG-COOH stands out for its utility in multi-step conjugation strategies. This technical guide provides a comprehensive overview of the function, applications, and experimental protocols associated with Boc-NH-PEG-COOH, tailored for professionals in research and development.

Boc-NH-PEG-COOH is a linear PEG derivative featuring two distinct functional groups at its termini: a tert-butyloxycarbonyl (Boc) protected amine and a carboxylic acid.[1][2] This heterobifunctional nature allows for sequential and controlled reactions, a critical advantage in the synthesis of complex bioconjugates.[3][4] The PEG spacer itself imparts several beneficial properties, including increased solubility and stability of the conjugate, reduced immunogenicity, and prevention of non-specific binding of charged molecules to modified surfaces.[5][]

Core Functionality: A Tale of Two Ends

The utility of Boc-NH-PEG-COOH lies in the orthogonal reactivity of its terminal groups. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins or on functionalized nanoparticles.[3][7] The Boc-protected amine, on the other hand, remains inert during this initial conjugation. This protecting group can be subsequently removed under mild acidic conditions to reveal a primary amine, which is then available for a second conjugation step.[4][8] This two-stage approach provides a high degree of control over the bioconjugation process.[3]

Key Applications at a Glance:
  • Bioconjugation: Enables the creation of complex molecular architectures by linking different molecules in a stepwise manner.[4]

  • Drug Delivery: Facilitates the development of advanced drug delivery systems, including targeted nanoparticles and antibody-drug conjugates (ADCs).[9][10][11] It is also instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][12]

  • Surface Modification: Allows for the controlled functionalization of surfaces, such as nanoparticles and biosensors, to enhance biocompatibility and introduce specific functionalities.[4][8][13]

  • Nanotechnology: Used to improve the stability and functionality of nanomaterials in biological environments.[4][11]

  • Tissue Engineering: Employed to modify the surfaces of scaffolds to improve their biocompatibility and promote specific cellular interactions.[4]

Quantitative Data Summary

The efficiency and outcome of reactions involving Boc-NH-PEG-COOH are influenced by various factors, including the molar ratios of reagents and the specific reaction conditions. The following tables summarize key quantitative data for the primary steps of conjugation and deprotection.

Table 1: Recommended Molar Ratios for Carboxylic Acid Activation
Reagent Molar Excess (relative to Boc-NH-PEG-COOH) Purpose
EDC (or EDC·HCl)1.5 - 10 foldActivates the carboxylic acid group to form a reactive O-acylisourea intermediate.[14]
NHS (or Sulfo-NHS)1.5 - 5 foldReacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, thereby improving coupling efficiency.[14]
Table 2: Recommended Molar Ratios for Conjugation to Amine-Containing Molecules
Reagent Molar Excess (relative to Amine-Containing Molecule) Purpose
Activated Boc-NH-PEG-COOH1 - 20 foldTo drive the conjugation reaction to completion. The optimal ratio depends on the number of accessible amines on the target molecule.
Table 3: Physicochemical Properties of Functionalized Nanoparticles
Parameter Typical Change Upon Functionalization
Hydrodynamic DiameterIncrease
Zeta PotentialShift towards neutral
Drug Loading Efficiency (%)Dependent on drug and nanoparticle system
In Vitro Drug Release (%)Dependent on formulation and conditions
Cell Viability (%)>95% (indicating good biocompatibility)[8]

Note: These values are representative and can vary depending on the specific PEG chain length, the nature of the conjugated molecule, and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving Boc-NH-PEG-COOH.

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the terminal carboxylic acid to an NHS ester and its subsequent reaction with a primary amine on a target molecule.[14]

Materials:

  • Boc-NH-PEG-COOH

  • Amine-containing target molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[7]

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)[7]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Boc-NH-PEG-COOH in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS.[7]

    • Add a 1.5 to 2-fold molar excess of EDC.[7]

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[7]

  • Conjugation to Amine-Containing Molecule:

    • Dissolve or buffer exchange the amine-containing target molecule into the Coupling Buffer. Ensure the buffer is free of extraneous primary amines.

    • Add the activated Boc-NH-PEG-COOH solution to the target molecule solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[14]

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS-activated PEG.[7]

    • Purify the conjugate using a suitable method to remove unreacted PEG linker and byproducts.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose a free primary amine.[14]

Materials:

  • Boc-protected PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Neutralization Buffer (e.g., saturated NaHCO₃ solution)

  • Brine solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected PEGylated conjugate in a deprotection solution of 25-50% TFA in anhydrous DCM.[7]

    • Stir the reaction mixture at room temperature for 1-2 hours.[14]

    • Monitor the reaction progress using a suitable method (e.g., LC-MS).

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure.

    • For a basic work-up, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid, followed by a wash with brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected conjugate.

Visualizing the Process: Workflows and Pathways

To better illustrate the utility of Boc-NH-PEG-COOH, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a relevant signaling pathway.

G cluster_0 Surface Preparation cluster_1 PEGylation cluster_2 Deprotection cluster_3 Bioconjugation Amine-Functionalized Substrate Amine-Functionalized Substrate Covalent Coupling Covalent Coupling Amine-Functionalized Substrate->Covalent Coupling Boc-NH-PEG-COOH Boc-NH-PEG-COOH EDC/NHS Activation EDC/NHS Activation Boc-NH-PEG-COOH->EDC/NHS Activation EDC/NHS Activation->Covalent Coupling TFA Treatment TFA Treatment Covalent Coupling->TFA Treatment Amine-Terminated PEG Surface Amine-Terminated PEG Surface TFA Treatment->Amine-Terminated PEG Surface Ligand Immobilization Ligand Immobilization Amine-Terminated PEG Surface->Ligand Immobilization Targeting Ligand (e.g., RGD) Targeting Ligand (e.g., RGD) Targeting Ligand (e.g., RGD)->Ligand Immobilization

A typical workflow for surface functionalization.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular RGD-Peptide RGD-Peptide Integrin Receptor Integrin Receptor RGD-Peptide->Integrin Receptor Binding FAK FAK Integrin Receptor->FAK Activation Src Src FAK->Src Recruitment & Activation Paxillin Paxillin Src->Paxillin Phosphorylation Actin Cytoskeleton Regulation Actin Cytoskeleton Regulation Paxillin->Actin Cytoskeleton Regulation

References

A Comprehensive Technical Guide to Boc-NH-PEG6-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the precise and controlled linkage of biomolecules is a cornerstone of innovation. Boc-NH-PEG6-CH2CH2COOH is a high-purity, monodispersed polyethylene (B3416737) glycol (PEG) derivative that has emerged as a pivotal tool in the fields of bioconjugation and drug development. This heterobifunctional linker, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal propionic acid, connected by a discrete six-unit PEG chain, offers exceptional versatility for the synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This technical guide provides an in-depth overview of the physicochemical properties, applications, and experimental protocols associated with Boc-NH-PEG6-CH2CH2COOH, serving as a comprehensive resource for researchers and drug development professionals.

Physicochemical and Quantitative Data

The defined structure of Boc-NH-PEG6-CH2CH2COOH provides researchers with precise control over the linker length and, consequently, the spatial orientation of conjugated molecules. This is critical for optimizing the efficacy and pharmacokinetic profiles of novel therapeutics.

PropertyValue
CAS Number 882847-13-4
Molecular Formula C₂₀H₃₉NO₁₀
Molecular Weight 453.5 g/mol
Appearance Viscous Liquid
Purity Typically ≥95%
Storage Conditions Store at -5°C, keep in dry and avoid sunlight

Core Applications in Drug Development

The unique architecture of Boc-NH-PEG6-CH2CH2COOH, with its orthogonal reactive ends and hydrophilic PEG spacer, makes it an invaluable component in the design and synthesis of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker connecting the antibody and the payload is a critical determinant of the ADC's stability, solubility, and overall efficacy. The inclusion of a hydrophilic PEG linker, such as the one present in Boc-NH-PEG6-CH2CH2COOH, can enhance the hydrophilicity of the ADC, thereby reducing aggregation and improving its pharmacokinetic profile.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The length and composition of this linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexible and hydrophilic nature of the PEG6 chain in Boc-NH-PEG6-CH2CH2COOH can facilitate the optimal positioning of the two ligands, leading to efficient ubiquitination and subsequent degradation of the target protein. PEG linkers are a common motif in PROTAC design, often combined with alkyl chains to fine-tune physicochemical properties.

Experimental Protocols

The utilization of Boc-NH-PEG6-CH2CH2COOH in a synthetic workflow typically involves two key chemical transformations: the activation of the carboxylic acid for coupling to an amine, and the deprotection of the Boc group to reveal a primary amine for subsequent conjugation.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the terminal carboxylic acid of Boc-NH-PEG6-CH2CH2COOH to form an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by coupling to an amine-containing molecule.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Amine-containing molecule (e.g., a payload for an ADC, or a ligand for a PROTAC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 for coupling)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Dissolve Boc-NH-PEG6-CH2CH2COOH in anhydrous DMF or DCM.

  • Add EDC (typically 1.5-2 equivalents) and NHS or Sulfo-NHS (typically 1.5-2 equivalents) to the solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • In a separate vessel, dissolve the amine-containing molecule in the appropriate reaction buffer.

  • Add the activated Boc-NH-PEG6-CH2CH2COOH solution to the solution of the amine-containing molecule.

  • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS).

  • Once the reaction is complete, quench any remaining active esters by adding the quenching solution.

  • Purify the resulting conjugate using an appropriate chromatographic method (e.g., HPLC).

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to generate a free amine for a subsequent conjugation step.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Visualizing the Molecular Workflow and Signaling Pathways

To further elucidate the role of Boc-NH-PEG6-CH2CH2COOH in drug development, the following diagrams, generated using the DOT language, illustrate a general synthetic workflow and the mechanism of action for PROTACs.

G cluster_0 Synthesis of a Bifunctional Molecule start Boc-NH-PEG6-CH2CH2COOH activated_linker Activated Linker (EDC/NHS Ester) start->activated_linker Activation mol1 Molecule 1 (e.g., Payload, Ligand) intermediate1 Intermediate 1: Boc-NH-PEG6-Molecule 1 mol1->intermediate1 activated_linker->intermediate1 Coupling deprotection Boc Deprotection (TFA/DCM) intermediate1->deprotection intermediate2 Intermediate 2: H2N-PEG6-Molecule 1 deprotection->intermediate2 final_product Final Bifunctional Molecule intermediate2->final_product Coupling mol2 Molecule 2 (e.g., Antibody, Ligand) mol2->final_product

Caption: General synthetic workflow using Boc-NH-PEG6-CH2CH2COOH.

G cluster_1 PROTAC-Mediated Protein Degradation protac PROTAC e3_ligase E3 Ubiquitin Ligase ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_target Ubiquitinated Target Protein ubiquitination->ub_target Ub tags added proteasome 26S Proteasome ub_target->proteasome Recognition degradation Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

Caption: Mechanism of action for PROTAC-mediated protein degradation.

An In-depth Technical Guide on the Solubility and Stability of Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-NH-PEG6-CH2CH2COOH, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Understanding the physicochemical properties of this reagent is critical for its effective handling, reaction optimization, purification, and the overall success of downstream applications.

Core Concepts: Structural Influence on Properties

Boc-NH-PEG6-CH2CH2COOH is an amphiphilic molecule whose properties are dictated by three key structural components:

  • tert-Butyloxycarbonyl (Boc) Group: A lipophilic protecting group for the amine. It enhances solubility in nonpolar organic solvents and is stable under basic and nucleophilic conditions but is readily cleaved by acid.[1]

  • Hexaethylene Glycol (PEG6) Spacer: A flexible, hydrophilic chain of repeating ether units. This spacer imparts significant solubility in aqueous solutions and polar organic solvents, can improve the pharmacokinetic properties of conjugates, and provides spatial separation between conjugated molecules.[2]

  • Propionic Acid Terminus: A terminal carboxylic acid group that is polar and can be ionized. This group allows for conjugation to amine-containing molecules and its protonation state influences solubility in aqueous media.[3]

The interplay of these components results in a versatile but complex solubility and stability profile. While precise quantitative data for this specific molecule is not extensively published, a robust profile can be established based on the well-understood chemistry of its functional groups and data from closely related analogs.[4][5]

Solubility Profile

The dual hydrophobic and hydrophilic nature of Boc-NH-PEG6-CH2CH2COOH allows it to be soluble in a wide range of common laboratory solvents. The following table summarizes the qualitative solubility profile. For applications requiring precise concentrations, it is essential to determine the quantitative solubility experimentally.[2]

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighEffective at solvating both polar (PEG, COOH) and non-polar (Boc) regions of the molecule.[4]
Dimethylformamide (DMF)HighSimilar to DMSO, provides a polar environment suitable for dissolving the compound.[4]
Chlorinated Dichloromethane (DCM)HighEffectively dissolves the molecule, likely due to favorable interactions with the entire structure.[4]
Aqueous Solutions Water, PBS BuffersModerate to HighThe PEG6 chain confers significant water solubility.[5] Solubility is pH-dependent; it increases at higher pH as the carboxylic acid is deprotonated to the more soluble carboxylate form.
Alcohols Methanol, EthanolModerateCan solvate the molecule, but may be less effective than polar aprotic solvents.[4]
Ethers & Non-polar Diethyl Ether, TolueneLow / InsolubleThe significant polarity mismatch with the hydrophilic PEG chain and carboxylic acid results in poor solubility.[4]

Stability Profile and Recommended Storage

The stability of Boc-NH-PEG6-CH2CH2COOH is primarily influenced by the chemical lability of the Boc-protecting group and the PEG backbone.

Key Degradation Pathways:

  • Acidic Hydrolysis of the Boc Group: The Boc group is designed to be removed under acidic conditions (acidolysis).[1] Exposure to acidic environments (pH < 5), either intentionally for deprotection using reagents like trifluoroacetic acid (TFA) or unintentionally during storage or handling, will lead to the cleavage of the Boc group, exposing the primary amine.[6]

  • Oxidative Degradation of the PEG Backbone: The ether linkages within the polyethylene (B3416737) glycol chain are susceptible to auto-oxidation.[6] This process can be accelerated by exposure to heat, light, and transition metal ions, leading to chain cleavage and the formation of impurities.[7]

Recommended Storage and Handling:

To ensure the long-term integrity of the compound, the following storage conditions are recommended based on data for similar PEGylated molecules:

ConditionRecommendation
Long-Term Storage Store at -20°C in a dry, dark environment within a tightly sealed container.[8][9]
Short-Term Storage Can be stored at 2-8°C for short periods (days to weeks).
In Solution For stock solutions, use anhydrous solvents like DMSO or DMF. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Handling Equilibrate the reagent to room temperature before opening to prevent moisture condensation. For long-term storage of the neat compound, consider blanketing with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[7]

Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the saturation solubility of Boc-NH-PEG6-CH2CH2COOH in a specific solvent at a controlled temperature.[2]

Objective: To determine the equilibrium solubility of the compound.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • Selected solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of Boc-NH-PEG6-CH2CH2COOH (e.g., 10-20 mg) to a vial. The amount should be visibly more than what is expected to dissolve.

  • Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker within a constant temperature incubator (e.g., 25°C). Shake the solution for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilution: Immediately perform a precise dilution of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Prepare a calibration curve using standard solutions of Boc-NH-PEG6-CH2CH2COOH of known concentrations.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility in the original saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Shake at Constant Temp (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample Precisely E->F G Quantify via HPLC F->G H Calculate Solubility G->H

Caption: Workflow for Quantitative Solubility Determination.

Protocol 2: Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[10]

Objective: To assess the stability of the molecule under various stress conditions.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • Stock solution of the compound (e.g., 1 mg/mL in Acetonitrile)

  • Stressors: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative)

  • Temperature-controlled incubator/oven

  • HPLC-MS system

Methodology:

  • Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of ~0.1 mg/mL. Prepare a control sample diluted with a non-stressful solvent mixture (e.g., 50:50 acetonitrile:water).

  • Incubation:

    • Acidic Hydrolysis: Incubate the HCl sample at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Incubate the NaOH sample at room temperature.

    • Oxidative Degradation: Incubate the H₂O₂ sample at room temperature, protected from light.

    • Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C).

  • Time Points: Collect aliquots from each sample and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis to stop the degradation reaction.

  • Analysis: Analyze all samples by HPLC-MS. Monitor the decrease in the peak area of the intact parent molecule and the appearance of new peaks corresponding to degradation products. The mass spectrometer can be used to identify the mass-to-charge ratio (m/z) of the degradation products, helping to elucidate the degradation pathways.

G cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (1 mg/mL in ACN) Acid 0.1 M HCl (60°C) Start->Acid Base 0.1 M NaOH (RT) Start->Base Oxid 3% H₂O₂ (RT) Start->Oxid Therm Stock Soln. (60°C) Start->Therm Time Sample at Time Points (0, 2, 4, 8, 24h) Acid->Time Base->Time Oxid->Time Therm->Time Quench Quench/Neutralize Time->Quench Analyze Analyze by HPLC-MS Quench->Analyze Result Identify Degradants & Determine Kinetics Analyze->Result

Caption: Workflow for a Forced Degradation Study.

G cluster_acid Acidic Hydrolysis (e.g., TFA, pH < 5) cluster_oxid Oxidative Degradation (e.g., O₂, light, heat) Parent Boc-NH-PEG6-CH2CH2COOH Deg1 H2N-PEG6-CH2CH2COOH (Deprotected Amine) Parent->Deg1 H⁺ Deg2 PEG Chain Scission Products (Aldehydes, Acids, etc.) Parent->Deg2 [O]

Caption: Primary Degradation Pathways.

References

The Strategic Application of Boc-NH-PEG6-CH2CH2COOH in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a pivotal role in determining efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the applications of Boc-NH-PEG6-CH2CH2COOH, a hexaethylene glycol (PEG6)-based linker, in PROTAC synthesis. We will delve into its structural advantages, present compiled quantitative data from relevant studies, provide detailed experimental protocols for its use, and visualize key concepts through signaling pathway and workflow diagrams.

Introduction to PROTAC Technology and the Critical Role of the Linker

PROTACs are bifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[4]

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity.[5][6] Its length, flexibility, and chemical composition influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous physicochemical properties.[7]

Boc-NH-PEG6-CH2CH2COOH: A Versatile Linker for PROTAC Synthesis

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker that offers a strategic balance of properties for PROTAC development. Its key features include:

  • Hexaethylene Glycol (PEG6) Chain: The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[6] This flexibility also allows for the necessary conformational adjustments to facilitate optimal ternary complex formation.[2]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a controlled, sequential synthetic strategy.[2] The Boc group is stable under various reaction conditions and can be selectively removed under acidic conditions to reveal the amine for subsequent coupling.[8]

  • Terminal Carboxylic Acid: The carboxylic acid moiety provides a reactive handle for amide bond formation with an amine-functionalized ligand (either for the POI or the E3 ligase).[9]

Data Presentation: The Impact of PEG6 Linker Length on PROTAC Efficacy

The optimal linker length is a critical parameter that must be empirically determined for each target protein and E3 ligase pair.[10] A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced stability of the ternary complex.[11] The following tables summarize quantitative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of a PEG6 linker on degradation efficiency.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC IDLinker CompositionTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC 1PEG3BRD4VHLHeLa5585
PROTAC 2PEG4BRD4VHLHeLa2095
PROTAC 3PEG5BRD4VHLHeLa15>98
PROTAC 4 PEG6 BRD4 VHL HeLa 30 92

Data is representative and compiled from published studies for illustrative purposes.[12]

Table 2: Efficacy of a BTK-Targeting PROTAC with a PEG6 Linker

PROTAC IDLinker CompositionTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
BTK PROTAC PEG6-based BTK Cereblon Mino ~6.6 >90

Data is representative and compiled from published studies for illustrative purposes.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start_Materials Starting Materials: - Boc-NH-PEG6-CH2CH2COOH - POI Ligand (amine-functionalized) - E3 Ligase Ligand (carboxyl-functionalized) Step1 Step 1: Amide Coupling (Boc-Linker + POI Ligand) Start_Materials->Step1 Intermediate1 Boc-Linker-POI Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Amine-Linker-POI Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligase Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using Boc-NH-PEG6-CH2CH2COOH. Optimization of reaction conditions may be necessary for specific ligands.

Protocol 1: Synthesis of a PROTAC using Boc-NH-PEG6-CH2CH2COOH

This protocol outlines a two-step solution-phase synthesis.

Step 1: Coupling of the First Ligand (Amine-Functionalized) to Boc-NH-PEG6-CH2CH2COOH

  • Materials:

    • Amine-functionalized ligand (e.g., for the POI)

    • Boc-NH-PEG6-CH2CH2COOH

    • Coupling agents: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous solvent: DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve Boc-NH-PEG6-CH2CH2COOH (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the amine-functionalized ligand (1.0 equivalent) in anhydrous DMF.

    • Add the solution of the amine-functionalized ligand to the pre-activated linker solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected ligand-linker intermediate.

Step 2: Boc Deprotection and Coupling of the Second Ligand

  • Materials:

    • Boc-protected ligand-linker intermediate from Step 1

    • Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v)

    • Carboxyl-functionalized ligand (e.g., for the E3 ligase)

    • Coupling agents and base as in Step 1

    • Anhydrous DMF

  • Procedure:

    • Dissolve the Boc-protected intermediate in the TFA/DCM solution.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to ensure complete removal of residual acid.

    • Dissolve the resulting amine salt in anhydrous DMF and neutralize with DIPEA.

    • In a separate flask, activate the carboxylic acid of the second ligand (1.0 equivalent) with HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF for 15 minutes.

    • Add the neutralized amine-linker-ligand intermediate to the activated second ligand solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Work-up and purify the final PROTAC product by preparative reverse-phase HPLC.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
  • Materials:

    • Cell line expressing the target protein

    • Synthesized PROTAC

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein amounts and prepare samples for SDS-PAGE.

      • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using an ECL substrate and an imaging system.

      • Strip the membrane and re-probe with the loading control antibody.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.[13]

Conclusion

Boc-NH-PEG6-CH2CH2COOH is a valuable and versatile linker for the synthesis of PROTACs. Its defined length, hydrophilicity, and the presence of orthogonal protecting groups facilitate a modular and efficient synthetic approach. The compiled data on BRD4 and BTK-targeting PROTACs, while illustrative, underscores the importance of the PEG6 linker length in achieving potent protein degradation. The provided protocols offer a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery workflows, paving the way for the development of novel and effective targeted protein degraders.

References

The Strategic Application of Boc-NH-PEG6-CH2CH2COOH in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component connecting the antibody and payload, profoundly influences the ADC's stability, efficacy, and therapeutic index. Among the diverse linker technologies, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have become indispensable. This technical guide provides a comprehensive examination of Boc-NH-PEG6-CH2CH2COOH , a discrete PEG linker, in ADC development. We will delve into its core principles, present detailed experimental protocols for its use, summarize quantitative data on the impact of PEG length, and provide visualizations of key processes to inform rational ADC design and optimization.

Introduction: The Pivotal Role of PEG Linkers in ADCs

The success of an ADC hinges on the delicate balance between stability in systemic circulation and efficient payload release within the target cancer cell.[1] Many highly potent cytotoxic agents are hydrophobic, which can lead to significant challenges when conjugated to an antibody, especially at high drug-to-antibody ratios (DARs).[2] These challenges include:

  • Aggregation: Increased hydrophobicity can cause ADCs to aggregate, leading to rapid clearance from circulation and potential immunogenicity.[2]

  • Poor Pharmacokinetics (PK): Hydrophobic ADCs are often quickly cleared from the plasma, reducing their circulation half-life and limiting the amount of drug that reaches the tumor.[3]

  • Limited DAR: The tendency to aggregate often restricts the number of drug molecules that can be attached to a single antibody, capping the potential potency of the ADC.[4]

Polyethylene glycol (PEG) linkers are a powerful tool to overcome these hurdles. As water-soluble, non-toxic, and biocompatible polymers, they impart hydrophilicity to the ADC construct.[] This "hydrophilic shield" offers several key advantages:

  • Enhanced Solubility and Stability: PEG linkers significantly improve the aqueous solubility of the ADC, mitigating aggregation even at higher DARs.[6]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life, leading to greater tumor accumulation.[2][]

  • Increased Drug Loading: By preventing aggregation, PEG linkers facilitate the development of ADCs with higher, more efficacious DARs.[2][6]

The linker Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional reagent featuring a Boc-protected amine and a terminal carboxylic acid, separated by a discrete six-unit PEG chain. This structure provides precise control over the multi-step conjugation process.

Physicochemical Properties and Structure

Boc-NH-PEG6-CH2CH2COOH is a well-defined, monodisperse compound, which is crucial for producing homogeneous ADCs with a consistent DAR.

PropertyValue
Chemical Formula C₂₀H₃₉NO₁₀
Molecular Weight 453.5 g/mol [2]
Structure Boc-NH-(CH₂CH₂O)₆-CH₂CH₂COOH
Functional Group 1 tert-butyloxycarbonyl (Boc) protected amine
Functional Group 2 Carboxylic acid
Spacer Arm ~30 atoms

The two terminal functional groups are orthogonal, meaning they can be reacted selectively under different conditions. The Boc group is stable in a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA), revealing a primary amine.[7] The carboxylic acid can be activated to react with primary amines, such as those on the lysine (B10760008) residues of an antibody.[7]

Data Presentation: Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a critical parameter that must be optimized for each specific ADC. While extensive data for PEG6 is not always available in a single head-to-head comparison, we can interpolate its expected performance based on trends observed with other short-chain PEG linkers (e.g., PEG4, PEG8) and longer PEG chains.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Types

Linker TypePayloadCell LineIC₅₀ (nM)General Trend & Interpretation
Non-PEG (e.g., SMCC) MMAEVariousPotent (low nM range)Non-PEG linkers do not sterically hinder the payload, often resulting in high in vitro potency.
m-PEG4-X MMAEKarpas-299 (CD30+)~10Short PEG linkers generally do not significantly impact in vitro potency.
m-PEG6-Ms (estimated) MMAEKarpas-299 (CD30+)~10-15Expected to have similar in vitro potency to other short-chain PEG linkers, with a minimal decrease compared to non-PEG linkers.
m-PEG8-X MMAEKarpas-299 (CD30+)~10In some studies, PEG length has a minimal effect on in vitro cytotoxicity.
10 kDa Linear PEG MMAENCI-N87117Longer PEG chains can significantly decrease in vitro potency, potentially due to steric hindrance affecting payload release or binding.[8][9]

Data is compiled and estimated from multiple sources for illustrative purposes.[9][10]

Table 2: Comparative Pharmacokinetic Properties of ADCs with Different PEG Linker Lengths

Linker TypeADC ConstructHalf-Life (t½)Clearance RateGeneral Trend & Interpretation
No PEG Affibody-MMAE19.6 min (in mice)HighLack of a hydrophilic spacer leads to rapid clearance.[8]
4 kDa Linear PEG Affibody-MMAE49.2 min (in mice)ModerateA 2.5-fold increase in half-life demonstrates the positive impact of PEGylation.[8]
PEG8 (Linear) Trastuzumab-DM1>150 hours (in rats)LowIncreasing PEG length from PEG2 to PEG8 shows a trend of decreasing clearance.[11]
PEG6 (Estimated) Antibody-PayloadSignificantly longer than non-PEGLower than non-PEGA PEG6 linker is expected to substantially improve the PK profile over non-PEG linkers, offering a balance between the properties of PEG4 and PEG8.
10 kDa Linear PEG Affibody-MMAE219.0 min (in mice)Very LowAn 11.2-fold increase in half-life shows that longer PEG chains dramatically improve circulation time.[8]

Data is compiled and estimated from multiple sources for illustrative purposes.[8][11]

Visualization of Key Pathways and Workflows

Diagrams are essential for understanding the complex processes in ADC development.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with Boc-NH-PEG6 Linker Antigen Tumor Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Degradation) Death Cell Death (Apoptosis) Payload->Death 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Synthesis_Workflow cluster_linker_prep Step 1: Linker-Payload Conjugation cluster_conjugation Step 2: Antibody Conjugation cluster_purification Step 3: Purification & Characterization A Boc-NH-PEG6-CH2CH2COOH B Boc Deprotection (TFA) A->B C NH2-PEG6-CH2CH2COOH B->C E Payload-Linker Conjugate C->E D Cytotoxic Payload (with reactive group) D->E F Activate Carboxylic Acid (EDC/NHS) E->F G Activated Payload-Linker F->G I Conjugation Reaction (mAb-Lysine Amine) G->I H Monoclonal Antibody (mAb) H->I J Crude ADC I->J K Purification (e.g., SEC) J->K M Purified ADC K->M L Characterization (DAR, Aggregation, etc.) M->L

Caption: Experimental workflow for ADC synthesis.

Detailed Experimental Protocols

The synthesis of an ADC using Boc-NH-PEG6-CH2CH2COOH is a sequential process. The following protocols provide a detailed methodology.

Protocol 1: Boc Deprotection of the Linker

Objective: To remove the Boc protecting group from the amine terminus of the linker.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Boc-NH-PEG6-CH2CH2COOH in anhydrous DCM (e.g., 10 mL per gram of linker).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 TFA:DCM mixture).[12]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting TFA salt of the deprotected linker (NH2-PEG6-CH2CH2COOH) can often be used directly in the next step after thorough drying.

Protocol 2: Payload-Linker Conjugation

Objective: To conjugate a payload with a carboxylic acid group to the deprotected linker amine.

Materials:

  • Deprotected NH2-PEG6-CH2CH2COOH linker (from Protocol 1)

  • Payload with a carboxylic acid group (e.g., a derivative of MMAE)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the payload in anhydrous DMF.

  • Add EDC (1.5 equivalents) and Sulfo-NHS (1.2 equivalents) to the payload solution to pre-activate the carboxylic acid. Stir for 15-30 minutes at room temperature.[13]

  • In a separate flask, dissolve the deprotected linker in anhydrous DMF and add DIPEA (3-4 equivalents) to neutralize the TFA salt and act as a base.[13]

  • Add the activated payload solution to the linker solution.

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, purify the payload-linker conjugate using reverse-phase HPLC.

Protocol 3: Antibody-Drug Conjugation via Lysine Residues

Objective: To conjugate the activated payload-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Purified Payload-Linker conjugate (from Protocol 2)

  • EDC and Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Payload-Linker Activation: Dissolve the payload-linker conjugate in Activation Buffer. Add a 10-20 fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.[13]

  • Conjugation: Immediately add the activated payload-linker solution to the prepared antibody solution. The molar ratio of linker-payload to antibody will determine the final DAR and should be optimized (e.g., start with a 5-10 fold molar excess).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column with PBS buffer, pH 7.4. Collect the fractions containing the purified ADC.

Protocol 4: ADC Characterization

Objective: To determine the critical quality attributes of the purified ADC.

Methods:

  • Protein Concentration: Determine using a BCA assay or by measuring absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR): Determine using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

  • Aggregation Analysis: Assess the percentage of aggregates using Size Exclusion Chromatography (SEC).

  • In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based assay (e.g., MTT or CellTiter-Glo) on a target-antigen-expressing cancer cell line.

Conclusion and Future Outlook

The Boc-NH-PEG6-CH2CH2COOH linker is a versatile and valuable tool in the ADC development toolkit. Its discrete length provides batch-to-batch consistency, while the six-unit PEG chain offers a favorable balance of properties: it is long enough to significantly improve the hydrophilicity and pharmacokinetic profile of an ADC compared to non-PEGylated linkers, yet short enough to avoid the substantial decreases in in vitro potency that can be observed with much longer PEG chains.

The orthogonal Boc and carboxylic acid functionalities allow for a controlled, sequential conjugation strategy, which is essential for constructing well-defined ADCs. By carefully optimizing the conjugation chemistry and empirically determining the optimal DAR for each antibody-payload combination, researchers can leverage this linker to develop more stable, effective, and tolerable ADCs. As the field of antibody-drug conjugates continues to evolve, the rational design of linkers, exemplified by the strategic use of reagents like Boc-NH-PEG6-CH2CH2COOH, will remain a cornerstone of innovation and success.

References

An In-depth Technical Guide to Bioconjugation Chemistry with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation and the Role of PEGylation

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule, to create a single, functional hybrid. This powerful technique is a cornerstone in the development of therapeutics, diagnostics, and research tools. A widely adopted strategy within bioconjugation is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, antibody-drug conjugates (ADCs), and small drugs.[1][2]

PEG is a synthetic, hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[3][4] Its attachment to a therapeutic agent can significantly enhance its pharmacokinetic and pharmacodynamic properties.[4] The PEG chain acts as a hydrophilic shield, increasing the hydrodynamic size of the molecule, which in turn reduces renal clearance and shields it from proteolytic degradation and the host's immune system.[2][5] This leads to a prolonged circulatory half-life, improved stability, and enhanced solubility of the conjugated molecule.[6][7]

Core Principles of PEGylation Chemistry

The foundation of PEGylation lies in the reaction between a reactive functional group on the PEG linker and a specific functional group on the biomolecule. The choice of reactive termini on the PEG linker dictates the conjugation strategy and the site of attachment on the target molecule.[8]

Common Functional Groups for PEGylation

PEG linkers can be engineered with a variety of functional groups to target specific amino acid residues or other moieties on a biomolecule.[8][]

  • Amine-Reactive PEGs: These are the most common type and primarily target the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[10][11] N-hydroxysuccinimidyl (NHS) esters are widely used for this purpose, forming stable amide bonds.[10]

  • Thiol-Reactive PEGs: These linkers specifically target the sulfhydryl group of cysteine residues. Maleimide chemistry is a popular choice, forming a stable thioether bond.[8][11] This approach allows for more site-specific conjugation, as the number of free cysteines is often limited in a protein.[11]

  • "Click Chemistry" PEGs: Bioorthogonal chemistries, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), offer high specificity and efficiency.[12] Dibenzocyclooctyne (DBCO) functionalized PEGs react with azide-modified molecules to form a stable triazole linkage, even in complex biological environments.[12][13]

  • Carbonyl-Reactive PEGs: Hydrazide or aminooxy-functionalized PEGs can react with aldehydes or ketones, which can be introduced into biomolecules through periodate (B1199274) oxidation of carbohydrates (glycoproteins) or enzymatic modification.[8]

Structural Diversity of PEG Linkers

The architecture of the PEG linker itself plays a crucial role in the properties of the final bioconjugate.[8][14]

  • Linear PEG Linkers: These are the most common and consist of a straight chain with functional groups at one or both ends.[8][14] They are valued for their simplicity and predictable behavior.[8]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core, such as a Y-shaped linker.[8][15] This structure provides enhanced shielding and can be more effective at increasing circulation time compared to linear PEGs of the same molecular weight.[8]

Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG chain is a critical parameter that must be optimized for each specific application, as it involves a trade-off between various properties.[1][16]

  • Pharmacokinetics: Longer PEG chains generally lead to a greater increase in hydrodynamic size, resulting in a longer plasma half-life.[1][16]

  • Biological Activity: While beneficial for pharmacokinetics, longer PEG chains can also lead to increased steric hindrance, which may reduce the biological activity or binding affinity of the conjugated molecule.[6][17]

  • Solubility: Longer PEG chains are often preferred to improve the solubility of hydrophobic drugs or proteins.[1]

Quantitative Data on the Effects of PEGylation

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key biopharmaceutical properties.

Table 1: Effect of PEGylation on Pharmacokinetics
MoleculePEG Size (kDa)Increase in Half-LifeReference
rhTIMP-12025-fold[18][19]
Interferon α-2a40 (di-branched)Significantly improved[1]
10 kDa Affibody-MMAE4Significantly improved[1]
10 kDa Affibody-MMAE10Significantly improved[1]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
ADC TargetPEG Linker LengthChange in CytotoxicityReference
10 kDa Affibody-MMAE4 kDa~6.5-fold reduction[1]
10 kDa Affibody-MMAE10 kDa~22.5-fold reduction[1]

Note: The data presented is synthesized from multiple sources and specific outcomes are highly dependent on the molecule, linker chemistry, and experimental model.[17]

Experimental Protocols

The following are detailed methodologies for key PEGylation experiments.

Protocol 1: Amine PEGylation using an NHS Ester

This protocol describes the general workflow for conjugating an NHS-ester functionalized PEG to a protein via primary amines (lysine residues or N-terminus).[2]

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.5.[20][21]

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[2][20]

  • Anhydrous aprotic solvent (e.g., DMSO or DMF) for dissolving the PEG-NHS ester.[2][22]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).[20][22]

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a suitable concentration (e.g., 1-10 mg/mL).[20] Ensure the buffer is free of primary amines.[2]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2][22] Do not store the stock solution as NHS esters are moisture-sensitive.[22][23]

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution.[2][20] The final concentration of the organic solvent should ideally be less than 10% to maintain protein stability.[23]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle stirring.[2][20]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.[2] Incubate for 15-30 minutes at room temperature.[22]

  • Purification: Purify the PEGylated protein from excess PEG reagent and byproducts using SEC or dialysis.[20][22]

Protocol 2: Thiol-Specific PEGylation using a Maleimide

This protocol outlines the conjugation of a maleimide-functionalized PEG to a protein's free cysteine residues.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5.[23] Avoid buffers containing sulfhydryls.[23]

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.

  • Purification system (e.g., SEC).

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove it.[2]

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the Reaction Buffer.[2]

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[2]

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[2]

  • Purification: Purify the final conjugate using an appropriate chromatographic method like SEC.[20]

Protocol 3: Copper-Free Click Chemistry using DBCO-PEG

This protocol describes the conjugation of a DBCO-functionalized PEG to an azide-containing molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[12]

Materials:

  • Azide-containing molecule

  • DBCO-PEG derivative

  • Reaction Buffer: A suitable buffer such as PBS, pH 7.4. Avoid buffers containing azides.[24]

  • Purification system (e.g., chromatography).[12]

Procedure:

  • Reagent Preparation: Dissolve the azide-containing molecule and the DBCO-PEG derivative in the Reaction Buffer.

  • Click Reaction: Mix the two solutions. A molar ratio of 1.5:1 to 3:1 of DBCO to azide (B81097) is a common starting point.[24]

  • Incubation: Incubate the reaction mixture at room temperature. Reaction times can range from 2 to 12 hours.[12][24] The reaction progress can be monitored by LC-MS.[12]

  • Purification: Purify the final conjugate using chromatography to remove unreacted components.[12]

Characterization of PEGylated Bioconjugates

Comprehensive characterization is critical to ensure the quality, consistency, and efficacy of PEGylated products.[25] A multi-faceted analytical approach is typically required.[25]

Table 3: Summary of Analytical Techniques for PEGylated Protein Characterization
ParameterAnalytical Technique(s)PurposeReference(s)
Degree of PEGylation SDS-PAGE, Size-Exclusion Chromatography (SEC), Mass Spectrometry (MALDI-TOF, LC/MS)Determines the average number of PEG molecules per protein.[5][25]
PEGylation Site(s) Peptide Mapping (UPLC-UV/MS)Identifies the specific amino acid residues where PEG is attached.[26]
Molecular Weight Mass Spectrometry (MALDI-TOF), SEC with Multi-Angle Light Scattering (SEC-MALLS)Confirms the molecular weight of the conjugate and assesses heterogeneity.[26][27]
Purity/Free PEG Reversed-Phase HPLC (RP-HPLC), SEC, HPLC with Charged Aerosol Detection (CAD)Quantifies unreacted protein and residual free PEG.[5][26]
Structural Integrity Circular Dichroism (CD), Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)Assesses changes in secondary and tertiary protein structure upon PEGylation.[27][28]
Biological Activity In vitro activity assays (e.g., enzyme kinetics, receptor binding)Measures the functional activity of the PEGylated molecule compared to the unmodified version.[25]

Visualizing Bioconjugation Processes

Diagrams created using Graphviz (DOT language) help to visualize key workflows and concepts in bioconjugation.

cluster_0 Protein Preparation cluster_1 Reagent Preparation cluster_2 Reaction & Quenching cluster_3 Purification & Analysis Prot_Sol Protein in Amine-Free Buffer Reaction Mix & Incubate (RT, 1-4h) Prot_Sol->Reaction PEG_NHS_Sol PEG-NHS Ester in DMSO/DMF PEG_NHS_Sol->Reaction Quench Add Quenching Buffer (Tris or Glycine) Reaction->Quench Purify Purification (e.g., SEC) Quench->Purify Characterize Characterization (SDS-PAGE, MS, etc.) Purify->Characterize

Caption: General workflow for protein PEGylation via NHS ester chemistry.

cluster_benefits Enhanced Properties Biomolecule Biomolecule (Protein, Peptide, etc.) Bioconjugate PEGylated Bioconjugate Biomolecule->Bioconjugate Covalent Attachment PEG_Linker PEG Linker PEG_Linker->Bioconjugate Solubility Increased Solubility Bioconjugate->Solubility Stability Improved Stability Bioconjugate->Stability HalfLife Prolonged Half-Life Bioconjugate->HalfLife Immunogenicity Reduced Immunogenicity Bioconjugate->Immunogenicity

Caption: Logical relationship of PEGylation improving biomolecule properties.

cluster_action Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Binding ADC Binds to Tumor Cell ADC->Binding Antibody Antibody Antibody->ADC Binds to Target Antigen Linker PEG Linker Linker->ADC Payload Cytotoxic Payload Payload->ADC Internalization Internalization Binding->Internalization Release Payload Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

Technical Guide to the Physical Properties of Boc-NH-PEG6-CH2CH2COOH (Liquid Form)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a Boc-protected amine, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid, offers versatility in bioconjugation and drug development. Understanding the physical properties of this reagent in its liquid form is crucial for its effective handling, formulation, and application in synthetic workflows. This technical guide provides a summary of the available physical data, detailed experimental protocols for property determination, and a visualization of its application in a typical synthetic pathway.

Core Physical Properties

The following tables summarize the known quantitative and qualitative physical properties of Boc-NH-PEG6-CH2CH2COOH.

Quantitative Physical Data
PropertyValueNotes
Molecular Weight 453.5 g/mol [1][2]
Density 1.134 ± 0.06 g/cm³[3]
Refractive Index (n/D) 1.4657For the closely related BocNH-PEG6-acid.
Viscosity Data not availableThe viscosity of PEG compounds is dependent on molecular weight and temperature.
Boiling Point Data not availableExpected to be high due to its molecular weight and hydrogen bonding capabilities.
Surface Tension Data not availableThe surface tension of polyethylene (B3416737) glycols is influenced by molecular weight and concentration in aqueous solutions.[4][5][6]
Qualitative Physical Data
PropertyDescription
Appearance Liquid
Color Colorless to light yellow
Solubility Soluble in water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid Boc-NH-PEG6-CH2CH2COOH are outlined below.

Determination of Density

Principle: The density of a liquid can be accurately determined by measuring the mass of a known volume using a pycnometer or a digital density meter. For viscous liquids, care must be taken to avoid the entrapment of air bubbles.

Methodology (Using a Pycnometer):

  • Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty, dry pycnometer (m₀). Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a constant temperature and measure its mass (m₁).

  • Sample Measurement: Empty and dry the pycnometer. Fill the pycnometer with Boc-NH-PEG6-CH2CH2COOH, ensuring no air bubbles are present. This can be facilitated by gentle warming to reduce viscosity or by centrifugation.

  • Mass Determination: Measure the mass of the pycnometer filled with the sample (m₂).

  • Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = (m₂ - m₀) / V where V is the volume of the pycnometer, determined from the calibration with the reference liquid.

Determination of Viscosity

Principle: The viscosity of a liquid can be measured using a viscometer, which determines the resistance to flow. For PEG compounds, a capillary viscometer or a rotational viscometer is suitable.

Methodology (Using a Capillary Viscometer):

  • Instrument Setup: Select a capillary viscometer (e.g., an Ostwald viscometer) appropriate for the expected viscosity range. Ensure the viscometer is clean and dry.

  • Temperature Control: Place the viscometer in a constant temperature water bath to ensure the measurement is performed at a stable temperature, as viscosity is highly temperature-dependent.

  • Sample Loading: Introduce a precise volume of Boc-NH-PEG6-CH2CH2COOH into the viscometer.

  • Flow Time Measurement: Draw the liquid up through the capillary to the upper mark. Measure the time it takes for the liquid to flow from the upper mark to the lower mark.

  • Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t where C is the viscometer constant and t is the flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Determination of Refractive Index

Principle: The refractive index, a measure of how light propagates through a substance, is determined using a refractometer.

Methodology (Using an Abbe Refractometer):

  • Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Apply a small drop of Boc-NH-PEG6-CH2CH2COOH onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to reach thermal equilibrium. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing Boc-NH-PEG6-CH2CH2COOH as a linker. This process involves the sequential coupling of the linker with a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Linker Boc-NH-PEG6-COOH Activation 1. Activation of Carboxylic Acid (e.g., HATU, EDC/NHS) Linker->Activation DMF POILigand Target Protein Ligand (with reactive amine) Coupling1 2. Coupling with POI Ligand POILigand->Coupling1 E3Ligand E3 Ligase Ligand (with reactive amine) Coupling2 4. Coupling with E3 Ligase Ligand E3Ligand->Coupling2 Activation->Coupling1 Intermediate1 Boc-NH-PEG6-Linker-POI Coupling1->Intermediate1 Deprotection 3. Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 H2N-PEG6-Linker-POI Deprotection->Intermediate2 Intermediate2->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Purification

Caption: Generalized workflow for PROTAC synthesis.

Logical Relationship of Physical Properties

This diagram illustrates the interdependencies of key physical properties, which are crucial for the application of Boc-NH-PEG6-CH2CH2COOH in bioconjugation and formulation development.

Physical_Properties_Relationship cluster_properties Intrinsic Properties cluster_dependent Dependent Physical Properties cluster_application Application Relevance Compound Boc-NH-PEG6-CH2CH2COOH MW Molecular Weight Compound->MW Structure Chemical Structure (PEG chain, Boc, COOH) Compound->Structure Viscosity Viscosity MW->Viscosity BoilingPoint Boiling Point MW->BoilingPoint Structure->Viscosity Solubility Solubility Structure->Solubility Density Density Formulation Formulation Development Density->Formulation ReactionKinetics Reaction Kinetics Viscosity->ReactionKinetics Viscosity->Formulation Solubility->ReactionKinetics Solubility->Formulation Purification Purification (e.g., Chromatography) Solubility->Purification

Caption: Interrelation of physical properties and their impact.

References

A Comprehensive Technical Guide on the Storage of Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for Boc-NH-PEG6-CH2CH2COOH, a heterobifunctional PEG linker commonly utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life.

Core Stability and Degradation Profile

The stability of Boc-NH-PEG6-CH2CH2COOH is intrinsically linked to its chemical structure, which features a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The primary degradation pathways to consider are:

  • Hydrolysis of the Boc Protecting Group: The Boc group is susceptible to cleavage under acidic conditions, which exposes the free amine.[1] This can lead to unintended reactions and compromise the linker's functionality. It is generally stable under neutral and basic conditions.[1]

  • Oxidation of the PEG Chain: Although relatively stable, the PEG chain can be susceptible to oxidation over long-term storage, especially in the presence of oxygen and light.

  • Hygroscopicity: The PEG component of the molecule has a tendency to absorb moisture from the atmosphere.[1] Water absorption can potentially facilitate hydrolytic degradation pathways.

Recommended Storage Conditions

Proper storage is paramount to mitigate degradation and preserve the quality of Boc-NH-PEG6-CH2CH2COOH. Recommendations may vary slightly between suppliers, so it is always advisable to consult the vendor-specific datasheet.

Quantitative Storage Recommendations Summary:

FormStorage TemperatureRecommended DurationKey Considerations
Pure (Neat) Solid/Liquid -20°CUp to 3 yearsIdeal for long-term storage.[1][2] Store in a tightly sealed, light-protected container under an inert atmosphere (e.g., argon or nitrogen).[1][3]
4°C (or 2-8°C)Up to 2 yearsSuitable for shorter-term storage.[1][2][3] Ensure the container is well-sealed to prevent moisture absorption.[1]
-5°CNot specifiedRecommended by some suppliers; keep dry and avoid sunlight.[4]
In Solvent -80°CUp to 6 monthsRecommended for stock solutions to minimize degradation.[1][2] Aliquoting is crucial to avoid repeated freeze-thaw cycles.[1][2] Use anhydrous solvents.[1]
-20°CUp to 1 monthSuitable for working solutions that will be used in the near future.[1][2]

Handling and Experimental Protocols

General Handling Workflow:

reception Receival of Compound storage Store Immediately at Recommended Temperature (-20°C for long-term) reception->storage preparation Equilibrate to Room Temperature in a Desiccator storage->preparation handling Handle in an Inert Atmosphere (Glovebox or under Argon/Nitrogen) preparation->handling dissolution Dissolve in Anhydrous Solvent handling->dissolution aliquoting Aliquot into Single-Use Vials dissolution->aliquoting working_storage Store Aliquots at -80°C aliquoting->working_storage

Caption: Recommended workflow for handling Boc-NH-PEG6-CH2CH2COOH.

Experimental Best Practices:

  • Acclimatization: Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: For optimal stability, especially during long-term storage and when handling the pure compound, the use of an inert atmosphere (argon or nitrogen) is strongly recommended to prevent oxidation and moisture absorption.[1][3]

  • Solvent Preparation: When preparing solutions, use freshly opened, anhydrous grade solvents. The presence of water or other impurities in the solvent can accelerate degradation.

  • Aliquotting: To avoid multiple freeze-thaw cycles which can degrade the compound, it is best practice to aliquot stock solutions into single-use vials for storage.[1][2]

Shipping and Transportation

Boc-NH-PEG6-CH2CH2COOH is generally stable enough for shipment at ambient temperatures for short durations.[1] However, for international or long-duration shipping, transportation on ice packs may be used to maintain a cool environment.

Logical Flow for Storage Condition Selection

The choice of storage conditions depends on the intended duration of storage and the form of the compound.

start Is the compound in pure form or in solvent? pure Pure Compound start->pure Pure solvent In Solvent start->solvent Solvent duration_pure Intended Storage Duration? pure->duration_pure duration_solvent Intended Storage Duration? solvent->duration_solvent long_term_pure Long-Term (> 2 years) duration_pure->long_term_pure Long short_term_pure Short-Term (< 2 years) duration_pure->short_term_pure Short storage_neg_20 Store at -20°C Inert Atmosphere, Dark long_term_pure->storage_neg_20 storage_4 Store at 4°C Well-sealed, Dark short_term_pure->storage_4 long_term_solvent Long-Term (up to 6 months) duration_solvent->long_term_solvent Long short_term_solvent Short-Term (up to 1 month) duration_solvent->short_term_solvent Short storage_neg_80 Store at -80°C Aliquot to avoid freeze-thaw long_term_solvent->storage_neg_80 storage_neg_20_solvent Store at -20°C short_term_solvent->storage_neg_20_solvent

References

Methodological & Application

Application Note: Protocol for the Covalent Conjugation of Boc-NH-PEG6-CH2CH2COOH to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker widely used in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This linker features a terminal carboxylic acid (-COOH) and a tert-butyloxycarbonyl (Boc) protected primary amine (-NHBoc), separated by a hydrophilic hexa-ethylene glycol (PEG6) spacer.[3] The PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule, while the orthogonal protecting group strategy allows for controlled, sequential conjugation.[4][5]

This document provides a detailed protocol for the covalent conjugation of the carboxylic acid group of Boc-NH-PEG6-CH2CH2COOH to a molecule containing a primary amine. The methodology is based on the widely adopted and robust carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond.[6]

Principle of the Method

The conjugation process is a "zero-length" crosslinking reaction that proceeds in two primary steps to covalently link a carboxyl group to a primary amine:[6]

  • Activation of the Carboxyl Group: EDC reacts with the terminal carboxyl group of Boc-NH-PEG6-CH2CH2COOH to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[6]

  • Formation of a Stable NHS Ester: To improve efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis.[6][7]

  • Amide Bond Formation: The amine-reactive NHS ester subsequently reacts with a primary amine on the target molecule, forming a stable and irreversible amide bond.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data and recommended parameters for the conjugation reaction.

Table 1: Physicochemical Properties of Boc-NH-PEG6-CH2CH2COOH

Property Value
Molecular Formula C21H39NO10
Molecular Weight 465.53 g/mol
Appearance White to off-white solid or oil

| Storage | Store at -20°C, desiccated |

Table 2: Recommended Reagent Stoichiometry and Reaction Conditions

Reagent / Parameter Molar Excess (relative to limiting reagent) pH Incubation Time Temperature
Boc-NH-PEG6-CH2CH2COOH 1.5 - 3 equivalents - - -
EDC 2 - 5 equivalents[2] 4.5 - 6.0 (Activation)[7][8] 15 - 30 minutes (Activation)[2][6][7] Room Temperature
NHS / Sulfo-NHS 2 - 5 equivalents[2] 4.5 - 6.0 (Activation)[7][8] 15 - 30 minutes (Activation)[2][6][7] Room Temperature
Amine-Containing Molecule 1 equivalent (limiting) 7.2 - 8.5 (Conjugation)[8][9] 2 hours - Overnight (Conjugation)[2][8] Room Temp. or 4°C[2]

| Quenching Agent | 10 - 50 mM (final concentration) | ~8.0 | 15 - 30 minutes (Quenching)[7] | Room Temperature |

Experimental Protocol

This protocol details the steps for activating the carboxylic acid of Boc-NH-PEG6-CH2CH2COOH and conjugating it to a primary amine-containing molecule.

  • Boc-NH-PEG6-CH2CH2COOH

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[7] Do not use buffers containing carboxylates.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5.[7] Do not use buffers containing primary amines (e.g., Tris, Glycine).[9]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)[10][11]

G Workflow for Boc-NH-PEG6-COOH Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_optional Optional prep_peg Dissolve Boc-NH-PEG6-COOH in Anhydrous DMF/DMSO activation Step 1: Activation Add EDC/NHS to PEG linker (15-30 min @ RT, pH 4.5-6.0) prep_peg->activation prep_amine Dissolve Amine-Molecule in Coupling Buffer conjugation Step 2: Conjugation Mix activated PEG with Amine-Molecule (2h-Overnight @ RT/4°C, pH 7.2-8.5) prep_amine->conjugation prep_edc Prepare fresh EDC/NHS in Activation Buffer prep_edc->activation activation->conjugation Immediately quench Step 3: Quenching Add Hydroxylamine or Tris Buffer (15-30 min @ RT) conjugation->quench purification Step 4: Purification (e.g., RP-HPLC, SEC) quench->purification characterization Step 5: Characterization (e.g., LC-MS, NMR) purification->characterization deprotection Boc Deprotection (TFA in DCM) characterization->deprotection

Caption: A general workflow for the conjugation of Boc-NH-PEG6-COOH to a primary amine.

Step 1: Reagent Preparation

  • Equilibrate all reagents (Boc-NH-PEG6-CH2CH2COOH, EDC, NHS) to room temperature before opening vials to prevent moisture condensation.[8]

  • Prepare a stock solution of Boc-NH-PEG6-CH2CH2COOH (e.g., 10-100 mM) in anhydrous DMF or DMSO.[7][8]

  • Dissolve the primary amine-containing molecule in the appropriate Coupling Buffer (e.g., PBS, pH 7.2-8.0).

  • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0).

Step 2: Activation of Boc-NH-PEG6-CH2CH2COOH

  • In a reaction vessel, combine the Boc-NH-PEG6-CH2CH2COOH stock solution with the freshly prepared EDC and NHS solutions.

  • Recommended molar ratios are a 2-5 fold molar excess of both EDC and NHS over the amount of the PEG linker.[2][7]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[7]

Step 3: Conjugation to the Primary Amine

  • Immediately add the activated Boc-NH-PEG6-CH2CH2COOH solution to the solution of the amine-containing molecule from Step 1.3.[2]

  • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized but typically ranges from a 5 to 50-fold molar excess of the linker for protein conjugations.[7] For small molecules, a 1.5 to 3-fold excess is a good starting point.[2]

  • If necessary, adjust the pH of the reaction mixture to between 7.2 and 8.5 using the Coupling Buffer. The reaction of the NHS-ester with the primary amine is most efficient at this pH range.[8][9]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[2]

Step 4: Quenching the Reaction

  • To stop the conjugation process and hydrolyze any remaining active NHS esters, add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM.[7]

  • Incubate for an additional 15-30 minutes at room temperature.[7]

Step 5: Purification of the Conjugate

  • Purify the final conjugate from excess PEG linker and reaction by-products. The choice of method depends on the properties of the conjugate.[11]

  • Size-Exclusion Chromatography (SEC): Effective for separating large protein conjugates from smaller, unreacted PEG linkers and reagents.[10]

  • Reverse-Phase HPLC (RP-HPLC): A powerful technique for purifying small molecule conjugates, separating compounds based on differences in hydrophobicity. A C18 column is commonly used.[11][12]

  • Dialysis/Ultrafiltration: Can be used to remove small molecule impurities from large protein conjugates.[13]

Step 6: (Optional) Boc Group Deprotection

  • If the terminal amine of the conjugated PEG linker is needed for subsequent reactions, the Boc protecting group must be removed.[4]

  • After purification, lyophilize the conjugate to ensure it is free of water.

  • Dissolve the Boc-protected conjugate in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[2][14]

  • Incubate for 30-60 minutes at room temperature.[4]

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[14]

  • Immediately purify the deprotected conjugate using a desalting column, dialysis, or HPLC to remove residual acid.[4]

Troubleshooting

Table 3: Troubleshooting Guide for Conjugation Reactions

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Inactive EDC/NHS due to hydrolysis. Prepare fresh EDC and NHS solutions immediately before use. Store reagents desiccated at -20°C.
Suboptimal pH for activation or coupling. Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.5.[8]
Presence of competing nucleophiles (e.g., Tris, glycine) in the buffer. Use non-amine, non-carboxylate containing buffers such as MES and PBS/HEPES.[9]
Precipitation of Reactants Poor solubility of the amine-containing molecule or PEG linker. Add a co-solvent like DMSO or DMF (up to 10-20% v/v). Adjust buffer concentration or pH.
Multiple PEGylation Products High molar ratio of PEG linker to the target molecule (for proteins). Reduce the molar excess of the PEG linker and optimize the reaction time.[7]
Difficulty in Purification Co-elution of product and excess PEG linker in RP-HPLC. Optimize the HPLC gradient to be shallower to improve resolution. Consider a different stationary phase (e.g., C8) or an ion-pairing agent like TFA.[15]

| | Insufficient separation in SEC. | Ensure the SEC column's fractionation range is appropriate for the molecular weight difference between the conjugate and the free PEG linker.[10] |

References

A Step-by-Step Guide to Utilizing Boc-NH-PEG6-CH2CH2COOH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for incorporating the hydrophilic linker, Boc-NH-PEG6-CH2CH2COOH, into synthetic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). This versatile reagent is instrumental in enhancing the pharmacokinetic properties of therapeutic peptides, such as increased solubility and stability.

Application Notes

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, separated by a hexaethylene glycol (PEG6) spacer.[1][2] The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the primary strategies in solid-phase peptide synthesis, offering stability during peptide chain elongation and facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1][3][4] The terminal carboxylic acid allows for its conjugation to a free amine group, such as the N-terminus of a peptide chain, using standard peptide coupling reagents.[5]

The incorporation of a PEG linker, a process known as PEGylation, can significantly improve the biopharmaceutical characteristics of a peptide.[6] The hydrophilic nature of the PEG chain can enhance aqueous solubility, increase hydrodynamic volume to reduce renal clearance, and shield the peptide from enzymatic degradation.[6][7]

Key Applications:

  • PEGylation of Peptides: To improve solubility, bioavailability, and in vivo stability.[1]

  • Synthesis of PROTACs: Can be used as a flexible linker to connect a target protein ligand and an E3 ligase ligand.[1][8]

  • Bioconjugation: Acts as a spacer arm for attaching labels, dyes, or other functional moieties to a peptide.[1]

Quantitative Data Summary

The following table summarizes typical quantitative parameters in the context of incorporating a Boc-NH-PEG linker into a peptide via Boc-SPPS. These values are illustrative and can vary depending on the specific peptide sequence, resin, and reaction conditions.[1]

ParameterTypical ValueNotes
Resin Substitution0.4 - 0.8 mmol/gMerrifield or PAM resins are commonly used for Boc-SPPS.[1]
Equivalents of Boc-NH-PEG6-CH2CH2COOH1.5 - 3 equivalentsRelative to the free amine on the resin-bound peptide.
Coupling Reagent Equivalents (e.g., HBTU/HOBt)1.5 - 3 equivalents
Base Equivalents (e.g., DIPEA/DIEA)3 - 8 equivalents
Coupling Time2 - 4 hoursMay require longer times or double coupling for sterically hindered sequences.[1][9]
Coupling Efficiency~95-98%Monitored by a qualitative test for free amines (e.g., Kaiser test).[1][9]
Boc Deprotection Time25 - 35 minutesTypically a 5-minute pre-wash followed by a 20-30 minute deprotection.[1][10][11]
Boc Deprotection Efficiency>99%Generally a very efficient reaction with 50% TFA in DCM.[1]
Crude Peptide Purity (by HPLC)40 - 60%Purification is necessary to remove truncated and deletion sequences.[1]
Final Yield (after purification)10 - 30%Highly dependent on the peptide length, sequence, and purification efficiency.

Experimental Protocols

The following protocols detail the step-by-step process for incorporating Boc-NH-PEG6-CH2CH2COOH at the N-terminus of a peptide chain synthesized on a solid support using Boc chemistry.

Diagram: Overall Boc-SPPS Workflow

Overall Boc-SPPS Workflow Start Start: Resin-Bound Amino Acid Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) Neutralization->Coupling PEG_Coupling Couple Boc-NH-PEG6-CH2CH2COOH Neutralization->PEG_Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for next Amino Acid? Wash->Repeat Repeat->Deprotection Yes Final_Deprotection Final N-terminal Boc Deprotection Repeat->Final_Deprotection No Final_Deprotection->Neutralization Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) PEG_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure PEGylated Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis (SPPS) using Boc chemistry to incorporate a PEG linker.

Protocol 1: N-terminal Coupling of Boc-NH-PEG6-CH2CH2COOH

This protocol describes the coupling of the PEG linker to the free N-terminal amine of the resin-bound peptide after the final amino acid has been added and its Boc group removed.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Boc-NH-PEG6-CH2CH2COOH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)[9]

  • N,N-Diisopropylethylamine (DIPEA or DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Boc group of the final amino acid on the resin-bound peptide has been removed according to the standard deprotection protocol (see Protocol 2).

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual reagents.[11]

    • Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[9] After swelling, drain the DMF.

  • Activation of Boc-NH-PEG6-CH2CH2COOH:

    • In a separate vial, dissolve Boc-NH-PEG6-CH2CH2COOH (1.5 equivalents), HBTU (1.5 equivalents), and optionally HOBt (1.5 equivalents) in a minimal amount of DMF.[9]

    • Add DIPEA (3 equivalents) to the solution and mix briefly.[9] The solution may change color, indicating activation.

  • Coupling Reaction:

    • Immediately add the activated linker solution to the swollen peptide-resin.[9]

    • Agitate the mixture at room temperature for 2-4 hours.[9]

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[9]

    • A negative result (colorless or yellow beads) indicates the reaction is complete. If the test is positive (blue beads), extend the reaction time or consider a second coupling.[9]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), followed by DCM (3x) to remove all excess reagents and byproducts.[9] The resin can be dried under vacuum.

Diagram: PEG Linker Coupling Workflow

PEG Linker Coupling Workflow cluster_activation Activation (Separate Vial) cluster_resin_prep Resin Preparation Dissolve Dissolve Boc-PEG-COOH, HBTU, HOBt in DMF Add_DIPEA Add DIPEA Dissolve->Add_DIPEA Activated_Linker Activated Linker Add_DIPEA->Activated_Linker Coupling Add Activated Linker to Resin Agitate for 2-4 hours Activated_Linker->Coupling Start Resin-Peptide (Free N-terminus) Swell Swell Resin in DMF Start->Swell Swell->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (extend time) Wash Wash Resin (DMF, DCM) Monitoring->Wash Negative End PEGylated Peptide on Resin Wash->End

Caption: Step-by-step workflow for coupling the Boc-protected PEG linker to the peptide-resin.

Protocol 2: Standard Boc Group Deprotection

This protocol is used repeatedly throughout the synthesis to remove the N-terminal Boc group before coupling the next amino acid and before the final PEG linker coupling.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH) or Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[11]

  • Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes. Drain the solution.[1][10][11]

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1][11] A wash with IPA or MeOH can also be performed.[10]

  • Neutralization:

    • Wash the resin with a solution of 10% DIEA in DCM (2 times, 2 minutes each).[1]

    • Wash the resin thoroughly with DCM (3-5 times) and then DMF (3 times) to prepare for the subsequent coupling step.[1][11]

Protocol 3: Cleavage and Deprotection of the PEGylated Peptide

This final step cleaves the completed PEGylated peptide from the solid support and removes any remaining side-chain protecting groups. This protocol is for standard Boc/Bzl chemistry using HF cleavage, which should be performed by trained personnel with specialized equipment.

Materials:

  • Dried PEGylated peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, thioanisole)

  • Cold diethyl ether

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • TFA (HPLC grade)

Procedure:

  • Preparation:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole) to the reaction vessel. A common ratio is HF/anisole 9:1.[10]

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/methanol bath.

    • Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).[10]

    • Allow the reaction to stir in an ice bath for 45-60 minutes.[10]

    • Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing:

    • Suspend the residue (cleaved peptide and resin) in cold diethyl ether.[10][12] This will precipitate the peptide.

    • Wash the precipitate thoroughly with cold ether multiple times (at least 3-4 times) to remove scavengers and other small molecule impurities.[12]

    • Centrifuge the suspension to pellet the peptide and decant the ether.

  • Extraction and Lyophilization:

    • Dissolve the peptide pellet in an appropriate aqueous solvent, such as a mixture of acetonitrile and water with 0.1% TFA.

    • Filter to remove the resin beads.

    • Freeze-dry (lyophilize) the solution to obtain the crude peptide powder.[13]

Protocol 4: Purification and Analysis

Procedure:

  • Purification:

    • Purify the crude PEGylated peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

    • Typical mobile phases are Buffer A: 0.1% TFA in water, and Buffer B: 0.1% TFA in acetonitrile.[12]

    • A shallow gradient (e.g., 0-60% B over 30-60 minutes) is often effective for separating the target peptide from impurities.[12]

  • Analysis:

    • Collect fractions and analyze them by HPLC to assess purity.

    • Confirm the identity of the purified peptide by verifying its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12]

Diagram: Post-Synthesis Workflow

Post-Synthesis Workflow Start Start: PEGylated Peptide-Resin Cleavage HF Cleavage (with Scavengers) Start->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Wash Wash & Centrifuge Precipitation->Wash Extraction Extract Peptide Wash->Extraction Lyophilization Lyophilization Extraction->Lyophilization Crude_Peptide Crude Peptide Powder Lyophilization->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis End End: Pure PEGylated Peptide Analysis->End

References

EDC/NHS coupling reaction conditions for Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a critical strategy in drug development and bioconjugation. It serves to enhance the solubility, stability, and in vivo circulation half-life of therapeutic molecules while reducing their immunogenicity. The heterobifunctional linker, Boc-NH-PEG6-CH2CH2COOH, is a valuable tool for researchers, featuring a terminal carboxylic acid for conjugation to primary amines and a Boc-protected amine at the other end. This protected amine allows for subsequent, orthogonal deprotection and further modification, making it ideal for constructing complex architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This document provides detailed protocols and reaction conditions for the efficient coupling of Boc-NH-PEG6-CH2CH2COOH to amine-containing molecules using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Reaction

The EDC/NHS coupling reaction is a highly efficient, two-step method for forming a stable amide bond between a carboxyl group and a primary amine under mild, aqueous conditions.[1]

  • Activation of the Carboxylic Acid : EDC first reacts with the carboxyl group of Boc-NH-PEG6-CH2CH2COOH to form a highly reactive, but unstable, O-acylisourea intermediate.[2][3] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][4]

  • Formation of a Stable NHS Ester : To prevent hydrolysis of the unstable intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is added.[2] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][3]

  • Amide Bond Formation : The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[3] This step is most efficient at a physiological to slightly basic pH (7.2-8.5).[2][4]

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: NHS Ester Formation cluster_2 Step 3: Amine Coupling PEG_COOH Boc-NH-PEG6-CH2CH2COOH Intermediate1 O-acylisourea intermediate (unstable) PEG_COOH->Intermediate1 + EDC EDC EDC Intermediate2 NHS ester intermediate (amine-reactive) Intermediate1->Intermediate2 + NHS NHS NHS Final_Product Final Conjugate (Stable Amide Bond) Intermediate2->Final_Product + R-NH2 Amine R-NH2 (Amine-containing molecule) G Reagents 1. Reagent Preparation - Equilibrate reagents to RT - Prepare fresh EDC/NHS solutions Activation 2. Activation Step - Dissolve PEG-COOH in Activation Buffer (pH 4.5-6.0) - Add EDC and NHS - Incubate for 15-30 min at RT Reagents->Activation Purification1 3. Optional Purification - Remove excess EDC/NHS via desalting column Activation->Purification1 Coupling 4. Coupling Step - Add activated PEG to amine-molecule in Coupling Buffer (pH 7.2-8.5) - Incubate for 2h at RT or overnight at 4°C Activation->Coupling (Direct addition) Purification1->Coupling Quench 5. Quenching - Add Tris or Hydroxylamine to stop the reaction Coupling->Quench Purification2 6. Final Purification - Remove excess reagents and byproducts - Use dialysis, SEC, or HPLC Quench->Purification2 Analysis 7. Analysis - Confirm conjugation via LC-MS, SDS-PAGE, etc. Purification2->Analysis

References

Application Notes and Protocols for the Deprotection of Boc-NH-PEG6-CH2CH2COOH with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development.[1][2] Its popularity is due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2][3] Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker containing a Boc-protected amine and a terminal carboxylic acid, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The removal of the Boc group is a crucial step to expose the primary amine for subsequent conjugation reactions.

Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine salt.[1] This document provides a detailed protocol for the deprotection of Boc-NH-PEG6-CH2CH2COOH using TFA.

Mechanism of Boc Deprotection

The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction. The mechanism involves the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][4]

  • Formation of a Tert-butyl Cation: This protonation leads to the cleavage of the Boc group, forming a stable tert-butyl carbocation and a carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[1][4]

  • Amine Salt Formation: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[1][4]

It is important to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause pressure buildup.[1]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by factors such as TFA concentration, temperature, and reaction time. The following table summarizes typical conditions for the TFA-mediated deprotection of Boc-protected PEGylated amines.

ReagentConcentration (v/v)SolventTemperatureTime (Typical)Purity/Yield (%)Reference(s)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0°C to Room Temp30 - 120 min>95[2][5]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)Room Temp5 - 60 min~78->95[5][6]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp1 - 4 hours~80[5][6]

Experimental Protocol

This protocol describes a standard procedure for the deprotection of Boc-NH-PEG6-CH2CH2COOH in solution.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • Anhydrous Dichloromethane (DCM)[7]

  • Trifluoroacetic Acid (TFA)[7]

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)[2]

  • Toluene[5]

  • Cold Diethyl Ether[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Boc-NH-PEG6-CH2CH2COOH in anhydrous DCM (to a concentration of approximately 0.1–0.5 M) in a round-bottom flask.[1][5]

  • Cooling: Cool the solution to 0°C using an ice bath.[1][5] This helps to control the reaction rate and minimize potential side reactions.[1]

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[2] If the substrate is sensitive to the tert-butyl cation generated, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2][8]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[3][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9][10] On TLC, the deprotected, more polar product will have a lower Rf value. In ¹H NMR, the disappearance of the tert-butyl proton signal at approximately 1.4 ppm indicates deprotection.[3][9]

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][10]

    • To ensure complete removal of residual TFA, add toluene (B28343) to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[2][5] The resulting product is the TFA salt of the deprotected amine.

    • For precipitation, add the concentrated residue dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[1]

    • Collect the precipitated solid by filtration or centrifugation.[1]

    • Wash the solid with cold diethyl ether to remove any remaining scavengers and byproducts.[1]

    • Dry the purified product under vacuum.[1]

  • Characterization: Confirm the identity and purity of the final product, H2N-PEG6-CH2CH2COOH·TFA, by NMR and MS analysis.[6]

Mandatory Visualizations

Experimental Workflow Diagram

Boc_Deprotection_Workflow start Start dissolve Dissolve Boc-NH-PEG6-CH2CH2COOH in anhydrous DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_tfa Slowly add TFA (20-50% v/v) (Optional: Add TIS scavenger) cool->add_tfa react Stir at 0°C for 30 min, then warm to RT for 1-4 h add_tfa->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate Upon completion coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate precipitate Precipitate with cold diethyl ether coevaporate->precipitate isolate Isolate solid by filtration/centrifugation precipitate->isolate wash Wash with cold diethyl ether isolate->wash dry Dry under vacuum wash->dry product Obtain H2N-PEG6-CH2CH2COOH·TFA dry->product

Caption: Experimental workflow for the TFA-mediated Boc deprotection of Boc-NH-PEG6-CH2CH2COOH.

Signaling Pathway (Reaction Mechanism)

Boc_Deprotection_Mechanism Boc_PEG Boc-NH-PEG-R Protonated_Boc Boc(H⁺)-NH-PEG-R Boc_PEG->Protonated_Boc Protonation TFA H⁺ (from TFA) tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Cleavage Carbamic_acid HOOC-NH-PEG-R (Carbamic Acid) Protonated_Boc->Carbamic_acid CO2 CO₂ Amine H₂N-PEG-R Carbamic_acid->Amine Decarboxylation Amine_salt H₃N⁺-PEG-R · TFA⁻ Amine->Amine_salt Protonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. Functionalization with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanoparticles.[1][2] PEGylation imparts "stealth" properties, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time.[1] It also improves the colloidal stability of nanoparticles by preventing aggregation.[1]

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional PEG linker that offers precise control over the surface functionalization process.[][4][5] It features a carboxylic acid group for initial covalent attachment to amine-functionalized nanoparticles and a tert-butyloxycarbonyl (Boc)-protected amine. This Boc group is stable during the initial conjugation but can be readily removed under mild acidic conditions to expose a primary amine.[5][6] This newly available amine serves as a reactive handle for the subsequent attachment of targeting ligands, imaging agents, or therapeutic payloads, enabling a stepwise and controlled approach to creating multifunctional nanoparticle systems.[5][7][8]

These application notes provide detailed protocols for the covalent attachment of Boc-NH-PEG6-CH2CH2COOH to amine-functionalized nanoparticles, the subsequent deprotection of the Boc group, and methods for characterizing the modified nanoparticles.

Data Presentation

Successful surface modification with Boc-NH-PEG6-CH2CH2COOH leads to predictable changes in the physicochemical properties of the nanoparticles. The following tables summarize the expected quantitative data before and after each modification step.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

ParameterBefore PEGylation (Amine-Functionalized)After PEGylation with Boc-NH-PEG6-CH2CH2COOHTechnique
Hydrodynamic Diameter (nm)100 ± 5115 ± 6Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.180.15Dynamic Light Scattering (DLS)
Zeta Potential (mV)+30 ± 4+15 ± 3Laser Doppler Velocimetry
Surface PEG Density (chains/nm²)N/A1.0 - 2.5TGA, NMR, or HPLC-based methods

Table 2: Physicochemical Properties of Nanoparticles After Boc Deprotection

ParameterAfter PEGylation (Boc-Protected)After Boc Deprotection (Amine-Terminated)Technique
Hydrodynamic Diameter (nm)115 ± 6114 ± 6Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.150.16Dynamic Light Scattering (DLS)
Zeta Potential (mV)+15 ± 3+25 ± 4Laser Doppler Velocimetry

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows for the surface modification of nanoparticles with Boc-NH-PEG6-CH2CH2COOH.

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Further Functionalization Amine_NP Amine-Functionalized Nanoparticles Activate_PEG Activate Boc-NH-PEG6-COOH with EDC/NHS Conjugation Conjugate Activated PEG to Nanoparticles Activate_PEG->Conjugation Purification1 Purify Boc-Protected PEGylated Nanoparticles Conjugation->Purification1 Boc_NP Boc-Protected PEGylated Nanoparticles Purification1->Boc_NP Deprotection Remove Boc Group (e.g., TFA in DCM) Boc_NP->Deprotection Purification2 Purify Amine-Terminated PEGylated Nanoparticles Deprotection->Purification2 Amine_Terminated_NP Amine-Terminated PEGylated Nanoparticles Purification2->Amine_Terminated_NP Ligand_Conjugation Conjugate Targeting Ligand, Drug, or Imaging Agent Amine_Terminated_NP->Ligand_Conjugation Final_NP Final Functionalized Nanoparticle Ligand_Conjugation->Final_NP

Caption: Overall workflow for nanoparticle surface modification.

G Carboxyl Boc-NH-PEG6-COOH (Carboxylic Acid) EDC_NHS + EDC / NHS Carboxyl->EDC_NHS NHS_Ester Amine-Reactive NHS Ester EDC_NHS->NHS_Ester Amide_Bond Stable Amide Bond (PEGylated Nanoparticle) NHS_Ester->Amide_Bond Amine_NP Amine-Functionalized Nanoparticle Amine_NP->Amide_Bond

Caption: EDC/NHS coupling reaction mechanism.

Experimental Protocols

Protocol 1: Conjugation of Boc-NH-PEG6-CH2CH2COOH to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the carboxylic acid group of the PEG linker to the primary amine groups on the nanoparticle surface using carbodiimide (B86325) chemistry.

Materials and Reagents:

  • Amine-functionalized nanoparticles (e.g., silica-coated iron oxide, polymeric nanoparticles)

  • Boc-NH-PEG6-CH2CH2COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 50 mM Tris or Glycine buffer, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., centrifugal filter units, magnetic separator)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC, NHS, and Boc-NH-PEG6-CH2CH2COOH to room temperature before use.

    • Prepare a 10 mg/mL stock solution of Boc-NH-PEG6-CH2CH2COOH in anhydrous DMSO.

    • Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in chilled Activation Buffer.

  • Activation of Boc-NH-PEG6-CH2CH2COOH:

    • In a microcentrifuge tube, combine Boc-NH-PEG6-CH2CH2COOH, EDC, and NHS in Activation Buffer. A molar ratio of 1:2:2 (PEG:EDC:NHS) is recommended as a starting point.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.[1]

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer to a final concentration of 1-5 mg/mL.

    • Add the activated Boc-NH-PEG6-CH2CH2COOH solution to the nanoparticle dispersion. A 20-50 molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is a good starting point for optimization.[1]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.[1][6]

    • Isolate the PEGylated nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles three times with Coupling Buffer and then three times with deionized water to remove unreacted PEG linker and byproducts.[7]

    • Resuspend the purified Boc-protected PEGylated nanoparticles in a suitable buffer for storage at 4°C.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group from the PEGylated nanoparticle surface to expose a terminal primary amine.

Materials and Reagents:

  • Boc-protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer: PBS, pH 7.4

  • Purification system (e.g., centrifugal filter units, magnetic separator)

Procedure:

  • Nanoparticle Preparation:

    • Lyophilize or carefully dry the purified Boc-protected PEGylated nanoparticles to remove any water.[5][7]

  • Deprotection Reaction:

    • Resuspend the dried nanoparticles in DCM.

    • Prepare a deprotection solution of 20-50% TFA in DCM (v/v).[5][6] Caution: TFA is highly corrosive. Handle in a chemical fume hood with appropriate personal protective equipment.

    • Add the deprotection solution to the nanoparticle suspension.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[5][7]

  • Purification:

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.[5][7]

    • Resuspend the nanoparticles in Neutralization Buffer (PBS, pH 7.4).

    • Purify the deprotected nanoparticles using centrifugal filtration or magnetic separation to remove residual TFA and byproducts.

    • Perform at least three wash cycles with PBS.[7]

    • Resuspend the final amine-terminated PEGylated nanoparticles in the desired buffer for further conjugation or storage.

Characterization Methods

Thorough characterization is essential to confirm the successful surface modification of the nanoparticles at each stage.

Table 3: Recommended Characterization Techniques

TechniquePurposeExpected Outcome
Dynamic Light Scattering (DLS)To measure the hydrodynamic diameter and polydispersity index (PDI).An increase in hydrodynamic diameter after PEGylation, with minimal change after Boc deprotection. PDI should remain low, indicating colloidal stability.
Zeta Potential MeasurementTo determine the surface charge of the nanoparticles.A decrease in positive zeta potential after PEGylation with the carboxyl-terminated linker. An increase in positive zeta potential after Boc deprotection, exposing the primary amine.[9]
Thermogravimetric Analysis (TGA)To quantify the amount of PEG grafted onto the nanoparticle surface.A weight loss step corresponding to the decomposition of the organic PEG layer, allowing for the calculation of grafting density.[10]
Proton NMR (¹H NMR)To confirm the presence of PEG and the Boc protecting group.Characteristic PEG proton signals (~3.6 ppm) and Boc proton signals (~1.4 ppm). The disappearance of the Boc signal after deprotection confirms successful reaction.
Fourier-Transform Infrared Spectroscopy (FTIR)To identify characteristic functional groups.Appearance of amide bond peaks after PEGylation. Disappearance of the Boc-related peaks after deprotection.
High-Performance Liquid Chromatography (HPLC)To quantify the amount of bound and free PEG.Separation and quantification of the PEG linker to determine PEGylation efficiency.[10][11]

By following these detailed protocols and characterization methods, researchers can effectively utilize Boc-NH-PEG6-CH2CH2COOH for the controlled and stepwise surface modification of nanoparticles, paving the way for the development of advanced and highly functional nanomaterials for a wide range of biomedical applications.

References

Application Notes and Protocols for Forming a Stable Amide Bond with Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful formation of a stable amide bond using Boc-NH-PEG6-CH2CH2COOH. This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] The protocols outlined below describe the activation of the terminal carboxylic acid, its conjugation to an amine-containing molecule, and the subsequent deprotection of the Boc group to yield a free amine for further functionalization.

Introduction

Boc-NH-PEG6-CH2CH2COOH features a six-unit polyethylene (B3416737) glycol (PEG) spacer that enhances the solubility and bioavailability of the resulting conjugate.[2][3] The molecule is flanked by a tert-butyloxycarbonyl (Boc) protected primary amine and a terminal carboxylic acid. This arrangement allows for a controlled, stepwise conjugation strategy.[1][3] The carboxylic acid can be readily activated to form a stable amide bond with a primary or secondary amine.[2] Subsequently, the Boc protecting group can be efficiently removed under mild acidic conditions to expose the primary amine for further reactions.[2][4]

Key Applications
  • PROTAC Synthesis: Acts as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[1][3]

  • Antibody-Drug Conjugate (ADC) Development: Facilitates the attachment of cytotoxic drugs to antibodies, with the PEG spacer improving pharmacokinetic properties.[1]

  • Bioconjugation: Enables the modification of proteins, peptides, and other biomolecules to enhance their therapeutic properties.[2]

  • Surface Modification: Used for the functionalization of surfaces in various diagnostic and research applications.[2]

Quantitative Data Summary

The efficiency of amide bond formation and subsequent deprotection can be influenced by various factors, including the choice of coupling agents, reaction conditions, and the nature of the amine-containing molecule. The following tables provide a summary of typical reaction parameters and expected outcomes based on established protocols for similar PEGylated carboxylic acids.

Table 1: Amide Coupling Reaction Parameters

ParameterEDC/NHS ChemistryHATU/HBTU ChemistryNotes
Boc-NH-PEG6-CH2CH2COOH 1.0 equivalent1.0 equivalentStarting material.
Amine-containing molecule 1.0 - 1.2 equivalents1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
Coupling Agent EDC: 1.2 - 5 fold excessHATU/HBTU: 1.1 equivalentsEnsures efficient activation of the carboxylic acid.[2][5]
Additive NHS/sulfo-NHS: 1.2 - 5 fold excessHOBt (optional): 1.1 equivalentsStabilizes the activated intermediate and improves efficiency.[5][6]
Base Not typically requiredDIPEA: 2.0 - 3.0 equivalentsActs as a proton scavenger.[7]
Solvent Anhydrous DMF, DCM, or aqueous buffer (pH 7.2-8.0)Anhydrous DMF or DCMSolvent choice depends on the solubility of the reactants.[2][8]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C)Lower temperatures may be needed for sensitive biomolecules.[5][9]
Reaction Time 2 - 24 hours1 - 12 hoursReaction progress should be monitored by TLC or LC-MS.[7][9]
Typical Yield HighHighGenerally efficient methods for amide bond formation.[9]

Table 2: Boc Deprotection Reaction Parameters

ParameterConditionNotes
Reagent Trifluoroacetic acid (TFA)A strong acid that efficiently cleaves the Boc group.[10][11]
Solvent Anhydrous Dichloromethane (DCM)A common solvent for Boc deprotection.[10]
TFA Concentration 20 - 50% (v/v) in DCMThe concentration can be optimized based on the substrate.[2][8]
Reaction Temperature 0°C to Room TemperatureThe reaction is often initiated at 0°C and then warmed to room temperature.[1][2]
Reaction Time 1 - 4 hoursMonitor progress by TLC or LC-MS.[8][11]
Work-up Co-evaporation with toluene (B28343)Helps to remove residual TFA.[2][10]
Typical Yield QuantitativeDeprotection is typically a high-yielding reaction.

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the coupling of the carboxylic acid group of Boc-NH-PEG6-CH2CH2COOH to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2]

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • Amine-containing molecule (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[8]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[8]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[2]

  • Reaction Buffer (e.g., 0.1 M MES, pH 4.5-5 for activation; PBS, pH 7.2-8.0 for coupling)[8]

  • Quenching Solution (e.g., hydroxylamine (B1172632) or Tris buffer)[8]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve Boc-NH-PEG6-CH2CH2COOH (1.0 equivalent) in anhydrous DMF.[2]

  • Activation: Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[2]

  • Coupling: Add the amine-containing molecule (R-NH₂) (1.0-1.1 equivalents) to the reaction mixture.[2]

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solution under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired Boc-protected amide conjugate.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation.[7][12]

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • Amine-containing molecule (R-NH₂)

  • HATU[12]

  • N,N-Diisopropylethylamine (DIPEA)[12]

  • Anhydrous N,N-Dimethylformamide (DMF)[12]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve Boc-NH-PEG6-CH2CH2COOH (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.[12]

  • Activation and Coupling: Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.[12]

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired amide conjugate.[12]

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the PEG conjugate to yield a free primary amine.[2]

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)[2]

  • Anhydrous Dichloromethane (DCM)[2]

  • Toluene (for co-evaporation)[2]

Procedure:

  • Preparation: Dissolve the Boc-protected PEG conjugate in anhydrous DCM (0.1-0.2 M).[2]

  • Deprotection: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.[2]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2-3 times) to remove residual TFA. The product is typically obtained as a TFA salt.[2]

Purification and Characterization

Purification:

The purification of PEGylated compounds can be challenging due to their unique properties.[11] The choice of purification method depends on the scale of the reaction and the properties of the conjugate.

  • Size Exclusion Chromatography (SEC): Highly effective for separating the PEGylated product from smaller unreacted molecules.[13]

  • Reverse-Phase HPLC: A common method for purifying the final conjugate to a high degree of purity.[9]

  • Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated products based on charge differences.[14]

Characterization:

Thorough characterization is essential to confirm the identity and purity of the final product.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the conjugate.[15]

  • Mass Spectrometry (LC-MS): To determine the molecular weight and assess purity.[15]

  • HPLC: To determine the purity of the final product.[15]

Visualizations

Amide_Bond_Formation_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Boc Deprotection A Boc-NH-PEG6-CH2CH2COOH C Activated PEG Intermediate A->C Activation B Coupling Agent (e.g., EDC/NHS or HATU) E Boc-NH-PEG6-CONHR (Boc-protected Conjugate) C->E Coupling D Amine-containing Molecule (R-NH2) G H2N-PEG6-CONHR (Final Conjugate) E->G Deprotection F Acidic Conditions (e.g., TFA)

Caption: Experimental workflow for amide bond formation and subsequent Boc deprotection.

EDC_NHS_Mechanism PEG_COOH Boc-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive) PEG_COOH->O_Acylisourea + EDC EDC NHS_Ester NHS Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS NHS Amide_Product Boc-PEG-CONHR (Amide Bond) NHS_Ester->Amide_Product + Amine R-NH2

Caption: Simplified mechanism of EDC/NHS mediated amide coupling.

References

Application Notes and Protocols for Boc-NH-PEG6-CH2CH2COOH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker molecule that has emerged as a valuable tool in the development of advanced drug delivery systems. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the precise and controlled conjugation of therapeutic agents. The PEG spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve solubility, reduce aggregation, and prolong circulation half-life. The terminal functional groups allow for a sequential and modular approach to the synthesis of complex drug delivery constructs, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

These application notes provide a comprehensive overview of the utility of Boc-NH-PEG6-CH2CH2COOH in drug delivery, along with detailed experimental protocols for its application in the synthesis of ADCs and PROTACs.

Key Applications

The primary applications of Boc-NH-PEG6-CH2CH2COOH in drug delivery are centered on its use as a linker in the construction of:

  • Antibody-Drug Conjugates (ADCs): In ADC development, the carboxylic acid terminus of the linker can be conjugated to amine residues (e.g., lysine) on a monoclonal antibody. Following the deprotection of the Boc group, a cytotoxic payload can be attached to the newly exposed amine. This stepwise approach allows for precise control over the drug-to-antibody ratio (DAR).[1][2][5] The hydrophilic PEG6 spacer can help to mitigate the hydrophobicity of the payload, improving the overall solubility and stability of the ADC.[3]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6][7] Boc-NH-PEG6-CH2CH2COOH can serve as the linker connecting the target protein ligand and the E3 ligase ligand.[1][6] The flexibility and hydrophilicity of the PEG6 chain are critical for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[7][8] The linker's length and composition can significantly influence the efficacy of the PROTAC.[7]

  • Nanoparticle-Based Platforms: This linker can be used for the surface functionalization of nanoparticles to create targeted drug delivery vehicles.[9] The carboxylic acid can be attached to an amine-functionalized nanoparticle surface. After deprotection of the Boc group, a targeting ligand can be conjugated to the exposed amine, enabling the nanoparticle to selectively bind to and be internalized by target cells.[9][10]

Quantitative Data Summary

The following tables provide representative quantitative data for drug delivery systems synthesized using PEG linkers. This data is illustrative and serves to demonstrate the importance of linker properties in optimizing the performance of ADCs and PROTACs.

Table 1: Representative Data for Antibody-Drug Conjugates with Varying PEG Linker Lengths

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)Plasma Half-life (hours)
Boc-NH-PEG2-COOH3.815.2180
Boc-NH-PEG6-COOH 4.0 8.5 250
Boc-NH-PEG12-COOH3.99.1275
Boc-NH-PEG24-COOH3.710.3320

Note: Data is hypothetical and for illustrative purposes to show general trends.

Table 2: Representative Data for PROTACs Targeting BTK with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Boc-NH-PEG2-COOH55801.2
Boc-NH-PEG6-COOH 25 95 2.5
Boc-NH-PEG8-COOH15952.1
Boc-NH-PEG12-COOH30901.8

Note: DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation. Data is illustrative based on general trends for PROTACs.[11]

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using Boc-NH-PEG6-CH2CH2COOH

This protocol describes a two-step process involving the conjugation of the linker to an antibody, followed by deprotection and payload conjugation.

Materials:

  • Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Boc-NH-PEG6-CH2CH2COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • MES buffer (0.1 M, pH 6.0)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-reactive cytotoxic payload (e.g., MMAE-NHS ester)

  • Desalting columns

Step 1: Conjugation of Boc-NH-PEG6-CH2CH2COOH to the Antibody

  • Antibody Preparation: Exchange the antibody into PBS (pH 7.4-8.0) at a concentration of 5-10 mg/mL using a desalting column.

  • Linker Activation: a. Dissolve Boc-NH-PEG6-CH2CH2COOH, EDC, and Sulfo-NHS in anhydrous DMF to prepare stock solutions. b. In a reaction tube, add the desired amount of Boc-NH-PEG6-CH2CH2COOH. c. Add a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS to the linker solution in MES buffer (pH 6.0). d. Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[5]

  • Conjugation to Antibody: a. Immediately add the activated linker solution to the antibody solution. A 5- to 20-fold molar excess of the linker to the antibody is recommended as a starting point. b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: a. Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4. b. The resulting mAb-PEG6-NH-Boc conjugate is now ready for the next step.

Step 2: Boc Deprotection and Payload Conjugation

  • Boc Deprotection: a. Lyophilize the purified mAb-PEG6-NH-Boc conjugate. b. Resuspend the conjugate in a solution of 50% TFA in DCM and stir for 30-60 minutes at room temperature.[5] c. Remove the TFA and DCM under a stream of nitrogen. d. Immediately neutralize the deprotected conjugate by resuspending in PBS, pH 7.4, and purify using a desalting column.

  • Payload Conjugation: a. Dissolve the amine-reactive payload in a minimal amount of anhydrous DMF. b. Add a 3 to 10-fold molar excess of the payload to the deprotected mAb-PEG6-NH2 conjugate solution. c. Incubate for 1-4 hours at room temperature with gentle mixing.[5]

  • Final Purification: a. Purify the final ADC using a desalting column or size-exclusion chromatography (SEC) to remove unconjugated payload and other reagents. b. Characterize the ADC to determine the DAR, purity, and concentration.

Protocol 2: Synthesis of a PROTAC using Boc-NH-PEG6-CH2CH2COOH

This protocol outlines the synthesis of a PROTAC by first conjugating an E3 ligase ligand to the linker, followed by deprotection and conjugation of the target protein ligand.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • E3 ligase ligand with an amine functional group

  • Target protein ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Preparative HPLC system

Step 1: Conjugation of E3 Ligase Ligand to the Linker

  • In a dry reaction vessel under an inert atmosphere, dissolve Boc-NH-PEG6-CH2CH2COOH (1.0 eq) and the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the Boc-protected linker-E3 ligase conjugate by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected conjugate in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine-linker-E3 ligase ligand.

Step 3: Conjugation of Target Protein Ligand

  • In a separate dry reaction vessel, dissolve the target protein ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add the deprotected amine-linker-E3 ligase ligand (1.0 eq) to the activated target protein ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.[11]

Visualizations

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) Conjugation1 Conjugate Linker to mAb Antibody->Conjugation1 Linker Boc-NH-PEG6-CH2CH2COOH Activation Activate Linker (EDC, Sulfo-NHS) Linker->Activation Activation->Conjugation1 Purification1 Purification Conjugation1->Purification1 mAb_Linker mAb-PEG6-NH-Boc Deprotection Boc Deprotection (TFA) mAb_Linker->Deprotection Purification2 Purification Deprotection->Purification2 mAb_Linker_NH2 mAb-PEG6-NH2 Conjugation2 Conjugate Payload to Linker mAb_Linker_NH2->Conjugation2 Payload Cytotoxic Payload Payload->Conjugation2 Purification3 Purification Conjugation2->Purification3 ADC Final Antibody-Drug Conjugate (ADC) Purification1->mAb_Linker Purification2->mAb_Linker_NH2 Purification3->ADC

Caption: Workflow for ADC synthesis using a Boc-protected PEG linker.

PROTAC_Synthesis_Workflow start Start Materials linker Boc-NH-PEG6-CH2CH2COOH start->linker e3_ligand E3 Ligase Ligand (amine-functionalized) start->e3_ligand poi_ligand Target Protein Ligand (carboxyl-functionalized) start->poi_ligand step1 Step 1: Conjugate E3 Ligand (HATU, DIPEA) linker->step1 e3_ligand->step1 step3 Step 3: Conjugate Target Ligand (HATU, DIPEA) poi_ligand->step3 purify1 Purification step1->purify1 intermediate1 Boc-Linker-E3 Ligand step2 Step 2: Boc Deprotection (TFA) intermediate1->step2 purify1->intermediate1 intermediate2 NH2-Linker-E3 Ligand step2->intermediate2 intermediate2->step3 purify2 Final Purification (HPLC) step3->purify2 final_protac Final PROTAC Molecule purify2->final_protac

Caption: General workflow for PROTAC synthesis.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Links E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitination of POI Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of PROTAC & E3 Ligase Degradation->Recycling Peptides Peptide Fragments Degradation->Peptides

Caption: Mechanism of action for a PROTAC.

References

Application Notes: Analytical Techniques for Characterizing Boc-NH-PEG6-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The heterobifunctional linker, Boc-NH-PEG6-CH2CH2COOH, is a valuable tool in bioconjugation, enabling the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules such as proteins, peptides, or small molecule drugs. The tert-butyloxycarbonyl (Boc) protecting group offers a stable amine protection that can be removed under acidic conditions, allowing for controlled, sequential conjugation strategies.[1][2][3][4] The PEG6 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3][5]

Thorough analytical characterization of both the linker itself and the final conjugate is a critical quality attribute to ensure identity, purity, and consistency, which are paramount for reproducible research and therapeutic applications.[6] This document provides detailed protocols for the key analytical techniques required to fully characterize these molecules. A combination of orthogonal methods is often necessary for a complete and reliable characterization.[7]

Part 1: Characterization of the Boc-NH-PEG6-CH2CH2COOH Linker

Before conjugation, it is essential to verify the identity, purity, and structural integrity of the Boc-NH-PEG6-CH2CH2COOH linker.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.[8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight.[10]

  • High-Performance Liquid Chromatography (HPLC): Assesses purity.[]

Data Presentation: Expected Analytical Data

The following table summarizes the expected analytical data for the Boc-NH-PEG6-CH2CH2COOH linker (Molecular Formula: C₂₀H₃₉NO₁₀, Molecular Weight: 453.52 g/mol ).[12]

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)~1.4 ppm (s, 9H, Boc group), ~2.5 ppm (t, 2H, -CH₂COOH), ~3.2 ppm (t, 2H, -NHCH₂-), ~3.6 ppm (m, 24H, PEG backbone)
¹³C NMR Chemical Shift (δ)~28 ppm (Boc CH₃), ~35 ppm (-CH₂COOH), ~40 ppm (-NHCH₂-), ~70 ppm (PEG backbone), ~79 ppm (Boc C), ~156 ppm (Boc C=O), ~174 ppm (-COOH)
ESI-MS m/z[M+H]⁺ at 454.26, [M+Na]⁺ at 476.24
HPLC-ELSD Purity≥95%

Note: Chemical shifts are approximate and can vary based on the deuterated solvent used.[13] ESI-MS stands for Electrospray Ionization Mass Spectrometry. HPLC-ELSD refers to High-Performance Liquid Chromatography with Evaporative Light Scattering Detection, suitable for molecules without a strong UV chromophore.[][14]

Experimental Workflow: Linker Characterization

G Workflow for Linker Characterization cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Decision cluster_4 Outcome prep Dissolve Boc-NH-PEG6-CH2CH2COOH in appropriate solvent nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ms Mass Spectrometry (ESI-MS) prep->ms hplc HPLC-ELSD prep->hplc nmr_analysis Confirm Structure & Purity nmr->nmr_analysis ms_analysis Confirm Molecular Weight ms->ms_analysis hplc_analysis Assess Purity hplc->hplc_analysis decision Meets Specifications? nmr_analysis->decision ms_analysis->decision hplc_analysis->decision proceed Proceed to Conjugation decision->proceed Yes repurify Repurify or Reject Batch decision->repurify No G General Amide Bond Conjugation Scheme linker Boc-NH-PEG6-COOH deprotected H₂N-PEG6-COOH linker->deprotected  TFA/DCM   activated H₂N-PEG6-CO-NHS deprotected->activated  NHS/EDC   conjugate Drug-NH-CO-PEG6-NH₂ activated->conjugate drug Drug-NH₂ (Target Molecule) drug->conjugate G Workflow for Conjugate Analysis cluster_0 Reaction & Purification cluster_1 Analysis of Fractions cluster_2 Decision & Final Product reaction Conjugation Reaction Mixture purify Purification via HPLC (RP-HPLC or SEC) reaction->purify fractions Collect Fractions purify->fractions ms Mass Spectrometry (Confirm Conjugate Mass) fractions->ms hplc Analytical HPLC (Assess Purity) fractions->hplc decision Pure Conjugate Identified? ms->decision hplc->decision pool Pool Pure Fractions decision->pool Yes lyophilize Lyophilize pool->lyophilize final_product Final Characterized Conjugate lyophilize->final_product

References

Application Notes and Protocols for Bioconjugation with Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-NH-PEG6-CH2CH2COOH, a heterobifunctional linker, for the bioconjugation of proteins, peptides, and other amine-containing molecules. This linker is particularly valuable in drug development for creating antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2][3][4][5] The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[1][5]

The experimental workflow involves two primary stages: the activation of the terminal carboxylic acid for conjugation to a primary amine on the target molecule, followed by the deprotection of the Boc group to reveal a free amine for subsequent modification.[6]

Principle of the Method

The bioconjugation strategy with Boc-NH-PEG6-CH2CH2COOH is a two-step process:

  • Amine Coupling via EDC/NHS Chemistry : The terminal carboxylic acid of the PEG linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7] EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester.[6] This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the EDC-activated species alone. The activated PEG linker then reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus) on the target protein to form stable covalent amide bonds.[6]

  • Boc Group Deprotection : Following the initial conjugation and purification, the tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a terminal primary amine.[6][8] This newly available amine serves as a reactive handle for the attachment of a second molecule, such as a drug, a targeting ligand, or a fluorescent dye.[6]

Experimental Protocols

Protocol 1: Activation of Boc-NH-PEG6-CH2CH2COOH and Conjugation to a Protein

This protocol details the activation of the PEG linker's carboxyl group and its subsequent conjugation to primary amines on a target protein.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • Protein of interest in an amine-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0)[9]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[1]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[1][10]

  • Desalting columns or dialysis equipment for purification[1]

Procedure:

  • Protein Preparation : Ensure the protein solution is in an amine-free buffer. A typical concentration is 1-10 mg/mL.[8]

  • PEG Linker Activation :

    • Dissolve Boc-NH-PEG6-CH2CH2COOH in the Activation Buffer.

    • Immediately before use, prepare stock solutions of EDC and NHS/sulfo-NHS in the Activation Buffer.

    • Add a 1.5- to 10-fold molar excess of EDC and a 1.5- to 5-fold molar excess of NHS/sulfo-NHS to the PEG linker solution.[11]

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid.[6][9]

  • Conjugation :

    • Immediately add the activated PEG linker solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.5 using the Coupling Buffer if necessary.[1]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching :

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris or glycine.[10]

    • Incubate for 15 minutes at room temperature.[10]

  • Purification :

    • Purify the resulting bioconjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1]

Protocol 2: Boc Group Deprotection

This protocol removes the Boc protecting group to expose the terminal primary amine.

Materials:

  • Purified Boc-NH-PEG-Protein conjugate

  • Anhydrous Dichloromethane (DCM)[6]

  • Trifluoroacetic acid (TFA)[6]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization, if needed)[6]

  • Desalting columns or dialysis equipment

Procedure:

  • Lyophilize the purified Boc-NH-PEG-Protein conjugate to remove all water.

  • Dissolve the dried conjugate in anhydrous DCM.[6]

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[8]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).[8]

  • Remove the DCM and excess TFA by rotary evaporation or under a gentle stream of nitrogen.[12]

  • The resulting deprotected conjugate can be used directly in the next step or purified by a desalting column or dialysis to exchange the buffer.

Data Presentation

Table 1: Recommended Molar Ratios for Bioconjugation

StepReagentMolar Excess (relative to limiting reactant)Purpose
Carboxylic Acid Activation EDC1.5 - 10 fold (relative to PEG linker)[11]Activates the carboxylic acid group.
NHS/sulfo-NHS1.5 - 5 fold (relative to PEG linker)[11]Forms a more stable amine-reactive intermediate.
Conjugation Activated PEG Linker10 - 50 fold (relative to protein)[1]Drives the reaction towards the formation of the conjugate.
Quenching Tris or Glycine20 - 50 mM final concentration[10]Quenches unreacted NHS esters.

Table 2: Typical Reaction Conditions

ParameterActivationConjugationDeprotection
pH 4.5 - 6.0[7]7.2 - 8.5[1][13]N/A (acidic)
Temperature Room Temperature[6]4°C or Room Temperature[11]Room Temperature[8]
Duration 15 - 30 minutes[6]1 - 4 hours or overnight[11]30 minutes - 2 hours[8]
Solvent Aqueous Buffer (e.g., MES)Aqueous Buffer (e.g., PBS)Anhydrous DCM[6]

Mandatory Visualization

Bioconjugation_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Boc Deprotection Linker Boc-NH-PEG6-CH2CH2COOH EDC_NHS EDC, NHS/sulfo-NHS pH 4.5-6.0 Linker->EDC_NHS Activated_Linker Boc-NH-PEG6-CH2CH2CO-NHS EDC_NHS->Activated_Linker Protein Protein-NH2 Activated_Linker->Protein pH 7.2-8.5 Conjugate Boc-NH-PEG6-Protein Protein->Conjugate TFA TFA in DCM Conjugate->TFA Deprotected_Conjugate H2N-PEG6-Protein TFA->Deprotected_Conjugate

Caption: Workflow for bioconjugation with Boc-NH-PEG6-CH2CH2COOH.

Signaling_Pathway cluster_PROTAC PROTAC-Mediated Protein Degradation PROTAC PROTAC (contains H2N-PEG6-Linker) Target_Protein Target Protein PROTAC->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of the linker in PROTAC-mediated protein degradation.

References

Preparation of Stock Solutions for Boc-NH-PEG6-CH2CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, handling, and storage of stock solutions of Boc-NH-PEG6-CH2CH2COOH, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

Boc-NH-PEG6-CH2CH2COOH is a valuable tool in biomedical research, featuring a Boc-protected amine, a terminal carboxylic acid, and a flexible six-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of conjugates, while the terminal functional groups allow for controlled, sequential conjugation reactions. Accurate preparation of stock solutions is the first critical step to ensure the reliability and reproducibility of subsequent experiments.

Physicochemical Properties and Solubility

The structure of Boc-NH-PEG6-CH2CH2COOH, with its lipophilic Boc group and hydrophilic PEG chain and carboxylic acid, gives it a versatile solubility profile.

Table 1: Physicochemical and Solubility Data for Boc-NH-PEG6-CH2CH2COOH

PropertyValueReference(s)
Molecular Formula C₂₀H₃₉NO₁₀[1]
Molecular Weight 453.52 g/mol [1][2]
Appearance Viscous Liquid[1]
CAS Number 882847-13-4[1][3]
Solubility
Polar Aprotic SolventsSoluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Chlorinated SolventsSoluble in Dichloromethane (B109758) (DCM).
Aqueous BuffersThe hydrophilic PEG spacer increases solubility in aqueous media.

Experimental Protocols

Materials and Equipment
  • Boc-NH-PEG6-CH2CH2COOH

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

  • Inert gas (Argon or Nitrogen), optional

Protocol for Preparing a 100 mM Stock Solution in DMSO or DMF

This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for many applications. Adjust the calculations accordingly for different desired concentrations.

Calculations:

To prepare a 100 mM (0.1 M) stock solution, the required mass of Boc-NH-PEG6-CH2CH2COOH for a given volume of solvent is calculated as follows:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 100 mM solution:

Mass (g) = 0.1 mol/L x 0.001 L x 453.52 g/mol = 0.045352 g = 45.35 mg

Procedure:

  • Equilibration: Before opening, allow the vial of Boc-NH-PEG6-CH2CH2COOH to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture, which can degrade the compound.

  • Weighing: Accurately weigh out 45.35 mg of Boc-NH-PEG6-CH2CH2COOH using an analytical balance and transfer it to a clean, dry microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO or DMF to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in a desiccated, light-protected environment. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. If possible, overlay the solution with an inert gas like argon or nitrogen before sealing.

G Workflow for Stock Solution Preparation start Start: Obtain Boc-NH-PEG6-CH2CH2COOH equilibrate Equilibrate vial to room temperature start->equilibrate weigh Accurately weigh the compound equilibrate->weigh add_solvent Add anhydrous DMSO or DMF weigh->add_solvent dissolve Vortex until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use tubes (optional) dissolve->aliquot store Store at -20°C, desiccated and protected from light dissolve->store if not aliquoting aliquot->store end_node End: Stock solution ready for use store->end_node

Caption: Experimental workflow for preparing a stock solution of Boc-NH-PEG6-CH2CH2COOH.

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity and reactivity of Boc-NH-PEG6-CH2CH2COOH and its stock solutions.

Table 2: Handling and Storage Guidelines

ConditionRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°CMinimizes degradation of the compound.
Moisture Store in a desiccated environment. Equilibrate to room temperature before opening.The Boc protecting group can be labile, and the carboxylic acid can react in the presence of moisture.
Light Protect from light.Prevents potential photodegradation.
Atmosphere For long-term storage of stock solutions, consider overlaying with an inert gas (e.g., Argon, Nitrogen).Reduces the risk of oxidation.
pH Avoid acidic conditions during storage and handling unless deprotection of the Boc group is intended.The Boc group is readily cleaved under acidic conditions.

Application Notes

  • Solvent Choice: DMSO and DMF are excellent solvents for dissolving Boc-NH-PEG6-CH2CH2COOH and are compatible with many subsequent bioconjugation reactions. Ensure the use of anhydrous solvents to prevent hydrolysis.

  • Activation of the Carboxylic Acid: For conjugation to primary amines, the terminal carboxylic acid typically requires activation. This is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.

  • Boc Deprotection: The Boc protecting group is stable under neutral and basic conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield a free amine for further functionalization.

By following these detailed protocols and guidelines, researchers can ensure the accurate and consistent preparation of Boc-NH-PEG6-CH2CH2COOH stock solutions, a critical factor for the success of subsequent experiments in drug development and other scientific endeavors.

References

Troubleshooting & Optimization

How to improve low conjugation efficiency with Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-NH-PEG6-CH2CH2COOH Conjugation

Welcome to the technical support center. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges with low conjugation efficiency when using Boc-NH-PEG6-CH2CH2COOH with EDC/NHS chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating Boc-NH-PEG6-CH2CH2COOH to a protein? A1: The conjugation relies on a two-step carbodiimide (B86325) reaction. First, the terminal carboxylic acid (-COOH) on the PEG linker is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable, amine-reactive NHS ester.[1][2] Second, this activated NHS ester reacts with a primary amine (e.g., the epsilon-amine of a lysine (B10760008) residue on a protein) to form a stable, covalent amide bond.[3][4]

Q2: What are the most critical factors affecting conjugation efficiency? A2: The most critical factors are reaction pH , the choice of buffer , and the stability and handling of reagents (EDC and NHS).[5][6] The two steps of the reaction have conflicting optimal pH ranges, and the activated NHS-ester intermediate is susceptible to hydrolysis, which competes with the desired conjugation reaction.[5][7]

Q3: What is the optimal pH for the EDC/NHS reaction? A3: This is a two-part answer, which is why a two-step protocol is highly recommended:

  • Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, ideally pH 4.5-6.0 .[2][5][8]

  • Coupling Step: The reaction of the newly formed NHS-ester with the primary amine on your target molecule is most efficient at a physiological to slightly alkaline pH, typically pH 7.2-8.5 .[3][5][7]

Q4: Why can't I use a common buffer like Tris or Acetate? A4: It is critical to use buffers that do not contain competing functional groups.[3][5]

  • Amine-containing buffers (e.g., Tris, Glycine) will compete with your target molecule for reaction with the activated PEG linker, drastically reducing your yield.[6][9]

  • Carboxylate-containing buffers (e.g., Acetate, Citrate) will compete with the PEG linker's carboxyl group for activation by EDC.[9]

Q5: How should I store and handle my EDC and NHS reagents? A5: Both EDC and NHS are highly sensitive to moisture and can quickly lose activity.[5][9]

  • Storage: Store vials desiccated at -20°C.[5]

  • Handling: Before opening, always allow the vials to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing inside the cold vial.[6]

  • Preparation: Prepare solutions of EDC and NHS immediately before you plan to use them. Do not store them in solution for extended periods.[5][6]

Troubleshooting Guide: Low Conjugation Efficiency

This guide provides a systematic approach to diagnosing and resolving common issues.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugate Detected Inactive EDC or NHS Reagents: Reagents have hydrolyzed due to improper storage or handling.[9]• Use fresh, high-quality EDC and NHS. • Always allow reagent vials to warm to room temperature before opening to prevent condensation.[6] • Prepare EDC/NHS solutions immediately before use.[5]
Incorrect Buffer System: Buffer contains primary amines (Tris, glycine) or carboxylates (acetate) that compete with the reaction.[3][5]Activation Step: Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0.[4][5] • Coupling Step: Use a buffer like PBS or Borate at pH 7.2-8.0.[3][5]
Suboptimal pH: A single pH was used for the entire reaction, compromising one or both steps.• Implement a two-step protocol. Activate the PEG linker at pH 4.5-6.0, then adjust the pH to 7.2-8.0 before adding your amine-containing molecule.[6][10]
Hydrolysis of NHS-Ester: Too much time elapsed between the activation and coupling steps, or the coupling pH was too high (>8.5), causing the activated linker to hydrolyze before it could react.[3][7][11]• Add your amine-containing molecule immediately after the 15-minute activation step.[6] • Keep the coupling reaction pH at or below 8.0 to balance amine reactivity with ester stability.[12]
Precipitation Observed During Reaction High EDC Concentration: Very high concentrations of EDC can sometimes cause protein precipitation.[5]• If using a large molar excess of EDC, try reducing the concentration. A 2-10 fold molar excess over the PEG linker is a good starting point.[13]
Solvent Incompatibility: The target molecule is not stable in the final reaction mixture, especially if the PEG linker was dissolved in an organic solvent like DMSO or DMF.[9]• Ensure the final concentration of any organic co-solvent is low (typically <10%) and does not cause your protein to denature or precipitate.[13]
Multiple or Unspecific Products Cross-linking of Target Molecules: If performing a one-pot reaction with a protein that has both carboxyl and amine groups, EDC can cause protein-protein cross-linking.• A two-step protocol is essential. Activate the PEG linker first, then optionally remove or quench the excess EDC before adding the protein. This prevents EDC from activating the protein's carboxyl groups.[14]
Reaction Not Quenched: Unreacted NHS-esters remain active and can react non-specifically during purification or analysis.• After the main reaction, add a quenching agent like Tris, hydroxylamine, or glycine (B1666218) to a final concentration of 10-50 mM to deactivate any remaining NHS-esters.[15][16]

Data & Reaction Parameters

Table 1: pH-Dependent Half-life of NHS-Ester Intermediate

The stability of the crucial amine-reactive intermediate is highly dependent on pH. As pH increases, the rate of hydrolysis competes more strongly with the desired amidation reaction.

pHTemperatureApproximate Half-lifeImplication
7.00-4 °C4 - 5 hours[3][11]Stable, but amine reaction is slow.
8.0Room Temp~125 - 210 minutes[12]Good balance of stability and reactivity.
8.5Room Temp~10 - 180 minutes[12]Reaction is faster, but hydrolysis risk is higher.
8.64 °C10 minutes[3][11]High risk of hydrolysis; work very quickly.
Table 2: Recommended Molar Ratios for Reaction Optimization

The stoichiometry of your reagents is key to maximizing yield. Ratios are expressed as a molar excess relative to the preceding substrate.

ReagentMolar Excess (Relative to...)PurposeRecommended Starting Range
EDC Boc-NH-PEG6-CH2CH2COOHActivates the carboxyl group.[13]1.5 to 10-fold
NHS / Sulfo-NHS Boc-NH-PEG6-CH2CH2COOHStabilizes the activated intermediate.[13]1.5 to 5-fold
Activated PEG Linker Amine-containing Molecule (e.g., Protein)Drives the reaction to completion.5 to 50-fold[17]

Visualized Guides and Protocols

Troubleshooting Flowchart

This flowchart provides a logical path to diagnose the cause of low conjugation efficiency.

G start Start: Low Conjugation Yield reagents Are EDC/NHS reagents fresh & handled correctly? start->reagents buffer Is the buffer system correct (amine/carboxylate-free)? reagents->buffer Yes sol_reagents Solution: Use fresh, properly stored reagents. Warm to RT before opening. reagents->sol_reagents No ph Was a two-step pH protocol used? buffer->ph Yes sol_buffer Solution: Use MES (pH 4.5-6.0) for activation. Use PBS/Borate (pH 7.2-8.0) for coupling. buffer->sol_buffer No timing Was coupling performed immediately after activation? ph->timing Yes sol_ph Solution: Implement a two-step protocol. Activate low, couple high. ph->sol_ph No sol_timing Solution: Minimize delay between activation and coupling to reduce hydrolysis. timing->sol_timing No

Caption: Troubleshooting logic for low conjugation efficiency.

Experimental Workflow Diagram

The following diagram illustrates the recommended two-step conjugation protocol.

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.0) cluster_finish Step 3: Finish A 1. Dissolve PEG Linker in MES Buffer B 2. Add fresh EDC/NHS (15 min @ RT) A->B C 3. Add activated PEG to Amine-Molecule in PBS B->C IMMEDIATELY D 4. React for 2h @ RT or overnight @ 4°C C->D E 5. Quench Reaction (e.g., 1M Tris) D->E F 6. Purify Conjugate (e.g., SEC, Dialysis) E->F

Caption: Recommended two-step workflow for EDC/NHS conjugation.

Detailed Experimental Protocol

This two-step protocol is designed to maximize conjugation efficiency by optimizing the pH for each stage of the reaction.

Materials:

  • Reagents:

    • Boc-NH-PEG6-CH2CH2COOH

    • Amine-containing molecule (e.g., protein, peptide)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Buffers & Solutions:

    • Activation Buffer: 0.1 M MES, pH 6.0.[4][10]

    • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[5][10]

    • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5.[17]

  • Equipment:

    • Desalting column or dialysis equipment for purification.

Procedure:

Stage 1: Activation of Boc-NH-PEG6-CH2CH2COOH (15-20 minutes)

  • Reagent Equilibration: Allow EDC and NHS vials to equilibrate to room temperature for at least 20 minutes before opening.[6]

  • Prepare PEG Linker: Dissolve Boc-NH-PEG6-CH2CH2COOH in Activation Buffer. If solubility is low, dissolve it first in a minimal amount of anhydrous DMSO or DMF and add it to the buffer (final organic solvent concentration should be <10%).[13]

  • Prepare Activators: Immediately before use, prepare concentrated stock solutions of EDC and NHS in Activation Buffer or ultrapure water.

  • Activate: Add EDC (e.g., 10-fold molar excess over the PEG linker) and NHS (e.g., 5-fold molar excess over the PEG linker) to the PEG linker solution.[13][15]

  • Incubate: Mix gently and incubate for 15 minutes at room temperature.[10][15]

Stage 2: Conjugation to Amine-Containing Molecule (2 hours to overnight) 6. Prepare Target: During the activation incubation, dissolve your amine-containing molecule (e.g., protein) in the cold (4°C) Coupling Buffer. 7. Combine and React: Immediately after the 15-minute activation, add the activated PEG linker solution to your amine-containing molecule solution.[6] Ensure the final pH of the mixture is between 7.2 and 7.5. 8. Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9]

Stage 3: Quenching and Purification (1-2 hours) 9. Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.[17][18] 10. Purify Conjugate: Remove excess PEG linker, quenched reagents, and reaction byproducts by purifying the sample. A desalting column (for rapid buffer exchange) or dialysis against PBS are common methods.[9] The final, purified conjugate can be analyzed by methods such as SDS-PAGE (to observe a molecular weight shift) or mass spectrometry.

References

Identifying and minimizing side reactions in Boc-NH-PEG6-CH2CH2COOH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-NH-PEG6-CH2CH2COOH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions, as well as to offer troubleshooting for common issues encountered during the conjugation of this linker.

Frequently Asked Questions (FAQs)

Q1: What is Boc-NH-PEG6-CH2CH2COOH and what are its primary applications?

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker. It consists of a six-unit polyethylene (B3416737) glycol (PEG) chain that enhances hydrophilicity and provides a flexible spacer.[1][2][3][4] One terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group, while the other end has a terminal carboxylic acid.[3][4] This structure is ideal for bioconjugation, drug delivery, and the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), where sequential and controlled coupling is necessary.[1][3][4]

Q2: What are the most common side reactions when coupling the carboxylic acid end of Boc-NH-PEG6-CH2CH2COOH to an amine?

The primary side reactions occur during the activation of the carboxylic acid and its subsequent coupling to a primary or secondary amine. These include:

  • Hydrolysis of the activated ester: The activated intermediate, often an N-hydroxysuccinimide (NHS) ester, is susceptible to hydrolysis, which reverts it back to the original carboxylic acid.[3][5][6][7] This is a major competitive reaction that reduces coupling efficiency, and its rate increases significantly with higher pH.[5][6][7]

  • Formation of N-acylurea byproduct: When using carbodiimides like EDC to activate the carboxylic acid, a stable and unreactive N-acylurea byproduct can form if the activated intermediate does not promptly react with the amine.[3][5][8][9]

  • Multi-PEGylation: If the target molecule has multiple amine groups with similar reactivity, more than one PEG linker may attach, leading to a mixture of products.[1][5]

  • Reaction with other nucleophilic residues: Besides the target amine, other nucleophilic residues on a biomolecule, such as the side chains of lysine, histidine, serine, threonine, and tyrosine, can potentially react with the activated PEG linker, although this is generally less favorable.[5][6]

  • Racemization: In chiral molecules, the activation process can sometimes lead to a loss of stereochemical integrity at the alpha-carbon of the amino acid.[10]

Q3: How can I minimize these side reactions?

Minimizing side reactions requires careful control over the reaction conditions:

  • pH Control: This is a critical parameter. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent coupling to the amine is favored at a neutral to slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic.[5][6][7][9] A two-step protocol is often recommended to optimize both stages.[11]

  • Use of Additives: Including additives like N-hydroxysuccinimide (NHS) or OxymaPure during carbodiimide-mediated coupling can enhance efficiency and suppress racemization by forming a more stable active ester.[8][10][12]

  • Temperature Control: Performing the coupling reaction at a controlled temperature, typically ranging from 4°C to room temperature, can help minimize side reactions.[8][10] Lower temperatures can reduce the rate of hydrolysis of the activated ester.[5]

  • Stoichiometry: Optimizing the molar ratio of the PEG linker, coupling agents, and the target molecule is crucial. A slight excess of the coupling agents is often used to ensure efficient activation.[7][13]

  • Anhydrous Conditions: Since water contributes to the hydrolysis of the activated intermediate, using anhydrous solvents and reagents is important.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive coupling reagents (e.g., EDC, NHS) due to moisture exposure.[7][9][14]Use fresh, high-quality reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation.[6][7][14]
Suboptimal pH for activation or coupling.[6][7][9]Verify the pH of your reaction buffers. Consider a two-step pH adjustment: activate at pH 4.5-6.0, then couple at pH 7.2-8.0.[11]
Presence of competing primary amines in the buffer (e.g., Tris, glycine).[6][7][15]Use non-amine-containing buffers such as PBS, HEPES, or MES.[6][7]
Hydrolysis of the activated ester intermediate.[3][5][7]Use the activated PEG linker immediately. Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.[3]
Multiple Products Observed (Multi-PEGylation) High molar excess of the activated PEG linker.[5]Systematically decrease the molar ratio of the PEG linker to the target molecule.[5]
Multiple reactive amines on the target molecule with similar accessibility.[5]Optimize the reaction pH. A slightly lower pH may increase selectivity for the most reactive amine.[5]
Formation of N-acylurea Byproduct Inefficient reaction of the carbodiimide-activated intermediate with the amine.[3][5]Use NHS or Sulfo-NHS as an additive to convert the unstable O-acylisourea intermediate to a more stable NHS ester.[7][9]
Precipitation During Reaction High concentration of reagents, particularly EDC.[11][14]If precipitation is observed, consider reducing the concentration of the coupling agents.[14]
Low solubility of reactants or products in the chosen solvent.Consider using a co-solvent like DMSO or DMF, ensuring it does not negatively impact the stability of your molecules.[14]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Coupling of Boc-NH-PEG6-CH2CH2COOH

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine

  • Anhydrous DMSO or DMF (if needed for initial dissolution)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening the vials.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of Boc-NH-PEG6-CH2CH2COOH:

    • Dissolve Boc-NH-PEG6-CH2CH2COOH in the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS over the amount of the PEG linker.[7]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid.

  • Coupling to the Amine-Containing Molecule:

    • Dissolve your target molecule in the Coupling Buffer.

    • Immediately add the activated PEG solution from step 2 to the solution of your target molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[5]

    • Incubate for 15 minutes to quench any unreacted NHS esters.

  • Analysis and Purification:

    • Analyze the reaction mixture using techniques such as LC-MS to confirm product formation.

    • Purify the desired conjugate from unreacted starting materials and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC).[5]

Visual Guides

G cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Coupling (pH 7.2-8.0) A Boc-NH-PEG6-CH2CH2COOH C Activated Boc-NH-PEG6-CH2CH2-CO-NHS A->C + B EDC + NHS B->C E Boc-NH-PEG6-CH2CH2-CO-NH-R (Desired Conjugate) C->E + D Amine-Containing Molecule (R-NH2) D->E F NHS (Byproduct) E->F

Caption: Workflow for the two-step EDC/NHS coupling of Boc-NH-PEG6-CH2CH2COOH.

G start Low Coupling Yield q1 Are EDC/NHS reagents fresh? start->q1 sol1 Use fresh reagents q1->sol1 No q2 Is the buffer amine-free (e.g., PBS, HEPES)? q1->q2 Yes a1_yes Yes a1_no No sol2 Switch to a non-amine buffer q2->sol2 No q3 Is the reaction pH optimal? (Activation: 4.5-6.0, Coupling: 7.2-8.0) q2->q3 Yes a2_yes Yes a2_no No sol3 Adjust pH accordingly q3->sol3 No q4 Was the activated PEG used immediately? q3->q4 Yes a3_yes Yes a3_no No sol4 Minimize delay to prevent hydrolysis q4->sol4 No end_node Consider steric hindrance or other reaction parameters q4->end_node Yes a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for low yield in Boc-NH-PEG6-CH2CH2COOH coupling.

References

Technical Support Center: Optimizing Boc Deprotection Conditions to Prevent Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the tert-butyloxycarbonyl (Boc) deprotection step in chemical synthesis. This guide focuses on preventing common side reactions to ensure the desired product's purity and yield.

Troubleshooting Guide and FAQs

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.

  • Question: What is the likely cause of this unexpected mass, and how can I prevent it?

  • Answer: A mass increase of +56 Da is a characteristic sign of tert-butylation, where a reactive tert-butyl cation alkylates a nucleophilic site on your molecule.[1][2] This is the most common side reaction during acid-catalyzed Boc deprotection.[3] The primary cause is the generation of this reactive carbocation upon cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA).[1][4]

    To prevent this, the most effective solution is to incorporate a "scavenger" or a cocktail of scavengers into the deprotection reaction mixture.[1][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[2][4]

Issue 2: Which amino acid residues are most susceptible to tert-butylation?

  • Question: I am working with peptides. Which residues are most at risk for this side reaction?

  • Answer: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][3] These include:

    • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][2]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][2]

    • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[2][3]

    • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2][3]

Issue 3: My Boc deprotection is incomplete.

  • Question: What are the possible reasons for an incomplete reaction, and how can I resolve this?

  • Answer: Incomplete Boc deprotection can be caused by several factors:

    • Insufficient Acid Strength or Concentration: The reaction rate is highly dependent on the acid concentration.[5] Solution: Increase the acid concentration (e.g., from 20% TFA in DCM to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[3][6]

    • Inadequate Reaction Time: Deprotection is a kinetic process and may require more time for certain substrates.[6] Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[5]

    • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[2][7] Solution: Increase the reaction time, use a stronger acid, or gently warm the reaction. Be aware that warming can also increase side reactions, so the use of scavengers is critical.[3]

    • Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction can be incomplete.[4] Solution: Ensure the chosen solvent provides good solubility for your compound.

Issue 4: Can I use non-acidic methods to remove the Boc group to avoid these side reactions altogether?

  • Question: Are there alternative deprotection methods for acid-sensitive substrates?

  • Answer: Yes, several milder, non-acidic or mild-acidic methods for Boc deprotection have been developed.[8] These can be particularly useful for complex molecules with sensitive functional groups.[8] Some alternatives include thermal deprotection in boiling water or using reagents like oxalyl chloride in methanol.[8][9]

Data Presentation: Scavenger Efficiency and Alternative Methods

The following tables summarize quantitative data for scavenger use and alternative deprotection conditions.

Table 1: Common Scavengers for Preventing tert-Butylation

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (B1312306) (TIS)Trp, general carbocations2.5-5% (v/v)Highly effective carbocation scavenger.[4]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[1][4]
ThioanisoleMet5% (v/v)Effective in preventing S-alkylation of methionine.[4]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues.[4]
WaterGeneral carbocations2.5-5% (v/v)Often used in scavenger cocktails.[4]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation.[4]

Table 2: Comparison of Alternative Boc Deprotection Methods

Method/ReagentSubstrate TypeConditionsTimeYield (%)
Thermal (Boiling Water)Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)
Iron(III) CatalysisN,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh
Thermal (Continuous Flow)Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%

Data in this table is compiled from multiple sources.[8]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA and a Scavenger

  • Preparation: Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM).[1][4]

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4][6]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][4]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[4][6]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The crude product can then be purified.[6]

Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol

  • Dissolution: In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[7][10]

  • Reagent Addition: Stir the solution at room temperature and add oxalyl chloride (3 equivalents) to the reaction mixture.[9][10]

  • Reaction: Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC.[9][10]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be further purified if necessary.[10]

Visualizations

Boc_Deprotection_Mechanism Boc_Protected_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate + H+ (Acid) Carbamic_Acid Carbamic_Acid Protonated_Carbamate->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Protonated_Carbamate->tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Side_Product Alkylated Side Product tert_Butyl_Cation->Side_Product + Nucleophile (Substrate) Trapped_Cation Trapped Cation tert_Butyl_Cation->Trapped_Cation + Scavenger Scavenger Scavenger

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers in preventing side reactions.

Troubleshooting_Workflow Start Start Boc Deprotection Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up and Purify Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed? Workup->Side_Products Optimize Optimize Conditions: - Increase Acid Conc./Time - Change Solvent - Gentle Warming Incomplete->Optimize Optimize->Start Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers Yes Consider_Alternative Consider Alternative Method Side_Products->Consider_Alternative If persists Add_Scavengers->Start Consider_Alternative->Start

Caption: A logical workflow for troubleshooting common issues during Boc deprotection experiments.

References

Technical Support Center: Purification of Boc-NH-PEG6-CH2CH2COOH Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of peptides conjugated with Boc-NH-PEG6-CH2CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Boc-NH-PEG6-CH2CH2COOH conjugated peptides?

The primary challenge stems from the heterogeneity of the reaction mixture, which can contain the desired mono-PEGylated peptide, unreacted peptide, excess PEGylating reagent (Boc-NH-PEG6-CH2CH2COOH), di- and multi-PEGylated species, and positional isomers.[1] The PEG chain can also mask the physicochemical properties of the peptide, making separation of these closely related species difficult.[1][]

Q2: Which purification techniques are most effective for these types of conjugates?

The most common and effective methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and ether precipitation.[3][4][5] Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX) can also be employed, often in conjunction with RP-HPLC, to remove unreacted PEG and separate species based on size and charge, respectively.[1][][4][6]

Q3: How does the Boc protecting group influence the purification strategy?

The tert-butyloxycarbonyl (Boc) group is acid-labile.[7] This is a critical consideration during purification, especially when using trifluoroacetic acid (TFA) in RP-HPLC mobile phases. Prolonged exposure to acidic conditions, even at the low concentrations used in HPLC, can lead to premature deprotection of the Boc group.[7]

Q4: I'm observing a broad peak or multiple peaks for my conjugate in RP-HPLC. What could be the cause?

This is a common issue with PEGylated peptides and can be attributed to several factors:

  • Heterogeneity of the PEG linker: The PEG6 linker itself may have some polydispersity, leading to a distribution of masses and broader peaks.

  • Conformational isomers: The flexible PEG chain can result in multiple conformations of the conjugate that interact differently with the stationary phase.

  • Positional isomers: If the peptide has multiple potential conjugation sites (e.g., multiple lysine (B10760008) residues), the reaction can produce a mixture of isomers that may have very similar retention times.[1]

  • On-column degradation: The acidic mobile phase could be causing some degradation or deprotection of your peptide.

Q5: How can I remove unreacted Boc-NH-PEG6-CH2CH2COOH from my purified peptide?

Size-exclusion chromatography (SEC) is often effective at separating the much larger PEGylated peptide from the smaller, unreacted PEG reagent.[1][] RP-HPLC with an optimized gradient can also resolve the unreacted PEG linker from the conjugated peptide.

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC)
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Broadening) Secondary interactions with the stationary phase; suboptimal mobile phase.Add an ion-pairing agent like 0.1% TFA to the mobile phase to improve peak shape.[7] Consider using a different column, such as one with a C4 or C8 stationary phase, which may be more suitable for large, hydrophobic molecules.[8]
Low Recovery of PEGylated Peptide Irreversible adsorption to the column; precipitation on the column.Ensure the sample is fully dissolved before injection. Use a mobile phase with a higher organic content at the start of the gradient. Consider a polymer-based reverse-phase column if using a silica-based one.[9]
Co-elution of Product and Impurities The gradient is too steep; suboptimal selectivity.Use a shallower gradient to improve resolution.[7] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or different ion-pairing agents.
Loss of Boc Group During Purification Prolonged exposure to acidic mobile phase (TFA).Use the lowest possible concentration of TFA (e.g., 0.05%).[7] Neutralize the collected fractions immediately. Consider using a different acid, like formic acid, if compatible with your downstream applications.[7]
Solid-Phase Extraction (SPE)
ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery of the Conjugate The peptide is not binding effectively to the sorbent; elution solvent is too weak.Ensure the conditioning and equilibration steps are performed correctly. Optimize the pH of the loading solution to maximize binding. Increase the strength of the elution solvent (e.g., higher percentage of organic modifier).
Poor Purity/Carryover of Impurities Inadequate washing of the cartridge.Increase the volume and/or number of wash steps. Use a wash solvent that is strong enough to remove impurities but not elute the desired product.
Inconsistent Results Variability in sample loading or elution.Ensure consistent sample loading and elution volumes. Use an automated SPE system for higher reproducibility if available.
Ether Precipitation
ProblemPotential Cause(s)Suggested Solution(s)
Product is Oily or Sticky, Not a Solid The peptide is not fully precipitating; presence of scavengers or other impurities.Ensure the ether is sufficiently cold (-20°C).[10] Use a larger volume of ether (10-fold excess).[11] Perform multiple washes with cold ether to remove residual scavengers.[3][11]
Low Yield of Precipitated Peptide The peptide has some solubility in ether; insufficient precipitation time.Ensure the peptide is not too small or too hydrophobic, which can increase its solubility in ether. Allow the precipitation to proceed for a longer duration at low temperature (e.g., overnight at 4°C).[11]

Quantitative Data Summary

The following table provides typical, illustrative data for the purification of Boc-NH-PEG6-amine conjugated peptides. Actual results will vary depending on the specific peptide sequence, reaction conditions, and purification protocol.

Purification MethodTypical Crude Purity (by HPLC)Typical Final Purity (by HPLC)Typical Overall YieldKey Considerations
RP-HPLC 40 - 60%>95%15 - 30%High resolution, but can be time-consuming and may require optimization to prevent Boc deprotection.
SPE 40 - 60%70 - 85%40 - 60%Good for rapid cleanup and removal of bulk impurities, but may not provide high purity on its own.
Precipitation 40 - 60%60 - 80%50 - 70%Effective for initial cleanup and removal of cleavage-related impurities, but typically requires further purification.

Experimental Protocols

Protocol 1: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Column: Use a preparative RP-HPLC system with a C18 or C4 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired peak. Analyze the purity of each fraction by analytical RP-HPLC.

  • Post-Purification: Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Selection: Choose a C18 SPE cartridge with a suitable bed weight for your sample amount.

  • Conditioning: Condition the cartridge with one column volume of methanol.

  • Equilibration: Equilibrate the cartridge with two column volumes of 0.1% TFA in water.

  • Sample Loading: Dissolve the crude peptide in 0.1% TFA in water and load it onto the cartridge.

  • Washing: Wash the cartridge with two to three column volumes of 0.1% TFA in 5% acetonitrile/water to remove polar impurities.

  • Elution: Elute the peptide with 1-2 column volumes of 0.1% TFA in 60-80% acetonitrile/water.

  • Analysis: Analyze the eluted fraction by RP-HPLC to assess purity.

Protocol 3: Ether Precipitation
  • Cleavage and Concentration: After cleavage from the solid support, concentrate the TFA solution containing the peptide under reduced pressure.

  • Precipitation: Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (-20°C) at a 1:10 volume ratio.

  • Incubation: Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Centrifugation: Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 10 minutes).

  • Washing: Decant the ether and wash the peptide pellet with fresh, cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_purification Purification Strategies cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis conjugation Conjugation with Boc-NH-PEG6-CH2CH2COOH synthesis->conjugation cleavage Cleavage from Resin conjugation->cleavage precipitation Ether Precipitation cleavage->precipitation Crude Peptide spe Solid-Phase Extraction (SPE) precipitation->spe Partially Purified hplc Preparative RP-HPLC spe->hplc Further Purification analytical_hplc Analytical RP-HPLC hplc->analytical_hplc Purity Check ms Mass Spectrometry analytical_hplc->ms Identity Confirmation lyophilization Lyophilization analytical_hplc->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General experimental workflow for the synthesis and purification of Boc-NH-PEG6-CH2CH2COOH conjugated peptides.

troubleshooting_workflow cluster_hplc RP-HPLC Issues cluster_spe SPE Issues cluster_precipitation Precipitation Issues start Purification Issue Identified peak_shape Poor Peak Shape start->peak_shape low_recovery_hplc Low Recovery start->low_recovery_hplc coelution Co-elution start->coelution low_recovery_spe Low Recovery start->low_recovery_spe low_purity_spe Low Purity start->low_purity_spe oily_product Oily Product start->oily_product low_yield_precip Low Yield start->low_yield_precip solution1 Improved Peak Shape peak_shape->solution1 Adjust Mobile Phase (e.g., add 0.1% TFA) solution2 Increased Recovery low_recovery_hplc->solution2 Check Sample Solubility Use Polymer-Based Column solution3 Better Resolution coelution->solution3 Use Shallower Gradient solution4 Increased Recovery low_recovery_spe->solution4 Optimize Binding/Elution pH solution5 Higher Purity low_purity_spe->solution5 Increase Wash Steps solution6 Solid Precipitate oily_product->solution6 Use Colder Ether Increase Ether Volume solution7 Higher Yield low_yield_precip->solution7 Increase Precipitation Time

Caption: Troubleshooting decision tree for common purification issues.

References

Impact of buffer pH on the stability of Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-NH-PEG6-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Boc-NH-PEG6-CH2CH2COOH in buffer solutions?

A1: The stability of Boc-NH-PEG6-CH2CH2COOH is primarily influenced by the pH of the buffer. The two main points of instability are the acid-labile Boc-protecting group and the polyethylene (B3416737) glycol (PEG) backbone.[1]

  • Acidic Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions (pH < 5), which exposes the primary amine.[1] This is an intended reaction for deprotection but can be an unintended degradation pathway if the molecule is exposed to acidic environments during storage or use.[1]

  • Oxidative Degradation of the PEG Backbone: The ether linkages in the PEG chain can undergo auto-oxidation. This process can be accelerated by exposure to heat, light, and transition metal ions, leading to chain scission.[1]

Q2: At what pH range is Boc-NH-PEG6-CH2CH2COOH most stable?

A2: The molecule is relatively stable in aqueous solutions at a neutral to basic pH (pH 7-9).[1] In this range, the Boc group is generally stable towards bases and nucleophiles.[1] However, long-term storage in aqueous buffers is not recommended due to the potential for slow PEG chain oxidation.

Q3: How does temperature affect the stability of the compound?

A3: Higher temperatures can accelerate the rate of both acid-catalyzed Boc deprotection and oxidative degradation of the PEG chain. For long-term stability, it is recommended to store the compound at -20°C to -5°C, protected from light and moisture.[2]

Q4: I am using EDC/NHS to activate the carboxylic acid for conjugation. How does pH affect this reaction?

A4: The pH is critical for a successful EDC/NHS coupling reaction. A two-step process with pH adjustment is often recommended:

  • Activation Step: The activation of the carboxylic acid group by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[3] This promotes the formation of the amine-reactive NHS ester.

  • Coupling Step: The reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7 to 8.[3]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Amine Coupling Reaction
Possible Cause Suggested Solution
Suboptimal pH Ensure the activation step with EDC/NHS is performed in a buffer with a pH between 4.5 and 6.0 (e.g., MES buffer).[3] Adjust the pH to 7.2-8.5 for the coupling step with the amine-containing molecule.[2]
Hydrolysis of Reagents EDC and NHS are moisture-sensitive. Use anhydrous solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Prepare EDC and NHS solutions immediately before use.[3]
Reagent Degradation Use fresh, high-quality EDC and NHS for each experiment.
Insufficient Activation Time Allow for sufficient activation of the carboxylic acid with EDC/NHS (typically 15-30 minutes at room temperature) before adding the amine-containing molecule.[3]
Issue 2: Unintended Removal of the Boc Protecting Group
Possible Cause Suggested Solution
Acidic Buffer or Reaction Conditions Avoid exposing the molecule to acidic conditions (pH < 5) if the Boc group needs to remain intact.[1] Carefully monitor and control the pH throughout your experiment.
Acidic Purification Methods If using chromatography for purification, ensure the mobile phases are not strongly acidic. Consider alternative purification methods like dialysis or size-exclusion chromatography with neutral pH buffers.
Issue 3: Compound Precipitation During Reaction
Possible Cause Suggested Solution
Low Solubility The solubility of Boc-NH-PEG6-CH2CH2COOH can vary depending on the solvent system. If precipitation occurs, consider using a more polar organic solvent or a co-solvent system.
High Concentration Reduce the concentration of the Boc-NH-PEG6-CH2CH2COOH in the reaction mixture.

Quantitative Data Summary

Table 1: Expected Stability of Boc-Protected PEG-Amine at 37°C

pHIncubation Time (hours)Expected % Remaining of Boc-Protected CompoundPrimary Degradation Pathway
2.024< 10%Acid-catalyzed hydrolysis of the Boc group
4.024~ 50-70%Acid-catalyzed hydrolysis of the Boc group
7.424> 95%Minimal degradation; potential for slow oxidation of PEG chain
9.024> 95%Minimal degradation; potential for slow oxidation of PEG chain

Note: This data is representative and may vary based on specific buffer components and the presence of other reactive species.

For users performing conjugation reactions, the stability of the activated NHS-ester intermediate is also a critical factor.

Table 2: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life of NHS Ester
7.425> 120 minutes[4]
8.625~ 10 minutes[5]
9.025< 9 minutes[4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the product to identify potential degradation products and validate stability-indicating analytical methods.[6]

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-MS system

Procedure:

  • Acid Hydrolysis: Prepare a solution of Boc-NH-PEG6-CH2CH2COOH (e.g., 1 mg/mL) in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C). At various time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by HPLC-MS.

  • Base Hydrolysis: Prepare a solution of Boc-NH-PEG6-CH2CH2COOH (e.g., 1 mg/mL) in 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C). At the same time points, withdraw aliquots, neutralize them, and analyze by HPLC-MS.

  • Oxidative Degradation: Prepare a solution of Boc-NH-PEG6-CH2CH2COOH (e.g., 1 mg/mL) in a suitable buffer and add H₂O₂ to a final concentration of 3%. Incubate at room temperature, protected from light. Analyze aliquots at the specified time points by HPLC-MS.

  • Thermal Degradation: Incubate a solid sample of Boc-NH-PEG6-CH2CH2COOH at an elevated temperature (e.g., 70°C). Dissolve samples at various time points and analyze by HPLC-MS.

  • Photostability: Expose a solution of Boc-NH-PEG6-CH2CH2COOH to a controlled light source. Analyze aliquots at various time points by HPLC-MS.

Visualizations

A Boc-NH-PEG6-CH2CH2COOH B H2N-PEG6-CH2CH2COOH A->B  Acidic pH (< 5) (Boc Deprotection)   C Oxidized PEG Fragments (e.g., aldehydes, shorter PEG chains) A->C  Oxidizing Conditions (e.g., H2O2, light, metal ions)  

Caption: Degradation pathways of Boc-NH-PEG6-CH2CH2COOH under stress conditions.

start Start: Boc-NH-PEG6-CH2CH2COOH + Amine-containing molecule (R-NH2) step1 Activation: Dissolve in buffer (pH 4.5-6.0) Add EDC and NHS start->step1 intermediate Activated Intermediate: Boc-NH-PEG6-CH2CH2CO-NHS step1->intermediate step2 Coupling: Adjust pH to 7.0-8.0 Add R-NH2 intermediate->step2 hydrolysis Hydrolysis (Side Reaction) intermediate->hydrolysis  High pH (>8.5)  Presence of H2O product Final Conjugate: Boc-NH-PEG6-CH2CH2CO-NH-R step2->product

Caption: Experimental workflow for EDC/NHS mediated amine coupling.

References

Technical Support Center: Preventing Protein Aggregation After PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting protein aggregation during and after the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can stem from several factors that destabilize the protein or promote intermolecular interactions:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1][2] Even monofunctional PEG reagents can cause cross-linking if they contain diol impurities.[1][3]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1][4]

  • Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition.[1][2] Deviating from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.[2]

  • PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation.[1][2] The length of the PEG chain can also influence these interactions.[1]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in a monofunctional PEG reagent can lead to unintended cross-linking and aggregation.[1][2]

Q2: How can I detect and quantify protein aggregation after PEGylation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating and quantifying aggregates based on their larger size compared to the monomeric PEGylated protein. Aggregates will elute earlier from the column.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[1][2]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, covalently linked aggregates will appear as higher molecular weight bands on the gel.[5]

  • Visual Inspection: Cloudiness, turbidity, or visible precipitates in the reaction mixture are initial indicators of aggregation.[2]

Q3: How does the choice of PEGylation site affect protein aggregation?

The site of PEGylation can significantly influence a protein's stability and its tendency to aggregate.[2]

  • Random vs. Site-Specific PEGylation: Random PEGylation, often targeting lysine (B10760008) residues, can result in a heterogeneous mixture of PEGylated species.[5] Site-specific PEGylation, which attaches PEG to a defined location, produces a more homogeneous product and can reduce the likelihood of aggregation.[5]

  • N-terminal vs. Cysteine PEGylation: N-terminal PEGylation can be achieved with high selectivity by controlling the reaction pH.[5] Cysteine-specific PEGylation using reagents like PEG-maleimide is also highly specific.[5] The choice depends on the protein's structure and the location of functional groups. Thiol-PEGylated products have sometimes shown a stronger anti-aggregation ability compared to N-terminally modified products.[2][5]

Q4: What role do excipients play in preventing aggregation during PEGylation?

Excipients are additives that can stabilize proteins and prevent aggregation during the PEGylation reaction.[6] Common classes of stabilizing excipients include:

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) help to stabilize proteins.[3][6]

  • Amino Acids: Arginine and glycine (B1666218) are known to suppress protein aggregation.[3][6]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[3]

Troubleshooting Guides

Problem: I am observing significant precipitation or aggregation during my protein PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Optimize Reaction Conditions

Systematically screen key reaction parameters to find the optimal conditions for your specific protein.[3]

Experimental Protocol: Screening Reaction Conditions

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable buffer).

    • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).

  • Set up Screening Reactions: In parallel, set up a matrix of small-scale reactions (e.g., 50-100 µL) varying one parameter at a time while keeping others constant.[1]

  • Incubate: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[5]

  • Analyze: Analyze each reaction for the degree of aggregation using a suitable method like SEC or DLS.[1]

Table 1: Example Screening Parameters for PEGylation Optimization

ParameterRange to ScreenRationale
Protein Concentration 0.5 - 5 mg/mLHigh concentrations can promote aggregation.[4]
PEG:Protein Molar Ratio 1:1, 5:1, 10:1A high excess of PEG can lead to over-PEGylation and potential destabilization.[7]
pH 6.5 - 8.5 (for amine-reactive PEG)pH affects the reactivity of amino acid residues and protein stability.[4]
Temperature 4°C, Room TemperatureLower temperatures can slow down aggregation kinetics.[3]
Reaction Time 2 - 24 hoursShorter times may minimize exposure to destabilizing conditions.[6]

Troubleshooting Workflow for Optimizing PEGylation Conditions

G cluster_0 Optimization Workflow A Aggregation Observed B Screen Protein Concentration (e.g., 0.5, 1, 2 mg/mL) A->B C Screen PEG:Protein Molar Ratios (e.g., 1:1, 5:1, 10:1) B->C D Evaluate a Range of pH Values C->D E Test Different Temperatures (e.g., 4°C, Room Temp) D->E F Analyze Aggregation (SEC/DLS) E->F G Optimal Conditions Identified F->G Minimized H Aggregation Persists F->H Not Minimized

Caption: Troubleshooting workflow for optimizing PEGylation reaction conditions.

Step 2: Incorporate Stabilizing Excipients

If optimizing reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.[3]

Experimental Protocol: Screening Stabilizing Excipients

  • Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of selected excipients in the optimized reaction buffer.

  • Set up Reactions: To your optimized PEGylation reaction, add the excipient at a recommended starting concentration. Include a control reaction without any excipient.[1]

  • Incubate and Analyze: Incubate the reactions as previously determined and analyze for aggregation.[1]

  • Optimize Excipient Concentration: If an excipient shows a positive effect, perform a concentration optimization to find the most effective concentration.[1]

Table 2: Common Stabilizing Excipients and Starting Concentrations

Excipient ClassExampleStarting ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose0.25 - 0.5 MPreferential exclusion, promotes compact protein conformation.[3][6]
Amino Acids Arginine, Glycine50 - 250 mMSuppress protein-protein interactions.[3][6]
Surfactants Polysorbate 20/800.01% - 0.1% (w/v)Prevent surface-induced aggregation.[3]
Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[3]

  • Lower the Temperature: Perform the reaction at 4°C to slow down the reaction rate.[3]

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time.[3]

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a persistent issue, it may be necessary to consider alternative strategies.

Workflow for Alternative PEGylation Strategies

G cluster_1 Alternative Strategies I Persistent Aggregation J Switch to Site-Specific PEGylation (e.g., Cysteine or N-terminal) I->J K Change PEG Linker Chemistry (e.g., NHS-ester to Maleimide) I->K L Use a Different MW PEG I->L M Re-evaluate and Optimize J->M K->M L->M

Caption: Alternative strategies to consider when facing persistent aggregation.

Detailed Methodologies for Key Experiments

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify the monomeric PEGylated protein from aggregates.

Protocol:

  • Instrumentation: HPLC or FPLC system with a UV detector.

  • Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A non-denaturing buffer, typically the formulation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.[5]

  • Method:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the chromatography with an isocratic elution at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the eluent at 280 nm for protein.

  • Analysis: Aggregates, having a larger hydrodynamic radius, will elute before the monomeric PEGylated protein. Quantify the percentage of aggregate by integrating the peak areas.

A Standard Workflow for Analyzing Protein Aggregation Using SEC

G cluster_2 SEC Analysis Workflow N Prepare Mobile Phase and Equilibrate Column O Prepare and Inject Sample (e.g., 1 mg/mL) N->O P Isocratic Elution (e.g., 0.5 mL/min) O->P Q UV Detection at 280 nm P->Q R Analyze Chromatogram Q->R S Quantify Peak Areas (Aggregates vs. Monomer) R->S

Caption: A standard workflow for analyzing protein aggregation using Size Exclusion Chromatography.

References

Technical Support Center: Troubleshooting Incomplete Reactions of Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete reactions involving Boc-NH-PEG6-CH2CH2COOH. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you optimize your experiments for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the two main types of reactions where I might see incomplete conversion with Boc-NH-PEG6-CH2CH2COOH?

The two primary reaction steps where incomplete conversion can occur are:

  • Amide Coupling: The reaction of the terminal carboxylic acid (-COOH) with a primary or secondary amine to form an amide bond. This is often mediated by activating agents like EDC and NHS.

  • Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine (-NH-Boc) to yield a free primary amine (-NH2). This is typically achieved under acidic conditions.

Q2: What are the most common reasons for an incomplete amide coupling reaction?

Several factors can lead to incomplete amide coupling:

  • Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the amine is favored at a more neutral to slightly basic pH (7.0-8.5).[1][2][3]

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[1][2]

  • Hydrolysis of Activated Ester: The activated NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions, which competes with the desired reaction with the amine.[1][2][4]

  • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) can compete with your target amine, reducing the yield of your desired product.[1][4][5]

  • Steric Hindrance: The PEG chain can create steric hindrance, potentially slowing down the reaction, especially with bulky reaction partners.[2][6][7][8]

Q3: Why might my Boc deprotection be incomplete?

Incomplete Boc deprotection is a common issue and can be caused by:

  • Insufficient Acid Strength or Concentration: The acid used may be too weak or too dilute to effectively cleave the Boc group.[6][8][9][10]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to go to completion.[8][9][11]

  • Steric Hindrance: The bulky PEG chain can sterically hinder the approach of the acid to the Boc group, slowing down the reaction.[6]

  • Poor Solubility: The Boc-protected compound may not be fully dissolved in the reaction solvent, limiting the accessibility of the Boc group to the acid.

Q4: What are the signs of side reactions during Boc deprotection?

The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the tert-butyl cation that is generated.[9][11][12] This can be identified by mass spectrometry, where you may observe unexpected masses corresponding to your product plus 56 Da (the mass of a tert-butyl group).[11]

Q5: How can I monitor the progress of my reaction?

Common analytical techniques to monitor the reaction progress include:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the disappearance of the starting material and the appearance of the product.[10][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the identity of the products and allows for quantification of the reaction components.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the relative peak areas of the starting material and product to calculate the percent conversion.[10][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the disappearance of the Boc protons during deprotection.[10][13]

Troubleshooting Guides

Incomplete Amide Coupling

If you are experiencing low yields or incomplete conversion during the amide coupling step, consider the following troubleshooting strategies:

Potential Cause Recommended Solution
Suboptimal pH Perform a two-step reaction: activate the carboxylic acid at pH 4.5-6.0 using a buffer like MES, then adjust the pH to 7.2-8.0 with a buffer like PBS for the coupling step.[1][2][5]
Inactive Coupling Reagents (EDC/NHS) Use fresh, high-quality EDC and NHS.[1][5] Allow reagents to warm to room temperature before opening to prevent condensation and prepare solutions immediately before use.[1][5] Store desiccated at -20°C.[1]
Hydrolysis of Activated Ester Minimize the time between the activation and coupling steps.[1][5] Perform the reaction promptly after adding the coupling reagents.
Competing Nucleophiles in Buffer Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[1] Avoid buffers like Tris and glycine.[1][4]
Suboptimal Reagent Ratio Start with a molar excess of EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1] Optimization may be required.
Steric Hindrance Increase the reaction time and/or gently increase the temperature if the reactants are stable.[8][14] Consider using a more powerful coupling reagent like HATU.[7][8]
Incomplete Boc Deprotection

For incomplete removal of the Boc protecting group, refer to the following suggestions:

Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in 1,4-dioxane.[8][9]
Inadequate Reaction Time or Temperature Extend the reaction time and continue to monitor the progress by TLC or LC-MS.[8][9] If the molecule is stable, gentle heating (e.g., to 40°C) can be considered.[11]
Side Reactions (Alkylation) Add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture to trap the reactive tert-butyl cation.[10][11]
Product Isolation Difficulties If the deprotected product is a salt with different solubility, a basic aqueous workup can be used to neutralize the acid.[8] Alternatively, precipitation with a non-polar solvent like diethyl ether can be effective.[8][11] Co-evaporation with toluene (B28343) can help remove residual TFA.[9][10]

Experimental Protocols

General Protocol for Two-Step Amide Coupling using EDC/NHS
  • Activation Step:

    • Dissolve Boc-NH-PEG6-CH2CH2COOH in an amine-free, carboxylate-free buffer such as 0.1 M MES, pH 4.5-6.0.[1][15]

    • Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.[1][15]

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the PEG solution.[1][16]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[1][15]

  • Coupling Step:

    • Immediately add the activated PEG solution to your amine-containing molecule, which should be dissolved in a coupling buffer such as PBS, pH 7.2-8.0.[3][16]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][15][16]

  • Quenching (Optional):

    • To quench any unreacted NHS esters, add a quenching solution such as hydroxylamine (B1172632) or Tris to a final concentration of 10-50 mM and incubate for 15-30 minutes.[1][2][4]

General Protocol for Boc Deprotection
  • Reaction Setup:

    • Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (B109758) (DCM).[8][9][11]

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[8][9]

    • If the substrate contains acid-sensitive residues like tryptophan or methionine, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[10][11]

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 1-2 hours.[11][17]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11][17]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[9][10]

    • To remove residual TFA, co-evaporate with toluene (3 times).[9][10] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Visualizations

Amide_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) A Boc-NH-PEG6-COOH B Add EDC/NHS in MES Buffer A->B C Activated NHS Ester B->C D Amine-containing Molecule in PBS C->D Immediate Addition E Amide Bond Formation D->E

Caption: Workflow for the two-step EDC/NHS amide coupling reaction.

Boc_Deprotection_Troubleshooting Start Incomplete Boc Deprotection (Starting material remains) CheckAcid Check Acid Strength and Concentration Start->CheckAcid IncreaseAcid Increase TFA concentration or use 4M HCl/Dioxane CheckAcid->IncreaseAcid Insufficient CheckTime Check Reaction Time and Temperature CheckAcid->CheckTime Sufficient IncreaseAcid->CheckTime IncreaseTime Extend reaction time or gently heat (40°C) CheckTime->IncreaseTime Insufficient CheckScavenger Side Products Observed? CheckTime->CheckScavenger Sufficient IncreaseTime->CheckScavenger AddScavenger Add Scavenger (e.g., TIS) CheckScavenger->AddScavenger Yes Success Complete Deprotection CheckScavenger->Success No AddScavenger->Success

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Technical Support Center: Overcoming Challenges in the Characterization of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these complex biotherapeutics. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing PEGylated molecules?

A1: The main challenges arise from the heterogeneity introduced by the PEGylation process. This includes:

  • Polydispersity: The PEG polymer itself has a distribution of molecular weights, leading to a heterogeneous mixture of PEGylated products.[1]

  • Degree of PEGylation: The reaction can produce a mixture of molecules with a varying number of PEG chains attached (e.g., mono-, di-, tri-PEGylated species).[2]

  • Positional Isomers: PEG can attach to different sites on the molecule, creating isomers with potentially different biological activities.[3]

  • Altered Physicochemical Properties: The attached PEG chain significantly increases the hydrodynamic radius and can mask the surface charge of the protein, affecting its behavior in various analytical systems.[2][3]

Q2: Why does my PEGylated protein appear as a broad smear on an SDS-PAGE gel?

A2: This is a common observation due to the inherent heterogeneity of PEGylated proteins. The broad band is a composite of molecules with different numbers of PEG chains and the polydispersity of the PEG itself, each migrating at a slightly different rate.

Q3: Can I use a standard protein assay like the Bradford or BCA assay to quantify my PEGylated protein?

A3: Caution is advised. High concentrations of PEG can interfere with colorimetric protein assays. The Bradford assay is particularly susceptible to interference from detergents and polymers like PEG.[4] It is recommended to either remove the free PEG before quantification or to use a modified protocol. The BCA assay is generally considered more reliable in the presence of PEG as PEG does not chelate copper or act as a reducing agent.[4]

Q4: Is it possible to separate positional isomers of a mono-PEGylated protein?

A4: Yes, but it is challenging. Size Exclusion Chromatography (SEC) is generally not suitable for separating positional isomers due to their similar hydrodynamic sizes. Techniques that separate based on surface properties, such as Ion-Exchange Chromatography (IEX) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are often more successful in resolving these species.[3]

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Issues

Q: Why do my PEGylated protein peaks show significant tailing or poor recovery?

A: This is often due to non-specific interactions between the hydrophilic PEG moiety and the silica-based stationary phase of the SEC column.

Solutions:

  • Mobile Phase Optimization:

    • Increase Ionic Strength: Adding 150-300 mM of a salt like NaCl or arginine to the mobile phase can minimize secondary ionic interactions.[5]

    • Add Organic Modifier: Including a small percentage (5-15%) of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) can disrupt hydrophobic interactions.[6]

  • Column Selection: Use columns with a biocompatible, hydrophilic coating specifically designed for biomolecule separations to reduce non-specific binding.

Q: Why is the molecular weight of my PEGylated protein inaccurate when using conventional SEC with protein standards?

A: PEGylated proteins have a much larger hydrodynamic radius compared to non-PEGylated proteins of the same molecular weight. This causes them to elute earlier than expected, leading to an overestimation of their molecular weight when using a standard calibration curve.[2][7]

Solution:

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique determines the absolute molar mass of the eluting species independent of their elution volume, providing an accurate molecular weight for PEGylated molecules.[1][2]

Mass Spectrometry (MS) Issues

Q: My ESI-MS spectrum of the PEGylated protein is overly complex and difficult to interpret. What is causing this?

A: The complexity arises from the combination of the PEG's polydispersity (leading to a distribution of masses differing by 44 Da, the mass of an ethylene (B1197577) glycol unit) and the protein's multiple charge states during electrospray ionization (ESI).[1]

Solutions:

  • Charge Stripping Agents: The post-column addition of a charge-reducing agent, such as triethylamine (B128534) (TEA), can simplify the mass spectrum by reducing the number of charge states.[8]

  • Deconvolution Software: Utilize specialized deconvolution software to process the complex raw spectrum and generate a zero-charge mass spectrum, which clearly shows the distribution of PEGylated species.[8]

  • High-Resolution Mass Spectrometry: Instruments like Orbitrap or TOF-MS can help resolve the complex isotopic patterns and improve mass accuracy.

Q: How can I determine the specific site of PEGylation on my protein?

A: Identifying the exact attachment site requires a peptide-level analysis using tandem mass spectrometry (MS/MS).

Solution:

  • Peptide Mapping (LC-MS/MS): This involves enzymatically digesting the PEGylated protein (e.g., with trypsin) and then separating and analyzing the resulting peptides by LC-MS/MS. The PEGylated peptides are identified, and the MS/MS fragmentation pattern reveals the specific amino acid residue where the PEG moiety is attached.[8]

  • In-Source Fragmentation: This technique can be used in conjunction with MS/MS. It generates smaller PEG fragments attached to the peptide, which simplifies the fragmentation analysis for site identification.[2][9]

Dynamic Light Scattering (DLS) Issues

Q: The hydrodynamic diameter of my nanoparticles measured by DLS is significantly larger than the core size measured by TEM. Is this an error?

A: This is an expected and correct result. DLS measures the hydrodynamic diameter, which includes the nanoparticle core, the PEG corona, and a layer of associated solvent that moves with the particle in suspension.[6] Transmission Electron Microscopy (TEM), in contrast, visualizes the dehydrated, electron-dense core, and the PEG layer is often not visible under vacuum conditions.[6]

Q: My DLS results show a high polydispersity index (PDI) and multiple peaks after PEGylation. What does this indicate?

A: A high PDI and multiple peaks suggest the presence of aggregates or a broad size distribution.

Solutions:

  • Sample Filtration: Always filter your sample through a 0.22 µm or smaller filter immediately before DLS analysis to remove dust and large aggregates.[6]

  • Sonication: Gentle bath sonication can help to break up loose agglomerates. However, be cautious as excessive sonication can induce aggregation or damage the nanoparticles.[6]

  • Optimize PEGylation Reaction: The presence of aggregates may indicate suboptimal reaction conditions leading to cross-linking.

Data Presentation

Table 1: Comparison of Molecular Weight Determination by Conventional SEC vs. SEC-MALS for a PEGylated Protein

Analytical MethodPrincipleApparent/Absolute Molecular Weight (kDa) of PEGylated ProteinComments
Conventional SEC (with protein standards)Separation by hydrodynamic volume; MW estimated from a calibration curve.[2]100Overestimation due to the large hydrodynamic radius of the PEGylated protein.[2]
SEC-MALSSeparation by hydrodynamic volume; MW determined by light scattering (absolute measurement).[1]56Provides the true molecular weight of the conjugate, independent of its shape or elution time.[2]

Data is illustrative for a 16 kDa protein conjugated with an 8-chain 5 kDa PEG (total expected MW ~56 kDa).[2]

Table 2: Change in Hydrodynamic Radius of Nanoparticles Upon PEGylation Measured by DLS

Nanoparticle SampleAverage Hydrodynamic Radius (nm)Polydispersity Index (PDI)Reference
Unmodified Nanoparticles1230.4[10]
PEGylated Nanoparticles1310.4[10]
Citrate Gold Nanoparticles82.3 ± 9.4N/A[11]
PEGylated Citrate Gold Nanoparticles82.81 ± 13.4N/A[11]

Table 3: Effect of Mobile Phase Additives on SEC Peak Asymmetry of a PEGylated Fab Conjugate

Mobile Phase CompositionObservationImplicationReference
20 mM Sodium Phosphate, 300 mM NaCl, pH 6.2Poor repeatability, peak tailingNon-specific interactions between the PEGylated Fab and the column matrix.[5]
20 mM Sodium Phosphate, 300 mM NaCl, 200 mM Arginine, pH 6.2Earlier elution of all peaks, increased total peak areaArginine reduces non-specific interactions, improving peak shape and recovery.[5]
100 mM Sodium Phosphate, 300 mM Arginine, 10% IPA, pH 6.2Optimized separation with good repeatabilityThe combination of arginine and an organic modifier effectively minimizes both ionic and hydrophobic non-specific interactions.[5]

Experimental Protocols

Protocol 1: SEC-MALS Analysis of a PEGylated Protein

Objective: To determine the absolute molecular weight and degree of PEGylation of a protein conjugate.

Materials:

  • PEGylated protein sample

  • Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 150 mM NaCl)

  • Syringe filters (0.1 µm)

  • HPLC system with an isocratic pump and autosampler

  • SEC column (e.g., TSKgel G3000SWXL)

  • Multi-Angle Light Scattering (MALS) detector

  • UV/Vis detector

  • Differential Refractive Index (dRI) detector

  • Data acquisition and analysis software (e.g., ASTRA)

Procedure:

  • System Equilibration: Equilibrate the entire SEC-MALS system (SEC column and all detectors) with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.

  • Sample Preparation:

    • Prepare the PEGylated protein sample in the mobile phase to a known concentration (typically 1-2 mg/mL).

    • Filter the sample through a 0.1 µm syringe filter to remove any particulate matter.

  • Data Acquisition:

    • Inject an appropriate volume of the prepared sample (e.g., 50-100 µL) onto the SEC column.

    • Collect data simultaneously from the UV, MALS, and dRI detectors throughout the chromatographic run.

  • Data Analysis:

    • Use the analysis software to process the collected data.

    • The software will use the signals from the UV (for protein concentration), dRI (for total concentration), and MALS detectors to calculate the molar mass of the protein and the attached PEG for each eluting peak.

    • From this, the degree of PEGylation and the presence of any aggregates can be determined.[12]

Protocol 2: Peptide Mapping of PEGylated Proteins by LC-MS/MS

Objective: To identify the specific site(s) of PEGylation on a protein.

Materials:

  • Purified PEGylated protein

  • Denaturing buffer (e.g., 6 M Guanidine-HCl)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Alkylating agent (e.g., Iodoacetamide, IAA)

  • Protease (e.g., Trypsin)

  • Quenching solution (e.g., 0.1% Formic Acid)

  • Nano-flow or micro-flow LC system

  • High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Proteomics data analysis software

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the PEGylated protein in the denaturing buffer.

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the free cysteine residues with IAA in the dark.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the denaturant concentration to be compatible with the protease.

    • Add trypsin at a typical enzyme-to-substrate ratio of 1:20 (w/w).

    • Incubate at 37°C for 4-18 hours.

    • Quench the reaction by adding formic acid.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reverse-phase nano-LC column.

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

    • The eluting peptides are ionized and analyzed by the mass spectrometer in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a proteomics search engine to search the acquired MS/MS spectra against the known protein sequence.

    • Specify the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., lysine, N-terminus).

    • The software will identify the peptides modified with PEG and pinpoint the specific amino acid residue.[8]

Protocol 3: Protein Quantification with PEG Interference Removal

Objective: To accurately quantify a protein in the presence of interfering PEG using the Bradford assay.

Materials:

  • Protein sample containing PEG

  • Trichloroacetic acid (TCA), 72% (w/v)

  • Sodium deoxycholate, 0.15% (w/v)

  • Bradford reagent

  • Protein standard (e.g., BSA)

  • Spectrophotometer or microplate reader

Procedure:

  • Protein Precipitation:

    • To a 50 µL sample, add 450 µL of deionized water.

    • Add 100 µL of 0.15% sodium deoxycholate and vortex.

    • Add 100 µL of 72% TCA, mix, and let stand at room temperature for 10 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the protein.

    • Carefully decant the supernatant containing the PEG.

  • Protein Solubilization:

    • Resuspend the protein pellet in a small, known volume of ultrapure water or directly in the Bradford reagent.

  • Bradford Assay:

    • Perform the Bradford assay according to the manufacturer's protocol, ensuring that the protein standards are treated identically to the precipitated sample.

    • Measure the absorbance at 595 nm.

    • Determine the protein concentration from the standard curve.

Visualizations

SEC_Troubleshooting start Start: Poor SEC-MALS Result (e.g., peak tailing, low recovery, broad peaks) check_interactions Issue: Potential non-specific column interactions? start->check_interactions optimize_mobile_phase Action: Optimize Mobile Phase check_interactions->optimize_mobile_phase Yes check_column Issue: Inappropriate column chemistry? check_interactions->check_column No increase_salt Increase Ionic Strength (e.g., 150-300 mM NaCl or Arginine) optimize_mobile_phase->increase_salt add_organic Add Organic Modifier (e.g., 5-15% Isopropanol) optimize_mobile_phase->add_organic increase_salt->check_column add_organic->check_column new_column Action: Use a column with a biocompatible, hydrophilic coating check_column->new_column Yes check_aggregation Issue: Presence of aggregates? check_column->check_aggregation No new_column->check_aggregation confirm_mw Confirm with MALS data: Are high MW species present? check_aggregation->confirm_mw Yes end End: Improved SEC-MALS Result check_aggregation->end No optimize_pegylation Action: Optimize PEGylation reaction and/or sample preparation (filtration) confirm_mw->optimize_pegylation optimize_pegylation->end

Caption: Troubleshooting workflow for common SEC-MALS issues.

MS_Workflow start Start: PEGylated Protein Sample analysis_type Goal of Analysis? start->analysis_type degree_path Determine Degree of PEGylation analysis_type->degree_path Degree site_path Identify Site of PEGylation analysis_type->site_path Site intact_ms Intact Mass Analysis (LC-MS) degree_path->intact_ms charge_reduction Optional: Post-column charge reduction (e.g., TEA) intact_ms->charge_reduction deconvolution Deconvolution of Spectrum charge_reduction->deconvolution calc_degree Calculate Degree of PEGylation (Mass difference / PEG MW) deconvolution->calc_degree end_degree Result: Distribution of PEGylated Species calc_degree->end_degree digestion Enzymatic Digestion (e.g., Trypsin) site_path->digestion lc_msms Peptide Mapping (LC-MS/MS) digestion->lc_msms fragmentation Data-Dependent Fragmentation (CID/HCD) lc_msms->fragmentation database_search Database Search with PEG mass as variable modification fragmentation->database_search identify_site Identify Modified Peptide and Amino Acid database_search->identify_site end_site Result: Specific Site(s) of PEGylation identify_site->end_site

Caption: Experimental workflow for MS-based characterization.

Technique_Selection start Start: Characterization Goal q1 Need absolute Molecular Weight and aggregation state? start->q1 ans1_yes SEC-MALS q1->ans1_yes Yes q2 Need to determine degree of PEGylation? q1->q2 No ans1_yes->q2 ans2_yes_ms Mass Spectrometry (MS) q2->ans2_yes_ms Yes (Direct) ans2_yes_sec SEC-MALS (if protein & PEG dn/dc are known) q2->ans2_yes_sec Yes (Indirect) q3 Need to identify site of PEGylation? q2->q3 No ans2_yes_ms->q3 ans2_yes_sec->q3 ans3_yes Peptide Mapping (LC-MS/MS) q3->ans3_yes Yes q4 Need hydrodynamic size in solution? q3->q4 No ans3_yes->q4 ans4_yes Dynamic Light Scattering (DLS) q4->ans4_yes Yes q5 Need to separate positional isomers? q4->q5 No ans4_yes->q5 ans5_yes IEX or RP-HPLC q5->ans5_yes Yes

Caption: Decision tree for selecting an analytical technique.

References

Technical Support Center: Best Practices for Scaling Up Conjugation Reactions with Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully scaling up conjugation reactions involving Boc-NH-PEG6-CH2CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind conjugating Boc-NH-PEG6-CH2CH2COOH to a primary amine-containing molecule?

The conjugation process is a two-step reaction. First, the terminal carboxylic acid group of Boc-NH-PEG6-CH2CH2COOH is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step forms a more stable, amine-reactive NHS ester.[1][2] Subsequently, this activated PEG linker reacts with a primary amine on the target molecule (e.g., a lysine (B10760008) residue on a protein or a small molecule with a primary amine) to form a stable amide bond.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG linker can be removed later under acidic conditions if a free amine is required for subsequent modifications.

Q2: What are the critical parameters to consider when scaling up this conjugation reaction?

Scaling up bioconjugation reactions requires careful attention to several parameters to ensure consistency, efficiency, and product quality. Key considerations include:

  • Mixing and Homogeneity: Achieving uniform mixing in larger volumes is challenging and critical for avoiding localized concentration gradients that can lead to side reactions and incomplete conjugation.[3][4]

  • Temperature and pH Control: Larger volumes are more prone to temperature and pH gradients, which can significantly affect reaction kinetics and product stability.[5]

  • Stoichiometry of Reactants: The optimal molar ratio of the PEG linker, activating agents (EDC/NHS), and the target molecule may need to be re-optimized at a larger scale.[4]

  • Reagent Addition Strategy: The rate and method of adding reagents can impact the final product's quality and purity. A controlled, slower addition is often preferable at scale.

  • Purification Method: The purification strategy must be scalable to handle larger volumes and effectively remove unreacted reagents and byproducts.[3]

Q3: How does the Boc protecting group influence the reaction strategy?

The Boc protecting group allows for a controlled, stepwise conjugation. It prevents the terminal amine of the PEG linker from reacting prematurely. This is particularly useful in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where different molecules are attached to each end of the linker.[6] The Boc group is stable under the conditions of the initial conjugation but can be readily removed with an acid like trifluoroacetic acid (TFA) to expose the amine for a subsequent reaction.[6]

Troubleshooting Guide

Issue 1: Low Conjugation Yield at a Larger Scale

A decrease in yield is a common challenge during scale-up. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps & Recommendations
Inefficient Mixing Re-evaluate the mixing parameters, including impeller type, agitation speed, and mixing time. For shear-sensitive molecules, find a balance between efficient mixing and maintaining biomolecule integrity. Consider using overhead stirrers or baffled reactors for better homogeneity.[3][4]
Suboptimal Stoichiometry The optimal molar ratio of reactants may differ at a larger scale. Re-optimize the stoichiometry of Boc-NH-PEG6-CH2CH2COOH, EDC, and NHS. A Design of Experiments (DoE) approach can be effective in identifying the optimal ratios for the scaled-up process.[4]
Hydrolysis of Activated Ester The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. Use a two-step pH protocol: activate at pH 4.5-6.0 and then raise the pH to 7.2-8.5 for the conjugation step. Use the activated PEG linker immediately.[5][7]
Inactive Reagents EDC and NHS are moisture-sensitive. Ensure they are stored properly in a desiccated environment and allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare solutions of EDC and NHS immediately before use.[4][8]
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated PEG linker. Use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffers for the conjugation step.[1][5]
Issue 2: Increased Impurity Profile and Aggregation in the Final Product
Potential Cause Troubleshooting Steps & Recommendations
Localized High Concentrations Inefficient mixing can lead to high local concentrations of reactants, promoting aggregation and side reactions. Optimize the addition rate of the PEG linker; a slower, controlled addition with efficient mixing is often beneficial.
Suboptimal Buffer Conditions The buffer composition, including pH and excipients, is crucial for protein stability. Ensure the buffer conditions are optimized for the stability of your target molecule at the larger scale.
Extended Reaction Times Longer reaction times at scale can lead to increased side reactions and the formation of degradation products. Monitor the reaction progress to determine the optimal reaction time that maximizes the yield of the desired product without significant degradation.
Ineffective Purification The purification method may not be as efficient at removing aggregates and impurities at a larger scale. Re-evaluate and optimize the purification protocol (e.g., size-exclusion chromatography, ion-exchange chromatography) for the scaled-up volume.

Experimental Protocols

Protocol 1: Activation of Boc-NH-PEG6-CH2CH2COOH (Scaled-Up)

This protocol describes the activation of the carboxylic acid terminus of the PEG linker to an amine-reactive NHS ester.

Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve Boc-NH-PEG6-CH2CH2COOH in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).

  • In a separate vessel, prepare fresh solutions of EDC and NHS in Activation Buffer. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the PEG linker are recommended starting points.[4][7]

  • Under efficient stirring, add the EDC and NHS solutions to the dissolved PEG linker.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[7]

  • The activated Boc-NH-PEG6-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation to a Primary Amine-Containing Molecule (Scaled-Up)

This protocol outlines the reaction of the activated PEG-NHS ester with a primary amine on a target molecule.

Materials:

  • Activated Boc-NH-PEG6-NHS ester solution from Protocol 1

  • Amine-containing target molecule

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

Procedure:

  • Dissolve or buffer-exchange the amine-containing target molecule into the Conjugation Buffer at a suitable concentration.

  • With controlled and efficient mixing, slowly add the activated Boc-NH-PEG6-NHS ester solution to the target molecule solution. The molar ratio of the PEG linker to the target molecule should be optimized, with a 5- to 50-fold molar excess of the linker being a typical starting range.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[1]

  • Proceed with the purification of the conjugate.

Protocol 3: Boc Deprotection (Scaled-Up)

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Ensure the Boc-protected conjugate is free of water (e.g., by lyophilization).

  • Dissolve the dried conjugate in DCM.

  • Under stirring, slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Remove the DCM and excess TFA under reduced pressure.

  • The resulting deprotected amine-PEG-conjugate can be purified to remove residual TFA and salts.

Visualizations

Conjugation_Workflow General Workflow for Scaled-Up Conjugation cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_downstream Downstream Processing prep_peg Dissolve Boc-NH-PEG6-COOH in Organic Solvent activation Activate PEG-COOH with EDC/NHS (15-30 min) prep_peg->activation prep_target Dissolve Target Molecule in Conjugation Buffer conjugation Add Activated PEG to Target Molecule (2h RT or O/N 4°C) prep_target->conjugation prep_edc_nhs Prepare Fresh EDC/NHS in Activation Buffer prep_edc_nhs->activation activation->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purify Conjugate (e.g., SEC, IEX) quenching->purification boc_deprotection Boc Deprotection (TFA in DCM) purification->boc_deprotection If required final_purification Final Purification boc_deprotection->final_purification

Caption: Workflow for the scaled-up conjugation of Boc-NH-PEG6-CH2CH2COOH.

Troubleshooting_Yield Troubleshooting Low Yield in Scaled-Up Conjugation cluster_mixing Mixing & Homogeneity cluster_reagents Reagents & Stoichiometry cluster_conditions Reaction Conditions start Low Conjugation Yield check_mixing Inefficient Mixing? start->check_mixing optimize_mixing Optimize Agitation Speed, Impeller, and Addition Rate check_mixing->optimize_mixing Yes check_reagents Reagent Quality or Stoichiometry Issue? check_mixing->check_reagents No optimize_reagents Use Fresh EDC/NHS, Re-optimize Molar Ratios check_reagents->optimize_reagents Yes check_conditions Suboptimal pH or Buffer Composition? check_reagents->check_conditions No optimize_conditions Use Two-Step pH Protocol, Ensure Amine-Free Buffer check_conditions->optimize_conditions Yes

Caption: Decision tree for troubleshooting low yield in scaled-up reactions.

References

How to handle hygroscopic DMSO for dissolving Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to handle hygroscopic DMSO for dissolving Boc-NH-PEG6-CH2CH2COOH

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and best-practice protocols for successfully dissolving Boc-NH-PEG6-CH2CH2COOH using Dimethyl Sulfoxide (B87167) (DMSO), with a special focus on managing its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What is Boc-NH-PEG6-CH2CH2COOH and why is DMSO a recommended solvent?

A1: Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker molecule commonly used in bioconjugation, particularly for creating Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] It features a Boc-protected amine, a flexible six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a terminal carboxylic acid.[3] DMSO is a highly polar aprotic solvent renowned for its ability to dissolve a wide range of both polar and non-polar compounds, making it an excellent choice for molecules like this one which have both hydrophobic (Boc group) and hydrophilic (PEG chain, carboxylic acid) regions.[4][5]

Q2: What does "hygroscopic" mean and why is it a critical issue for DMSO?

A2: "Hygroscopic" means that a substance readily absorbs and retains moisture from the surrounding atmosphere.[5][6] DMSO is highly hygroscopic, and even brief exposure to ambient air can lead to a significant increase in its water content.[7] This is a critical issue because the absorbed water can alter the fundamental properties of DMSO as a solvent.[7][8]

Q3: How does water contamination in DMSO affect the solubility of my PEGylated compound?

A3: The presence of water in DMSO significantly decreases its ability to dissolve many organic compounds, including Boc-NH-PEG6-CH2CH2COOH.[7][9] Water alters the solvent's polarity and its hydrogen-bonding characteristics, creating a less favorable environment for solvating molecules with lipophilic components like the Boc group.[6][8] This can lead to incomplete dissolution, the formation of precipitates, and ultimately, inaccurate concentrations in your experiments.[7]

Q4: My anhydrous DMSO has frozen. Is it still usable?

A4: Yes, it is perfectly usable. DMSO has a relatively high freezing point of 18.5°C (65.3°F) and may solidify at or slightly below room temperature.[10][11] This freezing and subsequent thawing process does not negatively impact its quality.[6] You can thaw it by warming the container to room temperature or in a warm water bath, ensuring the container remains tightly sealed to prevent moisture contamination.[10]

Q5: What is the best way to store anhydrous DMSO to maintain its quality?

A5: To maintain its anhydrous state, DMSO should be stored in a tightly sealed container, preferably the original glass bottle, in a cool, dry, and dark place.[6][12] For critical applications requiring strict anhydrous conditions, it is highly recommended to aliquot larger volumes into smaller, single-use vials under an inert atmosphere (like nitrogen or argon).[5][6] This practice minimizes the risk of atmospheric moisture contamination from repeated openings of the main container.

Q6: My compound dissolved initially but precipitated out of the DMSO solution after storage. What happened?

A6: This common issue is most often caused by the DMSO absorbing atmospheric moisture over time, especially if the container was not perfectly sealed.[7] The increased water content reduces the solubility of Boc-NH-PEG6-CH2CH2COOH, causing it to "crash out" of the solution.[9] Repeated freeze-thaw cycles can also promote precipitation and moisture absorption.[5][7] Aliquoting stock solutions into single-use volumes is the best way to prevent this.[5]

Quantitative Data Summary

The following tables summarize key properties and handling recommendations.

Table 1: Physicochemical Properties of Boc-NH-PEG6-CH2CH2COOH

PropertyValueReference(s)
Molecular Formula C₂₀H₃₉NO₁₀[3]
Molecular Weight 453.5 g/mol [3]
Appearance Solid-
Recommended Storage Store at -5°C, keep dry and avoid sunlight.[3]
Predicted Solubility High solubility in polar aprotic solvents like DMSO and DMF.[4][13]

Table 2: Recommended Grades and Handling of DMSO

ParameterRecommendationKey Features & RationaleReference(s)
Grade Anhydrous, ≥99.9% PurityLow water content is critical to prevent compound precipitation.[5][9]
Storage Conditions Room temperature, in a dry, dark place.Protects from light and moisture. A desiccator is ideal.[12][14]
Container Tightly sealed, original glass bottle.Glass is inert and a tight seal prevents moisture ingress.[10][15]
Handling Aliquot into single-use vials.Minimizes contamination and water absorption from repeated use.[5][6]
Pre-use Check Allow container to reach room temperature before opening.Prevents condensation of atmospheric moisture inside the cold container.[16]

Troubleshooting Guide for Dissolution Issues

If you are experiencing difficulty dissolving Boc-NH-PEG6-CH2CH2COOH in DMSO, follow the logical workflow below.

G start Dissolution Issue: Compound won't dissolve or precipitates check_solvent Step 1: Verify Solvent Quality Is the DMSO anhydrous (≥99.9%) and from a fresh or properly stored bottle? start->check_solvent use_new_dmso Action: Discard old/suspect DMSO. Use a new, sealed bottle of anhydrous DMSO. check_solvent->use_new_dmso No optimize_dissolution Step 2: Optimize Dissolution Technique Have you tried vortexing, gentle warming (30-40°C), or sonication? check_solvent->optimize_dissolution Yes use_new_dmso->optimize_dissolution apply_technique Action: Vortex vigorously for 1-2 mins. If needed, warm gently OR place in ultrasonic bath for 5-10 mins. optimize_dissolution->apply_technique No check_concentration Step 3: Re-evaluate Concentration Is the target concentration too high? optimize_dissolution->check_concentration Yes apply_technique->check_concentration prepare_dilution Action: Try preparing a more dilute solution. Consult literature for typical stock concentrations (e.g., 10 mM). check_concentration->prepare_dilution Yes success Success: Clear Solution Achieved check_concentration->success No prepare_dilution->success

Caption: Logical workflow for troubleshooting dissolution problems.

Experimental Protocols

Protocol 1: Best Practices for Handling Anhydrous DMSO

This protocol minimizes moisture contamination when working with anhydrous DMSO.

  • Equilibrate: Allow the sealed bottle of anhydrous DMSO to sit at room temperature for at least 30 minutes before opening. This prevents atmospheric water from condensing on the cold neck of the bottle.[16]

  • Prepare: Have clean, dry, glass vials ready for aliquoting. If possible, perform the transfer in a low-humidity environment or under a stream of inert gas (e.g., argon or nitrogen).

  • Transfer: Quickly open the main DMSO bottle. Use a sterile, dry glass syringe or a calibrated micropipette with a fresh, sterile tip to withdraw the desired volume.

  • Aliquot: Dispense the DMSO into the smaller vials.

  • Seal: Tightly cap both the main bottle and the new aliquots immediately. Parafilm can be used for an extra layer of protection on the main bottle.

  • Store: Store the main bottle and aliquots in a cool, dry, dark place.[6][12] A desiccator is highly recommended.[7]

Protocol 2: Step-by-Step Procedure for Dissolving Boc-NH-PEG6-CH2CH2COOH in DMSO

This protocol details the steps for preparing a stock solution.

  • Preparation: Allow the vial of solid Boc-NH-PEG6-CH2CH2COOH to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of the compound into a sterile, appropriately sized vial (e.g., a glass microcentrifuge tube or autosampler vial).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (handled according to Protocol 1) to the vial containing the compound.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.[5][9] Visually inspect the solution to ensure it is clear and free of particulates.

  • Assisted Dissolution (If Necessary): If the compound has not fully dissolved, you may:

    • Gentle Warming: Place the vial in a water bath set to 30-40°C for 5-10 minutes.[7][17] Do not overheat.

    • Sonication: Place the vial in a water bath sonicator for 5-10 minute intervals.[7]

  • Final Inspection: After any assisted dissolution step, allow the solution to return to room temperature and inspect again for any precipitation. The final solution should be completely clear.

Caption: Experimental workflow for dissolving the compound in DMSO.

References

Preventing repeated freeze-thaw cycles of Boc-NH-PEG6-CH2CH2COOH stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-NH-PEG6-CH2CH2COOH

This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing Boc-NH-PEG6-CH2CH2COOH, with a specific focus on preventing degradation from repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommendation for storing stock solutions of Boc-NH-PEG6-CH2CH2COOH? A1: The most critical recommendation is to aliquot the stock solution into single-use volumes immediately after preparation. Storing the solution in smaller, experiment-sized amounts prevents the need for repeated freeze-thaw cycles, which can compromise the compound's integrity.[1][2][3]

Q2: What are the ideal storage temperatures for Boc-NH-PEG6-CH2CH2COOH? A2: For long-term stability, the solid form should be stored at -20°C.[1][3] Stock solutions, typically in an anhydrous solvent like DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]

Q3: Why are repeated freeze-thaw cycles detrimental to this compound? A3: Repeated freeze-thaw cycles can introduce two primary risks. First, temperature fluctuations can cause physical stress and potential changes to the compound's structure or aggregation state.[4] Second, each thawing event increases the risk of introducing atmospheric moisture into the solution, which is critical because the PEG component is hygroscopic.[1][3] This moisture can lead to hydrolysis or other forms of degradation over time.

Q4: What are the main chemical liabilities of Boc-NH-PEG6-CH2CH2COOH? A4: The molecule has two primary functional groups to consider for stability. The tert-butyloxycarbonyl (Boc) protecting group is labile and can be cleaved under acidic conditions.[1][5][6] The polyethylene (B3416737) glycol (PEG) chain is generally stable but can be susceptible to oxidation.[5] Therefore, avoiding acidic contaminants and strong oxidizing agents is crucial.[3]

Q5: How should I handle the compound when preparing a stock solution? A5: Due to its hygroscopic nature, handle the solid compound in a dry environment.[1][3] Before opening, always allow the vial to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing inside the cold vial.[3] Use a freshly opened bottle of an anhydrous solvent, such as DMSO, for dissolution.[1]

Troubleshooting Guide: Stock Solution Instability

Issue: I am observing inconsistent results or low yields in my conjugation reactions.

This could be a sign of reagent degradation. Follow these steps to troubleshoot the stability of your Boc-NH-PEG6-CH2CH2COOH stock solution.

Potential Cause Recommended Solution
Degradation from Multiple Freeze-Thaw Cycles Discard the current stock solution that has been frozen and thawed multiple times. Prepare a fresh stock solution from the solid material. Immediately aliquot the new solution into single-use vials to avoid repeating the issue.[1][2][3][5]
Moisture Contamination The PEG linker is hygroscopic.[1][3] Ensure you are allowing the vial to warm to room temperature before opening. Use anhydrous grade solvents for dissolution. If moisture is suspected, prepare a fresh stock solution following best practices.
Accidental Boc Group Deprotection The Boc group is sensitive to acid.[5][6] Ensure your solvent and other reagents are free from acidic contaminants. If deprotection is suspected, the integrity of the stock can be checked via analytical methods like LC-MS.
Oxidative Damage The PEG chain can be susceptible to oxidation.[5] Avoid sources of oxidation and store the solid compound and aliquoted solutions under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.[1][5]

Data Summary: Recommended Storage Conditions

To ensure the long-term integrity and performance of Boc-NH-PEG6-CH2CH2COOH, adhere to the following storage guidelines.

Form Temperature Duration Key Considerations
Solid (Neat) -20°CLong-term (up to years)Store in a tightly sealed container under an inert atmosphere (e.g., argon) and protect from light.[1][3][7]
4°CShort-term (up to months)Suitable for material in active use; ensure the container is well-sealed to prevent moisture absorption.[1][2]
In Anhydrous Solvent (e.g., DMSO) -80°CUp to 6 monthsBest practice. Aliquot into single-use vials to completely avoid freeze-thaw cycles.[1][2][3]
-20°CUp to 1 monthSuitable for working aliquots that will be used in the near future.[1][2][3]

Experimental Protocols

Protocol: Stability Assessment via Forced Degradation Study

This protocol outlines a method to assess the stability of a Boc-NH-PEG6-CH2CH2COOH stock solution after subjecting it to multiple freeze-thaw cycles. The primary analytical method is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect degradation products.

1. Materials:

  • Boc-NH-PEG6-CH2CH2COOH

  • Anhydrous DMSO

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Sterile, cryo-resistant vials for aliquots

  • HPLC-MS system

2. Stock Solution Preparation:

  • Allow the vial of solid Boc-NH-PEG6-CH2CH2COOH to equilibrate to room temperature for 30 minutes.

  • In a controlled, low-humidity environment, prepare a 10 mg/mL stock solution in anhydrous DMSO.

  • Immediately dispense 50 µL aliquots into separate cryo-resistant vials. Retain one aliquot at 4°C as the "Time Zero" (T0) control sample and freeze the rest at -80°C.

3. Freeze-Thaw Procedure:

  • Take a set of frozen aliquots (e.g., n=3) and thaw them at room temperature until completely liquid.

  • Once thawed, immediately re-freeze them at -80°C. This constitutes one freeze-thaw cycle.

  • Repeat this process for a total of 3, 5, and 10 cycles, using a separate set of aliquots for each condition.

4. Sample Analysis by HPLC-MS:

  • Prepare analytical samples by diluting the T0 control and each of the freeze-thaw samples to a final concentration of 0.1 mg/mL in an ACN/water (50:50) mixture.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS Conditions:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Scan for the expected mass of the parent compound and potential degradation products (e.g., the de-Boc'd compound).

5. Data Interpretation:

  • Compare the chromatograms of the freeze-thaw samples to the T0 control.

  • Look for a decrease in the peak area of the main compound and the appearance of new peaks, which would indicate degradation.

  • Quantify the percentage of the main compound remaining at each freeze-thaw interval to assess stability.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_reagent Is Boc-NH-PEG6-COOH stock solution a potential cause? start->check_reagent check_cycles Has the stock been freeze-thawed >1 time? check_reagent->check_cycles Yes end_ok Stock is likely stable. Investigate other experimental parameters. check_reagent->end_ok No solution_discard RECOMMENDATION: Discard current stock. check_cycles->solution_discard Yes check_storage Was the stock stored properly (-80°C, dark)? check_cycles->check_storage No solution_aliquot ACTION: Prepare fresh stock and aliquot into single-use vials. solution_discard->solution_aliquot solution_storage ACTION: Review and correct storage procedures. check_storage->solution_storage No check_analytical Perform analytical check (e.g., LC-MS) on stock. check_storage->check_analytical Yes solution_storage->solution_aliquot check_analytical->end_ok

Caption: Troubleshooting workflow for stock solution instability.

DegradationPathways Potential Degradation Initiated by Freeze-Thaw Cycles cluster_0 Freeze-Thaw Cycle cluster_1 Chemical Structure thaw Thawing freeze Freezing thaw->freeze Repeated Cycle moisture Introduction of Atmospheric Moisture (H₂O) thaw->moisture Increases risk of exposure when vial is opened compound Boc-NH-PEG6-CH2CH2COOH (Stable) degraded_compound H2N-PEG6-CH2CH2COOH + Isobutylene + CO2 (Degraded) compound->degraded_compound Boc Deprotection (Acid-Catalyzed Hydrolysis) acid Acidic Contaminant (H⁺) moisture->acid Can absorb acidic gases (e.g., CO₂) from air acid->compound

Caption: Potential degradation pathway initiated by freeze-thaw cycles.

References

Validation & Comparative

A Comparative Guide to Bifunctional Linkers: Alternatives to Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision in the synthesis of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, and overall efficacy of the therapeutic. While Boc-NH-PEG6-CH2CH2COOH is a widely used linker due to its defined length and the orthogonal protecting groups, a diverse array of alternatives offers distinct advantages in various applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Alternatives Based on Protecting Group

The tert-butoxycarbonyl (Boc) group is a staple in chemical synthesis for the protection of amines. However, its removal requires acidic conditions, which may not be suitable for all molecules. The most common alternative is the Fluorenylmethyloxycarbonyl (Fmoc) group.

Boc vs. Fmoc Protecting Groups

The primary difference between Boc and Fmoc lies in their lability: Boc is acid-labile, while Fmoc is base-labile.[1][2] This fundamental distinction dictates the overall synthetic strategy, including the choice of solvents, resins, and other protecting groups.[2]

FeatureBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Strongly acidic (e.g., TFA)[3][]Mildly basic (e.g., 20% piperidine (B6355638) in DMF)[3][]
Orthogonality Semi-orthogonal with benzyl-based side-chain protecting groups.[2]Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu).[2]
Advantages Robust, well-established, and often more suitable for long or hydrophobic sequences prone to aggregation.[2]Milder deprotection conditions preserve acid-sensitive functionalities, and the deprotection can be monitored by UV spectroscopy.[2]
Disadvantages Harsh deprotection can degrade sensitive peptides; final cleavage often requires hazardous reagents like HF.[2]Can be more expensive; potential for side reactions like aspartimide formation under basic conditions.[2]
Typical Applications Synthesis of long and complex peptides.Routine automated peptide synthesis, synthesis of peptides with acid-sensitive modifications.

Alternatives Based on the Hydrophilic Spacer

The polyethylene (B3416737) glycol (PEG) spacer in Boc-NH-PEG6-CH2CH2COOH enhances the hydrophilicity and pharmacokinetic properties of the conjugate.[5] However, concerns about the potential immunogenicity and non-biodegradability of PEG have led to the exploration of alternatives.[5]

Variation in PEG Chain Length

The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of the bioconjugate.[6] Longer PEG chains generally lead to increased plasma half-life but can sometimes decrease in vitro potency.[6][7]

LinkerApplicationKey FindingReference
PEG4 vs. PEG10 in an Affibody-Drug ConjugateADC10 kDa PEG (HP10KM) showed a 11.2-fold longer half-life and a 4-fold higher maximum tolerated dose compared to the non-PEGylated conjugate.[7][7]
PEG of varying lengths (n=9, 12, 16, 19, 21 atoms)PROTACA 16-atom linker was found to be optimal for ERα degradation, with shorter or longer linkers showing reduced efficacy.[8][8]
Non-PEG Hydrophilic Linkers

Several alternative hydrophilic linkers are being investigated to overcome the limitations of PEG.[5] These include polysarcosine, polypeptides, and polysaccharides.[5][9]

Linker TypeDescriptionAdvantagesDisadvantages
Polysarcosine (PSar) A polymer of the endogenous amino acid sarcosine.[5][9]Biodegradable, non-immunogenic, high water solubility.[9][10]Less established in clinical applications compared to PEG.
Polypeptide Linkers Composed of naturally occurring amino acids (e.g., glycine, serine).[5][9]Biodegradable, tunable sequences for controlled flexibility and cleavage.[9]Can be susceptible to proteolysis in circulation.
Polysaccharide-Based Linkers Utilize natural polymers like dextran.[5][9]Biodegradable, biocompatible.[9]Can be heterogeneous in size and structure.

A study comparing a polysarcosine-interferon (PSar-IFN) conjugate with a PEG-IFN conjugate found that PSar-IFN retained more in vitro activity, accumulated more in tumor sites, and was significantly more potent in inhibiting tumor growth with less immunogenicity.[10][11]

Alternatives Based on Cleavage Mechanism

Boc-NH-PEG6-CH2CH2COOH is a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the antibody in ADCs.[12] Cleavable linkers, on the other hand, are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell.[13][14]

Cleavage MechanismTriggerExample Linker ChemistryKey Features
Enzymatic Lysosomal proteases (e.g., Cathepsin B)[13][14]Valine-Citrulline (Val-Cit)High plasma stability and efficient intracellular cleavage.[13]
pH-Sensitive Acidic environment of endosomes/lysosomes (pH 4.5-6.5)[13][14]HydrazoneRapid hydrolysis in acidic conditions.[13]
Redox-Sensitive High intracellular glutathione (B108866) concentrationDisulfideCleavage in the reducing environment of the cytoplasm.
Photo-cleavable Light of a specific wavelengtho-Nitrobenzyl, CoumarinSpatiotemporal control of payload release.

Cleavable linkers can enable a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[14] However, they may have a higher risk of premature payload release in circulation compared to non-cleavable linkers.[15]

"Clickable" Bifunctional Linkers

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and easy to perform. Bifunctional linkers containing "clickable" functional groups, such as azides and alkynes, allow for highly efficient and specific conjugation to molecules that have been correspondingly modified. This approach is valuable for creating well-defined bioconjugates with controlled stoichiometry.

Visualizing the Concepts

To better understand the relationships and processes described, the following diagrams are provided.

General Structure of a Bifunctional Linker cluster_0 A Protecting Group (e.g., Boc, Fmoc) B Reactive Group 1 (e.g., Amine) C Hydrophilic Spacer (e.g., PEG, Polysarcosine) B->C D Reactive Group 2 (e.g., Carboxylic Acid) C->D

Caption: General structure of a heterobifunctional linker.

PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Poly-ubiquitinated POI Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method for quantifying the reduction in a target protein's levels following PROTAC treatment.[1][16]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course.[1]

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer.[17] Quantify the protein concentration of the lysates using a BCA assay.[18]

  • SDS-PAGE and Protein Transfer: Normalize protein samples to the same concentration, add loading buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a membrane.[1][18]

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[18]

Workflow for Western Blot Analysis A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Blocking, Antibodies) D->E F Signal Detection E->F G Data Analysis (Densitometry) F->G

Caption: Experimental workflow for Western Blot.

Protocol for Assessing Linker Stability in Plasma

This assay is crucial for determining the stability of a bioconjugate and the rate of premature payload release in a simulated physiological environment.[13][19]

Materials:

  • Test bioconjugate (e.g., ADC)

  • Human plasma (or plasma from other relevant species)

  • Incubator at 37°C

  • Reagents for sample cleanup (e.g., acetonitrile (B52724) for protein precipitation, immunoaffinity beads)

  • LC-MS/MS system for quantification of the released payload

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at 37°C.[19]

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[19]

  • Sample Processing:

    • For Released Payload Analysis: Precipitate plasma proteins with cold acetonitrile. Centrifuge and collect the supernatant containing the free payload.[20]

    • For Intact Bioconjugate Analysis: Isolate the bioconjugate from the plasma using immunoaffinity capture (e.g., Protein A/G beads).[20]

  • LC-MS/MS Analysis: Quantify the concentration of the free payload or the intact bioconjugate in the processed samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of the released payload or the remaining intact bioconjugate over time to determine the linker's stability and half-life in plasma.

Linker Stability Assay Workflow cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis A Incubate Bioconjugate in Plasma at 37°C B Collect Aliquots at Different Time Points A->B C1 Protein Precipitation (for free payload) B->C1 C2 Immunoaffinity Capture (for intact conjugate) B->C2 D LC-MS/MS Quantification C1->D C2->D E Data Analysis (Half-life determination) D->E

Caption: Workflow for assessing linker stability in plasma.

Conclusion

The choice of a bifunctional linker is a multifaceted decision that requires careful consideration of the specific application, the properties of the molecules to be conjugated, and the desired therapeutic outcome. While Boc-NH-PEG6-CH2CH2COOH remains a valuable and widely used tool, the alternatives presented in this guide offer a range of properties that can be leveraged to optimize the performance of next-generation bioconjugates. A systematic evaluation of different protecting groups, hydrophilic spacers, and cleavage mechanisms, supported by robust experimental validation, is essential for the development of safer and more effective targeted therapies.

References

The Impact of PEG Linker Length on the Efficacy of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a pivotal component for optimizing the therapeutic index of ADCs. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the conjugate.[1] This guide provides an objective comparison of different PEG lengths in ADC development, supported by experimental data, to inform the design of next-generation targeted cancer therapies.

The incorporation of PEG linkers in ADCs offers several advantages, including improved hydrophilicity—particularly beneficial for hydrophobic payloads—and a reduction in aggregation.[2][3] PEGylation can also enhance the pharmacokinetic profile of an ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues.[4][5][6] However, the optimal PEG length is not a one-size-fits-all solution and depends on the specific antibody, payload, and target.[1][3] A critical trade-off often exists: increasing PEG linker length generally correlates with improved pharmacokinetics and in vivo efficacy, but this can be accompanied by a decrease in in vitro cytotoxicity.[7] This necessitates careful optimization for each ADC candidate.[1]

Comparative Analysis of ADC Performance with Varying PEG Lengths

The following tables summarize quantitative data from preclinical studies, highlighting the impact of PEG linker length on key ADC performance metrics. It is important to note that these data are synthesized from various studies using different antibody-payload combinations and experimental models, which may influence the results.[1]

Table 1: Impact of PEG Linker Length on ADC In Vitro Characteristics

ADC Candidate ExampleLinker Type / PEG LengthAverage DARIn Vitro Cytotoxicity (IC50)Plasma Stability (% Intact ADC)Key ObservationReference
Anti-HER2 Affibody-MMAENo PEG (HM)N/AHigh PotencyLowerBaseline for comparison.[8][9]
Anti-HER2 Affibody-MMAE4 kDa PEG (HP4KM)N/A4.5-fold lower than HMHigherModerate PEGylation reduces potency but improves stability.[8][9]
Anti-HER2 Affibody-MMAE10 kDa PEG (HP10KM)N/A22-fold lower than HMHighestLong-chain PEG significantly reduces in vitro potency.[8][9]
Anti-Trop-2-MMAEmPEG244 or 8High PotencyHighLong PEG chain enables high DAR with good stability.[4]
Anti-CD22-MMAEPEG2, PEG8~2.4 - 3.9PEG8 ADC had slightly lower potencyHighLonger PEG spacer led to lower DAR during conjugation.[10]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) and In Vivo Efficacy

ADC Candidate ExampleLinker Type / PEG LengthAnimal ModelHalf-Life (t½)Tumor AccumulationIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Anti-HER2 Affibody-MMAENo PEG (HM)Mouse19.6 minLowerBaseline efficacy.[8][9]
Anti-HER2 Affibody-MMAE4 kDa PEG (HP4KM)Mouse2.5-fold increase vs HMHigherImproved tumor growth inhibition over HM.[8][9]
Anti-HER2 Affibody-MMAE10 kDa PEG (HP10KM)Mouse11.2-fold increase vs HMHighestMost ideal tumor therapeutic ability at the same dosage.[8][9]
L540cy Xenograft ModelNon-PEGylatedSCID MouseLowerLower11% decrease in tumor weight.[11][12]
L540cy Xenograft ModelPEG2 / PEG4SCID MouseIncreasedModerate35-45% decrease in tumor weight.[11][12]
L540cy Xenograft ModelPEG8 / PEG12 / PEG24SCID MouseSignificantly IncreasedHighest75-85% reduction in tumor weights.[11]

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC against target cancer cells.

  • Method: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or luminescence-based assays like CellTiter-Glo®, which measure cell viability.[5][13]

  • Protocol Outline:

    • Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

    • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers.[13]

    • Incubation: Treat the cells with the ADCs and incubate for a period of 72 to 120 hours.[5][13]

    • Viability Assessment: Add the assay reagent (e.g., MTT solution) to each well and incubate to allow for the formation of a detectable product (e.g., formazan (B1609692) crystals).[13]

    • Data Analysis: Measure the absorbance or luminescence to determine the concentration of ADC that inhibits cell growth by 50% (IC50). The data is typically fitted to a four-parameter logistic curve.[5]

In Vivo Pharmacokinetic (PK) Study

This study assesses how the ADC is absorbed, distributed, metabolized, and excreted in a living organism.

  • Method: ADCs are administered to rodents (mice or rats), and blood samples are collected over time to measure the ADC concentration.[13]

  • Protocol Outline:

    • Animal Models: Naive rats or mice are used for PK analysis.[1]

    • ADC Administration: Administer a single intravenous (IV) dose of each ADC to a cohort of animals.[1][13]

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h).[13]

    • Sample Processing: Isolate plasma from the blood samples.[1]

    • ADC Quantification: Determine the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).[1]

    • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC).[1]

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a tumor-bearing animal model.

  • Method: A xenograft model, where human cancer cells are implanted in immunocompromised mice, is commonly used.[13]

  • Protocol Outline:

    • Tumor Implantation: Subcutaneously implant human tumor cells into nude mice.[13]

    • Group Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (including a vehicle control group).[13]

    • ADC Administration: Administer the ADCs and a vehicle control, typically via intravenous injection, at a specified dosing schedule.[3][13]

    • Tumor Measurement: Measure tumor volumes periodically with calipers throughout the study.[1][13]

    • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.[13]

Visualization of Key Relationships

The following diagrams illustrate the key concepts and workflows in the development and evaluation of ADCs with varying PEG linker lengths.

ADC_PEG_Linker_Impact cluster_linker PEG Linker Length cluster_properties Physicochemical & PK Properties cluster_efficacy Therapeutic Efficacy Short Short PEG (e.g., PEG2-4) StericHindrance Steric Hindrance Short->StericHindrance Less Long Long PEG (e.g., PEG8-24, 4-10 kDa) Hydrophilicity Hydrophilicity / Solubility Long->Hydrophilicity Increases Stability Stability (Reduced Aggregation) Long->Stability Improves PK Pharmacokinetics (Longer Half-Life) Long->PK Enhances Long->StericHindrance More InVivo In Vivo Efficacy (Tumor Inhibition) Hydrophilicity->InVivo Contributes to Stability->InVivo Contributes to PK->InVivo Improves InVitro In Vitro Potency (Cytotoxicity) StericHindrance->InVitro Decreases InVitro->InVivo Correlates with (but can be offset by PK)

Caption: Impact of PEG linker length on ADC properties and efficacy.

ADC_Evaluation_Workflow A Design & Synthesize ADCs (Varying PEG Lengths) B In Vitro Characterization A->B E In Vivo Evaluation A->E C Cytotoxicity Assay (IC50 Determination) B->C D Plasma Stability Assay B->D H Data Analysis & Linker Optimization C->H D->H F Pharmacokinetic (PK) Study (Half-life, Clearance) E->F G Xenograft Efficacy Study (Tumor Growth Inhibition) E->G F->H G->H

Caption: Workflow for evaluating ADCs with different PEG lengths.

Conclusion

The length of the PEG linker is a critical attribute in the design of ADCs that significantly influences their therapeutic index. While longer PEG chains can improve pharmacokinetics and in vivo efficacy, they may also reduce in vitro potency.[1][7] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[1] The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of novel ADC therapeutics.

References

Mass Spectrometry Analysis for Confirming Boc-NH-PEG6-CH2CH2COOH Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics and research agents. The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, such as Boc-NH-PEG6-CH2CH2COOH, can significantly enhance the therapeutic properties of biomolecules by increasing stability, prolonging circulation half-life, and reducing immunogenicity.[1] This guide provides a comprehensive comparison of mass spectrometry techniques for confirming the successful conjugation of Boc-NH-PEG6-CH2CH2COOH, supported by experimental data and detailed protocols.

Core Principles of Mass Spectrometry for PEGylated Molecules

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For PEGylated compounds, MS can definitively confirm the covalent attachment of the PEG linker by detecting the corresponding mass shift in the modified molecule.[3] The two most common soft ionization techniques for analyzing PEGylated biomolecules are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1][4]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is well-suited for determining the average molecular weight and the degree of PEGylation.[4] This technique involves co-crystallizing the sample with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, primarily as singly charged ions.[1]

Electrospray Ionization (ESI-MS) is another soft ionization method that is particularly effective for analyzing polar molecules and can be readily coupled with liquid chromatography (LC) for online separation and analysis.[5][6] ESI tends to produce multiply charged ions, which can be advantageous for analyzing high molecular weight conjugates on mass spectrometers with a limited m/z range.[7]

Comparative Analysis of Mass Spectrometry Techniques

The choice between MALDI-TOF and ESI-MS often depends on the specific analytical goal, the nature of the conjugate, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of Boc-NH-PEG6-CH2CH2COOH conjugates.

FeatureMALDI-TOF MSESI-MS
Primary Application Average molecular weight determination, degree of PEGylation, heterogeneity assessment.[1]Confirmation of molecular weight, structural elucidation (with MS/MS), compatibility with LC separation.[4][5]
Ionization Primarily singly charged ions.[1]Multiply charged ions.[7]
Sample Preparation Requires co-crystallization with a suitable matrix.[8]Requires dissolution in a volatile solvent compatible with electrospray.[2]
Tolerance to Impurities More tolerant to salts and buffers.[1]Less tolerant to non-volatile salts and detergents.[9]
Data Interpretation Simpler spectra due to predominantly single charges.[7]Can be complex due to multiple charge states, often requiring deconvolution software.[5][9]
Coupling to LC Possible but less common.Routinely coupled with HPLC (LC-MS).[5]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality mass spectrometry data. Below are representative protocols for the analysis of a Boc-NH-PEG6-CH2CH2COOH conjugate using MALDI-TOF and ESI-MS.

MALDI-TOF MS Protocol
  • Sample Preparation : Mix the purified conjugate solution (typically 1 mg/mL in a suitable solvent) with a matrix solution and a cationizing agent.[2] A common matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (CHCA).[8][10] The ratio of sample to matrix to cationizing agent (e.g., sodium trifluoroacetate) is critical and often requires optimization.[8]

  • Spotting : Apply 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form co-crystals.[1][2]

  • Data Acquisition : Analyze the sample in a MALDI-TOF mass spectrometer in positive ion reflector mode.[2] The resulting spectrum will show a distribution of peaks corresponding to the unreacted molecule and the PEGylated conjugate.

ESI-MS Protocol
  • Sample Preparation : Dissolve the conjugate in a solvent compatible with ESI, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.[11] The typical concentration ranges from 1-10 µg/mL.[2]

  • Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system for separation prior to mass analysis.[11]

  • MS Parameters : Set the mass spectrometer to acquire data in positive ion mode over an appropriate m/z range. For structural confirmation, tandem MS (MS/MS) can be performed to fragment the precursor ion of the conjugate.[2]

  • Data Analysis : The raw data, which consists of a series of multiply charged ions, is typically processed using deconvolution software to obtain the neutral mass of the conjugate.[5][9]

Alternative Analytical Techniques

While mass spectrometry is a primary tool for confirming conjugation, other analytical techniques can provide complementary information.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, confirms the presence of the PEG backbone and terminal groups.[12][13]Non-destructive, provides detailed structural insights.[12]Lower sensitivity compared to MS, can be complex for large molecules.[3]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their interaction with a stationary phase.Assesses purity, quantifies the extent of conjugation by comparing peak areas of starting material and product.[13][14]Quantitative, high-resolution separation.[13]Does not provide direct molecular weight confirmation.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample's chemical bonds.Confirms the presence of characteristic functional groups of the PEG linker and the conjugated molecule.[14]Provides information on covalent bond formation.[14]Can be difficult to interpret for complex molecules with overlapping signals.[14]

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

Experimental Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_maldi MALDI-TOF cluster_esi ESI-MS cluster_analysis Data Analysis start Boc-NH-PEG6-CH2CH2COOH Conjugate dissolve Dissolve in Appropriate Solvent start->dissolve mix_matrix Mix with Matrix & Cationizing Agent dissolve->mix_matrix infuse Infuse into ESI Source dissolve->infuse spot Spot on Target Plate mix_matrix->spot acquire_maldi Acquire Mass Spectrum spot->acquire_maldi analyze_maldi Analyze Singly Charged Ions acquire_maldi->analyze_maldi acquire_esi Acquire Mass Spectrum infuse->acquire_esi deconvolute_esi Deconvolute Multiply Charged Ions acquire_esi->deconvolute_esi confirm Confirm Conjugation (Mass Shift) analyze_maldi->confirm deconvolute_esi->confirm

Workflow for MS analysis of Boc-NH-PEG6-CH2CH2COOH conjugates.

Comparison of Analytical Techniques cluster_primary Primary Confirmation cluster_complementary Complementary Analysis center_node Boc-NH-PEG6-CH2CH2COOH Conjugate Characterization ms Mass Spectrometry (MALDI-TOF & ESI-MS) center_node->ms nmr NMR Spectroscopy center_node->nmr hplc HPLC center_node->hplc ftir FTIR Spectroscopy center_node->ftir ms_info Provides: Molecular Weight, Degree of PEGylation ms->ms_info nmr_info Provides: Detailed Structure nmr->nmr_info hplc_info Provides: Purity, Quantification hplc->hplc_info ftir_info Provides: Functional Group Confirmation ftir->ftir_info

Relationship between MS and alternative analytical techniques.

References

A Comparative Guide to HPLC Methods for Purity Determination of Boc-NH-PEG6-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of linker molecules like Boc-NH-PEG6-CH2CH2COOH is critical for the successful and reproducible synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). Impurities can lead to the formation of undesirable byproducts, affecting the efficacy, safety, and homogeneity of the final product.[1] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of such compounds.

This guide provides an objective comparison of HPLC-based methods for the purity analysis of Boc-NH-PEG6-CH2CH2COOH. We will delve into the performance of different HPLC modes, provide detailed experimental protocols, and present supporting data to aid in method selection and implementation.

Analytical Challenges

The unique structure of Boc-NH-PEG6-CH2CH2COOH presents specific analytical challenges:

  • Lack of a Strong UV Chromophore: The polyethylene (B3416737) glycol (PEG) backbone does not possess a significant UV-absorbing moiety, making conventional HPLC with UV detection less than ideal for direct, sensitive analysis.[2][3]

  • High Polarity and Acidity: As a polar, acidic compound, it can be challenging to achieve good retention and sharp peak shapes on traditional reversed-phase columns.[4][5]

To overcome these challenges, specific HPLC columns and universal detection methods are required. Universal detectors, such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS), are preferred as they do not rely on the analyte's chromophoric properties.[3][6]

Comparison of HPLC Methods

The two primary HPLC modes suitable for the analysis of Boc-NH-PEG6-CH2CH2COOH are Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). The selection depends on the specific impurities that need to be resolved and the available instrumentation.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity. Analytes partition between a non-polar stationary phase and a polar mobile phase.Separation based on polarity. Analytes partition between a polar stationary phase and a less polar mobile phase.
Typical Column C18, C8. Specialized phases for polar analytes, such as those with polar end-capping or mixed-mode chemistry, are recommended.[4]Unbonded silica, or bonded phases with amino, cyano, or diol functional groups.[7][8]
Mobile Phase Gradient of Water and Acetonitrile/Methanol, typically with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).[1]Gradient of high organic content (e.g., >80% Acetonitrile) and an aqueous buffer.
Suitable Detector ELSD, CAD, Mass Spectrometry (MS).[3]ELSD, CAD, Mass Spectrometry (MS).
Resolution Excellent for separating impurities with different hydrophobic character (e.g., starting materials, byproducts with shorter/longer alkyl chains).Superior for resolving highly polar compounds and impurities that are structurally similar but differ in polarity.
Sensitivity Detector-dependent. MS offers the highest sensitivity and specificity.Detector-dependent. Generally provides good sensitivity with ELSD/CAD due to the high organic content of the mobile phase.
Analysis Time Typically 15-30 minutes, depending on the gradient profile.Can be comparable to RP-HPLC, often with fast equilibration times.
Advantages Robust, widely used, and a vast selection of columns are available. Effective for a broad range of impurities.Enhanced retention of very polar analytes that are not well-retained by RP-HPLC. Orthogonal selectivity to RP-HPLC.
Limitations Poor retention of highly polar compounds on standard C18 columns. Ion-pairing agents may be needed, which can suppress MS signals.Sensitive to the water content in the mobile phase and sample. Can have longer column equilibration times.

Alternative and Complementary Analytical Methods

While HPLC is the cornerstone for purity assessment, a multi-faceted approach using orthogonal techniques is recommended for comprehensive characterization.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for unambiguous structural confirmation and can be used to assess purity by identifying and quantifying characteristic signals of the main compound versus impurities.[9][10]

  • Mass Spectrometry (MS): Provides accurate molecular weight confirmation of the main peak and is invaluable for identifying the mass of unknown impurities, often directly coupled with HPLC (LC-MS).[1][3]

Experimental Protocols

Below are detailed protocols for recommended HPLC methods for the purity analysis of Boc-NH-PEG6-CH2CH2COOH.

Protocol 1: Reversed-Phase HPLC with ELSD/CAD/MS Detection

This method is a robust starting point for separating the target compound from less polar impurities.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and an ELSD, CAD, or Mass Spectrometer.

  • Column: A reversed-phase C18 column designed for polar analytes (e.g., Waters ACQUITY BEH C18, Phenomenex Luna Omega PS C18), 4.6 x 150 mm, 3.5 µm particle size.[1][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[6]

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area. If using MS, analyze the mass spectra of all detected peaks to identify potential impurities.[11]

Protocol 2: HILIC with ELSD/CAD/MS Detection

This method is ideal for enhancing the retention of the main compound and separating it from other polar impurities.

  • Instrumentation: Same as Protocol 1.

  • Column: HILIC column (e.g., Waters ACQUITY BEH HILIC, Agilent ZORBAX HILIC Plus), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 60% B

    • 10-12 min: 60% B

    • 12-13 min: 60% to 95% B

    • 13-18 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 80:20 Acetonitrile:Water to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis: Similar to Protocol 1. The HILIC method provides an orthogonal separation that can help confirm purity and resolve impurities that may co-elute in the RP-HPLC method.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for method comparison and the logical process for selecting the optimal analytical method.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Sample Boc-NH-PEG6-CH2CH2COOH Sample Dissolve Dissolve in Initial Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject RP_HPLC Method 1: RP-HPLC (Polar-modified C18) Inject->RP_HPLC HILIC Method 2: HILIC Inject->HILIC ELSD_CAD ELSD / CAD RP_HPLC->ELSD_CAD MS Mass Spectrometry RP_HPLC->MS HILIC->ELSD_CAD HILIC->MS Integrate Integrate Peak Areas ELSD_CAD->Integrate MS->Integrate Identify Identify Impurities (MS) MS->Identify Purity Calculate % Purity Integrate->Purity Compare Compare Method Performance (Resolution, Peak Shape, Sensitivity) Purity->Compare Identify->Compare

Caption: Experimental workflow for comparing HPLC methods.

G Start Analytical Goal Defined Q1 Need for Structural Confirmation? Start->Q1 NMR Perform NMR Spectroscopy Q1->NMR Yes Q2 Routine Purity Check or Impurity Profiling? Q1->Q2 No NMR->Q2 Routine Use Validated RP-HPLC Method (Protocol 1) Q2->Routine Routine Profile Comprehensive Impurity Profile Q2->Profile Profiling RP_MS Run RP-HPLC-MS (Protocol 1) Profile->RP_MS HILIC_MS Run HILIC-MS for Orthogonal Data (Protocol 2) RP_MS->HILIC_MS Combine Combine Data for Full Profile HILIC_MS->Combine

Caption: Logic diagram for selecting the optimal analytical method.

Conclusion

For the routine purity assessment of Boc-NH-PEG6-CH2CH2COOH, a well-developed Reversed-Phase HPLC method coupled with a universal detector like ELSD, CAD, or MS is generally sufficient and robust. The use of a modern C18 column designed for polar analytes is highly recommended to achieve adequate retention and good peak shape.

For in-depth impurity profiling or when encountering challenging separations, employing an orthogonal method like HILIC provides complementary data that can help to confirm purity and resolve co-eluting peaks. Ultimately, a combination of HPLC with mass spectrometry and NMR spectroscopy provides the most comprehensive characterization, ensuring the identity, purity, and structural integrity of this critical linker molecule for reproducible and reliable results in drug discovery and development.[10][12]

References

A Researcher's Guide to Validating the Functional Activity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can significantly extend a drug's circulating half-life, improve its stability, and reduce its immunogenicity.[1][2] However, the addition of PEG moieties can also present a significant challenge: the potential for altered or diminished biological activity due to steric hindrance.[1][2][3] This can interfere with the protein's ability to bind to its target receptors or substrates.[3] Consequently, a rigorous and comprehensive functional validation using a panel of orthogonal assays is not just recommended, but essential for the successful development of PEGylated biotherapeutics.[3]

This guide provides an objective comparison of key functional assays used to validate the efficacy of these modified proteins, supported by quantitative experimental data and detailed methodologies.

The Impact of PEGylation on Protein Function: A Comparative Overview

The choice of functional assay is intrinsically linked to the protein's mechanism of action.[1][3] For PEGylated cytokines, cell-based assays that measure a direct biological response are often the gold standard.[3] In contrast, for PEGylated enzymes, the most relevant assessment is a direct measurement of their catalytic activity.[3] Receptor binding assays are critical for therapeutics where the initial binding event is paramount to its function.[3]

A common observation is that while in vitro potency, often measured as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), may decrease with PEGylation, the in vivo efficacy is frequently enhanced due to the improved pharmacokinetic profile.[3]

Quantitative Comparison of Native vs. PEGylated Protein Bioactivity

The following tables summarize quantitative data from various studies, comparing the in vitro bioactivity of several proteins before and after PEGylation. The data illustrates that the extent of bioactivity retention is dependent on the protein, the size and structure of the PEG molecule, and the site of conjugation.[4]

Table 1: Comparison of In Vitro Bioactivity for Native and PEGylated Proteins

ProteinPEG Size (kDa)Bioactivity AssayNative Protein BioactivityPEGylated Protein Bioactivity% Bioactivity Retained
Interferon-α2a40 (branched)Antiproliferative Assay100%7%7%[5][6]
G-CSF20Cell Proliferation (NFS-60 cells)100%30-50%30-50%
α-Chymotrypsin5Enzyme Kinetic Assay~0.5-fold decrease in kcat/KM-~50%[2]
Asparaginase-In Vitro Activity100%82-93%82-93%[2]

Table 2: Comparison of Enzymatic Activity for Native and PEGylated Enzymes

EnzymePEGylation StrategySubstrateKey ParameterChange in Activity (PEGylated vs. Non-PEGylated)
α-ChymotrypsinLinear mPEG (5 kDa)Suc-Ala-Ala-Pro-Phe-pNAkcat/KM~0.5-fold decrease[2]
Glucose OxidaseSite-specific at glycosylation sites (4.5 kDa)GlucoseActivity RetentionStatistically equivalent[2]
Trypsin-BAPNAKcat/KMLower
Uricase-Uric Acid% Activity Retained75-87%

Table 3: Comparison of Receptor Binding for Native and PEGylated Proteins

ProteinAssay TypeFinding
Exendin-4-CysteineCellular Binding AssayC-terminal PEGylation showed the greatest receptor binding.[3][7]
Erythropoietin (EPO)Competitive Ligand Binding vs. Cell-Based AssayCLB assay provided similar results to the cell-based assay for detecting neutralizing antibodies.[3]
Anti-receptor Monoclonal Antibody (AMG 317)Competitive Ligand Binding vs. Cell-Based AssayCLB format failed to detect neutralizing antibodies in over 50% of samples.[3]

Key Functional Assays for PEGylated Proteins

A multi-faceted approach utilizing a combination of the following assays is recommended for a comprehensive functional characterization.

Cell-Based Proliferation and Cytotoxicity Assays

These assays are considered the gold standard for assessing the biological activity of PEGylated cytokines and other proteins that elicit a cellular response.[3] They provide a direct measure of a protein's biological effect on cells and have high physiological relevance.[1]

Experimental Protocol: G-CSF Cell Proliferation Assay

This protocol outlines a general procedure for determining the bioactivity of PEGylated Granulocyte-Colony Stimulating Factor (G-CSF) using the NFS-60 cell line.

  • Materials:

    • NFS-60 cells[1]

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin[4]

    • PEGylated G-CSF and non-PEGylated G-CSF standards and samples[1]

    • 96-well tissue culture plates[1]

    • Cell proliferation reagent (e.g., WST-8, MTS, or MTT)[1][8]

    • CO2 incubator (37°C, 5% CO2)[1]

    • Microplate reader[1]

  • Procedure:

    • Cell Culture: Culture NFS-60 cells in RPMI-1640 medium. Prior to the assay, wash the cells to remove any residual G-CSF.[8]

    • Cell Seeding: Seed the washed NFS-60 cells into a 96-well plate at a density of 1-5 x 10⁴ cells per well.[8]

    • Sample Preparation: Prepare serial dilutions of the native G-CSF standard, PEGylated G-CSF, and a negative control (medium only).[4][8]

    • Assay Setup: Add 50 µL of each dilution to the appropriate wells in triplicate.[4]

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[4][8]

    • Proliferation Measurement: Add the cell proliferation reagent to each well and incubate for the recommended time (typically 2-4 hours).[1][8]

    • Data Acquisition: Measure the absorbance or luminescence using a plate reader.[8]

    • Data Analysis: Plot the cell proliferation (absorbance or luminescence) against the protein concentration for both the native and PEGylated G-CSF. Determine the EC₅₀ (half-maximal effective concentration) for each protein and calculate the relative specific activity of the PEGylated protein compared to the native protein.[8]

Enzyme Activity Assays

For PEGylated enzymes, a direct measurement of their catalytic activity is the most relevant functional assessment.[3] These assays typically monitor the conversion of a substrate to a product over time.[3]

Experimental Protocol: Enzyme Kinetic Assay

This protocol describes a general method to determine the kinetic parameters (Km and Vmax) of a PEGylated enzyme.[9]

  • Materials:

    • Spectrophotometer or fluorometer[9]

    • PEGylated and non-PEGylated forms of the enzyme[9]

    • Substrate specific to the enzyme[9]

    • Assay buffer[9]

  • Procedure:

    • Substrate Preparation: Prepare a series of substrate concentrations in the assay buffer.[9]

    • Reaction Initiation: For each substrate concentration, add a fixed amount of the enzyme (either PEGylated or non-PEGylated) to initiate the reaction.[9]

    • Monitoring: Monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product.[9]

    • Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Receptor Binding Assays

These assays directly measure the binding affinity of a PEGylated protein to its receptor, which is often the initial step in its mechanism of action.[3] Techniques like Surface Plasmon Resonance (SPR) provide real-time kinetics of the binding interaction.[3]

Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay

This protocol outlines a general procedure for analyzing the binding kinetics of a PEGylated protein to its receptor using SPR.[1]

  • Materials:

    • SPR instrument and sensor chip (e.g., CM5)[1]

    • Immobilization reagents (e.g., EDC, NHS, ethanolamine)[1]

    • PEGylated protein (analyte)[1]

    • Receptor protein (ligand)[1]

    • Running buffer (e.g., HBS-EP+)[1]

  • Procedure:

    • System Equilibration: Equilibrate the SPR system with running buffer.[1]

    • Surface Activation: Activate the sensor chip surface using a mixture of EDC and NHS.[1]

    • Ligand Immobilization: Immobilize the receptor protein onto the sensor chip surface.[1]

    • Deactivation: Deactivate any remaining active esters with ethanolamine.[1]

    • Analyte Injection: Inject a series of concentrations of the PEGylated protein over the sensor surface to monitor association.

    • Dissociation: Flow running buffer over the surface to monitor dissociation.

    • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). Compare the binding kinetics of the PEGylated protein to the non-PEGylated counterpart.[1]

Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) are widely used for the quantification of PEGylated proteins.[3] However, the PEG moiety can mask protein epitopes, making assay development challenging.[3] Anti-PEG antibodies can be utilized to develop specific ELISAs for PEGylated molecules.[3]

Experimental Protocol: Anti-PEG Competitive ELISA

This protocol is a competitive ELISA for the quantitative measurement of PEGylated molecules.[1]

  • Materials:

    • Anti-PEG antibody-coated 96-well plate[1]

    • PEGylated protein standard[1]

    • PEG-HRP conjugate[1]

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)[1]

    • Diluent Buffer (e.g., PBS with 1% BSA)[1]

    • TMB Substrate[1]

    • Stop Solution (e.g., 2N H2SO4)[1]

    • Microplate reader[1]

  • Procedure:

    • Sample Preparation: Prepare serial dilutions of the PEGylated protein standard and test samples in Diluent Buffer.[1]

    • Competition Step: Add a fixed concentration of PEG-HRP conjugate to each well containing the standard or sample. Transfer the mixture to the anti-PEG antibody-coated plate.[1]

    • Incubation: Incubate for 1-2 hours at room temperature.[1]

    • Washing: Wash the plate 3-5 times with Wash Buffer.[1]

    • Substrate Addition: Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.[1]

    • Stopping Reaction: Add Stop Solution to each well.[1]

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[1]

    • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the PEGylated standard. The signal is inversely proportional to the amount of PEGylated protein in the sample. Determine the concentration of PEGylated protein in the test samples from the standard curve.[1]

Visualizing Workflows and Signaling Pathways

Understanding the experimental workflow and the underlying biological pathways is crucial for interpreting assay results.[1]

G cluster_prep Sample Preparation cluster_assay Functional Assay Validation cluster_analysis Data Analysis Protein Therapeutic Protein PEGylation PEGylation Reaction Protein->PEGylation PEG Activated PEG PEG->PEGylation Purification Purification (e.g., IEX, SEC) PEGylation->Purification CellAssay Cell-Based Assay (e.g., Proliferation) Purification->CellAssay Mechanism Dependent EnzymeAssay Enzyme Activity Assay Purification->EnzymeAssay BindingAssay Receptor Binding Assay (e.g., SPR) Purification->BindingAssay Data EC50 / IC50 / KD / Kinetic Parameters CellAssay->Data EnzymeAssay->Data BindingAssay->Data Comparison Compare to Non-PEGylated Control Data->Comparison

A generalized workflow for validating the functional activity of PEGylated proteins.

G_CSF_Signaling pegGCSF PEGylated G-CSF GCSFR G-CSF Receptor pegGCSF->GCSFR Binds JAK2 JAK2 GCSFR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Activates Proliferation Cell Proliferation & Survival Gene->Proliferation

References

Navigating Stability: A Comparative Guide to Boc-NH-PEG6-CH2CH2COOH and Alternative Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational selection of a chemical linker is a critical step in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability is a paramount consideration, as it must remain intact in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling controlled release or activity at the target site. This guide provides an objective comparison of the in vitro and in vivo stability of linkers, with a focus on the versatile Boc-NH-PEG6-CH2CH2COOH linker and its alternatives, supported by experimental data and methodologies.

The Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker featuring a Boc-protected amine, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. This structure offers a balance of hydrophilicity and reactivity, with its stability profile largely determined by the nature of the covalent bonds formed during conjugation.

Comparative Stability of Linker Chemistries

The stability of a linker is dictated by its chemical structure and its susceptibility to cleavage in biological environments. Linkers are broadly categorized as cleavable or non-cleavable, with the choice depending on the desired therapeutic strategy. Non-cleavable linkers offer high stability, releasing the payload only after lysosomal degradation of the entire conjugate, which can minimize off-target toxicity.[1][2] Cleavable linkers, on the other hand, are designed to release the payload in response to specific triggers within the target microenvironment, such as low pH or the presence of specific enzymes.[1][2]

Linker Type (Post-Conjugation)Cleavage MechanismIn Vitro Stability (Plasma)In Vivo Stability (Circulation)Key Considerations
Amide (from -COOH) Non-cleavableHighHighHighly resistant to enzymatic and hydrolytic degradation.[3][4] Suitable for applications requiring long circulation half-life.[3]
Ester Enzymatic (Esterases)Moderate to LowModerate to LowSusceptible to hydrolysis, which can be accelerated by plasma esterases.[2][4]
Disulfide ReductionModerateModerateStable in circulation but cleaved in the reducing intracellular environment where glutathione (B108866) is abundant.[5]
Hydrazone pH-sensitive (Acidic)ModerateModerateDesigned for cleavage in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[6] Can be prone to hydrolysis at physiological pH (7.4).[1][5]
Peptide (e.g., Val-Cit) Enzymatic (e.g., Cathepsin B)HighHigh (in humans)Generally stable in human plasma but can be susceptible to cleavage by specific lysosomal proteases overexpressed in tumor cells.[5] May show instability in mouse plasma due to carboxylesterase activity.[5]

Note: The stability of the Boc-NH-PEG6-CH2CH2COOH linker itself is high under neutral and basic conditions. The Boc protecting group is labile to acidic conditions and is removed during synthesis to allow for conjugation.[7][8] The stability of the final conjugate will depend on the bond formed (e.g., a stable amide bond from the carboxylic acid end).

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key in vitro and in vivo stability assays.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of a bioconjugate in plasma by measuring the amount of intact conjugate and the release of the payload over time.[5]

Objective: To quantify the rate of conjugate degradation and payload release in plasma from different species.

Materials:

  • PEG-conjugated molecule of interest

  • Human, mouse, or rat plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or methanol (B129727) for protein precipitation

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the PEG-conjugate in a suitable solvent (e.g., DMSO or PBS).

  • Incubate the PEG-conjugate in plasma at a final concentration of 1-10 µM in a 96-well plate at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Quench the reaction by adding 3 volumes of cold acetonitrile or methanol containing an internal standard to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate and the released payload.

  • Calculate the half-life (t½) of the linker by plotting the percentage of intact conjugate remaining versus time.

Protocol 2: In Vivo Pharmacokinetic Study

This study determines the circulation half-life, clearance, and biodistribution of the PEG-conjugate in an animal model.

Objective: To assess the in vivo stability and pharmacokinetic profile of the conjugate.

Procedure:

  • Administer the PEG-conjugate to an animal model (e.g., mouse or rat) via intravenous injection.

  • Collect blood samples at defined time points (e.g., 5 min, 1, 4, 8, 24, 48, and 72 hours) post-injection.

  • Process the blood to obtain plasma.

  • At the end of the study, collect tissues of interest (e.g., tumor, liver, kidneys, spleen) to determine biodistribution.

  • Analyze the plasma and tissue homogenates using a validated analytical method (e.g., ELISA or LC-MS/MS) to quantify the concentration of the intact conjugate and/or the payload.

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including circulation half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizing Experimental and Signaling Pathways

Diagrams are essential for illustrating experimental workflows and biological mechanisms.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of PEG-conjugate incubate Incubate PEG-conjugate in plasma at 37°C prep->incubate aliquots Collect aliquots at various time points incubate->aliquots quench Quench reaction with cold acetonitrile aliquots->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze quantify Quantify intact conjugate and released payload analyze->quantify calculate Calculate half-life (t½) of the linker quantify->calculate PROTAC_MoA cluster_cell Cellular Environment protac PROTAC (Warhead-Linker-E3 Ligand) ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitinated_protein Ubiquitinated Target Protein ternary_complex->ubiquitinated_protein Ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitinated_protein proteasome 26S Proteasome ubiquitinated_protein->proteasome Recognition & Degradation degraded_peptides Degraded Peptides proteasome->degraded_peptides

References

Choosing the Right Connection: A Guide to Cleavable vs. Non-Cleavable Linkers in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site.[1][2] This choice directly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[1]

The two primary classes of linkers, cleavable and non-cleavable, are distinguished by their payload release mechanisms.[1][3] Cleavable linkers are engineered to break down in response to specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes, acidity, or reducing agents.[1][4] In contrast, non-cleavable linkers release their payload only after the entire antibody is degraded within the lysosome of a target cell.[3][5]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the bloodstream and then release the payload upon encountering specific conditions that are more prevalent in tumor cells than in healthy tissues.[2][4] This strategy allows for a more targeted release of the cytotoxic agent.

Mechanisms of Action:

There are three primary mechanisms for cleavable linkers:

  • Enzyme-Sensitive: These linkers incorporate a peptide sequence (e.g., valine-citrulline) that is specifically cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3][4]

  • pH-Sensitive: Typically using a hydrazone bond, these linkers are stable at the physiological pH of blood (7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[4][6][7]

  • Glutathione-Sensitive: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which is found at much higher levels inside cells compared to the bloodstream.[4][6]

A key advantage of cleavable linkers is their ability to induce a "bystander effect."[1][4] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[1][4] This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen.[1]

Cleavable_Linker_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cancer Cell cluster_tme Tumor Microenvironment ADC_circ ADC (Stable) Internalization Internalization ADC_circ->Internalization 1. Binding & Internalization Endosome Endosome (Low pH) Internalization->Endosome 2. Trafficking Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 2. Trafficking Payload_intra Released Payload Lysosome->Payload_intra 3. Linker Cleavage (Enzymes/pH) Cell_death Target Cell Death Payload_intra->Cell_death 4. Cytotoxicity Payload_extra Diffused Payload Payload_intra->Payload_extra 5. Bystander Effect (Membrane Permeation) Neighbor_cell Neighboring Antigen(-) Cell Bystander_death Bystander Cell Death Neighbor_cell->Bystander_death 6. Kills Neighbor Payload_extra->Neighbor_cell NonCleavable_Linker_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC_circ ADC (Highly Stable) Internalization Internalization ADC_circ->Internalization 1. Binding & Internalization Endosome Endosome Internalization->Endosome 2. Trafficking Lysosome Lysosome Endosome->Lysosome 2. Trafficking Payload_complex Released Payload- Linker-Amino Acid Complex Lysosome->Payload_complex 3. Full Antibody Degradation Cell_death Target Cell Death Payload_complex->Cell_death 4. Cytotoxicity (No Bystander Effect) Decision_Framework Start Start: Define Target & Payload Q1 Is the tumor antigen known to be heterogeneous? Start->Q1 Q2 Is the payload highly potent and membrane-permeable? Q1->Q2 No Cleavable Prioritize: Cleavable Linker Q1->Cleavable Yes (Bystander effect needed) Q3 Is the target antigen rapidly internalizing? Q2->Q3 No Q2->Cleavable Yes (Leverage bystander effect) Q4 Is systemic toxicity with free payload a major concern? Q3->Q4 No NonCleavable Prioritize: Non-Cleavable Linker Q3->NonCleavable Yes (Supports lysosomal degradation) Q4->Cleavable No (Tolerability is manageable) Q4->NonCleavable Yes (Need max plasma stability)

References

The Crucial Connection: A Comparative Guide to PROTAC Linker Efficacy in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a target protein ligand, an E3 ligase ligand, and a linker connecting the two. While often seen as a simple tether, the linker's composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[3][4][5] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[5][6] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[3][5]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of protein degraded at saturating concentrations.[3][4][5] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[5][7] The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Linker TypeTarget ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PEGEstrogen Receptor α (ERα)VHL12-Effective Degradation[]
PEGEstrogen Receptor α (ERα)VHL16-Superior Degradation[]
Alkyl/EtherTBK1-< 12No Degradation-[4]
Alkyl/EtherTBK1-12-29 (optimal at 21)Submicromolar>90[4][9]
AlkylCRBNVHL9-Concentration-dependent decrease[4]
PEGCRBNVHL3 PEG units-Weak Degradation[9]
Flexible (PEG)Androgen Receptor (AR)---Exhibited degradation (at 3 µM)[4]
Rigid (Disubstituted Phenyl)Androgen Receptor (AR)--No activity-[4][9]

Table 1: Comparison of PROTACs with Varying Linker Types and Lengths. This table highlights the critical role of linker length and composition. For ERα degradation, a 16-atom PEG linker was more effective than a 12-atom linker.[] Similarly, for TBK1 degradation, a minimum linker length was required, with optimal activity observed with a 21-atom linker.[4][9] The composition also plays a key role, as an alkyl linker was more effective for CRBN degradation than a PEG linker of similar size.[4][9] Furthermore, a flexible PEG linker enabled AR degradation, whereas a rigid phenyl-based linker did not.[4][9]

Visualizing PROTAC Mechanisms and Workflows

Understanding the underlying biological processes and experimental procedures is crucial for the rational design of effective PROTACs. The following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating linker efficiency.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase together to form a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10]

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Select_Ligands Select POI and E3 Ligase Ligands Choose_Linker Choose Linker Type (e.g., PEG, Alkyl, Rigid) Select_Ligands->Choose_Linker Synthesize_Library Synthesize PROTAC Library (Varying length & attachment) Choose_Linker->Synthesize_Library Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, ITC, FRET) Synthesize_Library->Ternary_Complex_Assay Degradation_Assay Western Blot for Degradation (Determine DC50 and Dmax) Ternary_Complex_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay

Figure 2: A typical workflow for the design and evaluation of PROTACs. This workflow outlines the key steps in developing and assessing the efficacy of new PROTAC molecules, from initial design and synthesis to in-depth biochemical and cellular evaluation.[11]

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[12]

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7, LNCaP) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[11]

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).[11] Include a vehicle control (e.g., DMSO).[4]

2. Cell Lysis:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).[4]

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[12]

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.[3]

4. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[3]

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7]

  • Wash the membrane three times with TBST.[4]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Quantify the band intensities using densitometry software.[4]

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[4]

  • Calculate DC50 and Dmax values from the dose-response curves.[4]

Protocol 2: Ternary Complex Formation Assays

These biophysical assays are crucial for understanding how the linker influences the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

A. Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[7]

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip.[13]

  • Binary Interaction: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.

  • Ternary Complex Formation: Inject a series of concentrations of the second protein (the target protein) mixed with a fixed, saturating concentration of the PROTAC over the immobilized E3 ligase.[14]

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetic parameters (kon, koff). The cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the second protein in the presence and absence of the PROTAC.[15]

B. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.[16]

  • Sample Preparation: Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.[5]

  • Binary Titrations: Perform separate titrations of the PROTAC into the target protein and the PROTAC into the E3 ligase to determine the binary binding thermodynamics.

  • Ternary Titration: To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[5]

  • Data Analysis: Fit the integrated heat data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.[17]

C. Förster Resonance Energy Transfer (FRET): FRET is a proximity-based assay well-suited for high-throughput screening of PROTACs.[17]

  • Reagent Preparation: Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively.[17] This can be achieved using specific antibodies or by creating fusion proteins.[13]

  • Assay Setup: In a microplate, combine the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.[17]

  • Signal Detection: Measure the FRET signal, which is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.[13]

  • Data Analysis: Plot the FRET ratio against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.

Conclusion

The choice of linker is a critical determinant of PROTAC success.[4][5] The presented data and methodologies underscore the importance of a systematic approach to linker design and evaluation. While flexible linkers like alkyl and PEG chains are synthetically accessible and have been widely used, there is a growing interest in more rigid and conformationally constrained linkers to improve potency, selectivity, and drug-like properties.[5][9] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[5] A thorough characterization of the ternary complex using a combination of biophysical and cellular assays is essential for understanding the structure-activity relationship and for the rational optimization of linker properties to achieve potent and selective protein degradation.[18]

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG6-CH2CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the disposal of Boc-NH-PEG6-CH2CH2COOH. It is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all local, state, and federal regulations. Always contact your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. Boc-NH-PEG6-CH2CH2COOH is a polyethylene (B3416737) glycol (PEG) derivative containing a Boc-protected amine and a carboxylic acid terminus. While PEG compounds are generally considered to have low toxicity and are biodegradable, the complete molecule should be handled and disposed of as a chemical waste product.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE) and work in a safe environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[4][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[4][5][6]

  • Body Protection: A standard laboratory coat should be worn to protect clothing.[4][5]

Handling:

  • Conduct all waste handling and transfers in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][7][8]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling the chemical waste.[4]

Step-by-Step Disposal Protocol

The recommended procedure for disposing of Boc-NH-PEG6-CH2CH2COOH involves treating it as a chemical waste stream to be managed by a licensed disposal contractor.

1. Waste Identification and Assessment:

  • Contamination Check: The first critical step is to determine if the Boc-NH-PEG6-CH2CH2COOH waste is mixed with any other substances. If it is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be managed and disposed of as hazardous waste according to the regulations for the hazardous component.[1][6]

  • Treat as Chemical Waste: All unused product and materials contaminated with Boc-NH-PEG6-CH2CH2COOH (e.g., weigh boats, pipette tips, gloves) should be treated as chemical waste.[3]

2. Waste Segregation and Collection:

  • Dedicated Container: Collect the waste in a designated, chemically compatible, and leak-proof container.[3][7][9] High-density polyethylene (HDPE) containers are a suitable choice.[3]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[7][10]

    • The full chemical name: "Boc-NH-PEG6-CH2CH2COOH". Do not use abbreviations.[7][10]

    • The date when waste was first added to the container (accumulation start date).[4]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[3][6][7] Incompatible materials, such as strong oxidizing agents, must be kept separate.[5][9]

3. Waste Storage:

  • Secure Closure: Keep the waste container securely sealed except when adding waste.[4][7]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA).[7][11] This area should be at or near the point of generation, under the control of laboratory personnel, and away from incompatible materials.[7][11]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[4][5]

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.[5][6][7]

  • Regulatory Compliance: Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[5][7] Never dispose of Boc-NH-PEG6-CH2CH2COOH in the regular trash or down the sanitary sewer.[3]

5. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[7][8]

  • Wear full PPE, including respiratory protection if needed.[7]

  • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[3][4][7]

  • Carefully collect the absorbed material and place it into your designated, labeled hazardous waste container for disposal.[7][10]

  • Decontaminate the spill area and any affected equipment.[7]

Quantitative Data Summary

No specific quantitative data for Boc-NH-PEG6-CH2CH2COOH disposal, such as concentration limits for sewer disposal, were found in the search results. Disposal regulations are typically qualitative and based on the hazard classification of the waste.[6] It is imperative to treat the substance as chemical waste regardless of quantity.

ParameterGuideline / InformationSource
Disposal Route Via licensed chemical waste contractor[5][6][10][12]
Sewer Disposal Not permitted[3]
Solid Waste (Trash) Not permitted[3][6]
Waste Classification Treat as chemical waste; if mixed with hazardous materials, treat as hazardous waste.[1][3][6][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Boc-NH-PEG6-CH2CH2COOH.

G start Start: Boc-NH-PEG6-CH2CH2COOH Waste Generated assessment Assess Waste Stream Is it mixed with other chemicals? start->assessment pure_waste Pure or Contaminated with Non-Hazardous Materials assessment->pure_waste No hazardous_mix Mixed with Hazardous Substance (e.g., flammable, toxic, corrosive) assessment->hazardous_mix Yes collect_nonhaz Treat as Chemical Waste. Collect in a dedicated, labeled container. pure_waste->collect_nonhaz collect_haz Treat as Hazardous Waste. Follow protocol for the hazardous component. Collect in a dedicated, labeled container. hazardous_mix->collect_haz storage Store sealed container in a designated Satellite Accumulation Area (SAA) collect_nonhaz->storage collect_haz->storage ehs_contact Contact Institutional EHS Office or Licensed Waste Contractor for Pickup storage->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Disposal workflow for Boc-NH-PEG6-CH2CH2COOH waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.